Promega
Description
Structure
2D Structure
Properties
CAS No. |
308064-99-5 |
|---|---|
Molecular Formula |
C43H64O4 |
Molecular Weight |
645.0 g/mol |
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid;(5E,8E,11E,14E,17E)-henicosa-5,8,11,14,17-pentaenoic acid |
InChI |
InChI=1S/C22H32O2.C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24);4-5,7-8,10-11,13-14,16-17H,2-3,6,9,12,15,18-20H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-;5-4+,8-7+,11-10+,14-13+,17-16+ |
InChI Key |
YZXDIHSFJORZKY-GTCDFJJPSA-N |
Isomeric SMILES |
CCC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O.CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |
Canonical SMILES |
CCCC=CCC=CCC=CCC=CCC=CCCCC(=O)O.CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Researcher's Guide to Promega's Cell-Free Protein Expression Systems
For researchers, scientists, and drug development professionals, Promega offers a versatile portfolio of cell-free protein expression systems. These in vitro platforms provide a rapid and efficient alternative to traditional cell-based expression, enabling the synthesis of functional proteins within hours. This guide delves into the core principles, technical specifications, and experimental workflows of this compound's key cell-free systems, offering a comprehensive resource for harnessing the power of in vitro protein synthesis for a wide range of applications, from functional genomics and proteomics to high-throughput screening.[1][2][3][4]
Cell-free protein synthesis circumvents the complexities and limitations of using living cells, such as issues with protein toxicity, solubility, and the need for extensive cell culture.[2][3][5] These systems are open reactions, allowing for direct manipulation of the synthesis environment and the incorporation of labels or modified amino acids.[3][4][5] this compound's offerings are broadly categorized into prokaryotic systems, derived from E. coli extracts, and eukaryotic systems, which utilize extracts from rabbit reticulocytes, wheat germ, or insect cells.[2][4][6][7]
Core Systems: A Comparative Overview
This compound's portfolio is designed to meet diverse research needs, from high-yield protein production for structural studies to the synthesis of functional eukaryotic proteins with post-translational modifications. The primary systems include the prokaryotic S30 T7 High-Yield Protein Expression System and the eukaryotic TNT® (Translated/Transcribed) Quick Coupled Transcription/Translation Systems.
| Feature | S30 T7 High-Yield Protein Expression System | TNT® T7 Quick Coupled Transcription/Translation System | TNT® SP6 Quick Coupled Transcription/Translation System |
| System Type | Prokaryotic (E. coli S30 extract) | Eukaryotic (Rabbit Reticulocyte Lysate) | Eukaryotic (Rabbit Reticulocyte Lysate) |
| Typical Protein Yield | Up to 500 µg/mL[2][3][8][9][10] | Up to 5 µg/mL[11] | Moderate yields, suitable for analytical applications[11][12] |
| Reaction Time | Approximately 1 hour[8][9][10] | 60–90 minutes[11][12][13] | 60–90 minutes[11][12] |
| Template DNA | Plasmid with T7 promoter and ribosome binding site[8][9][14] | Circular plasmid with T7 promoter or PCR product with T7 promoter[11][12][13] | Circular plasmid with SP6 promoter[11][12] |
| Key Advantages | High protein yield, suitable for high-throughput screening; protease deficient extract enhances protein stability.[2][8][14][15] | Expresses mammalian proteins in a native-like environment, allowing for post-translational modifications.[2][5][11] | Similar to TNT® T7, for use with SP6 promoter-containing vectors.[12] |
| Primary Applications | Protein-protein interactions, protein-DNA interactions, enzyme activity assays, antibody production.[8] | GST pull-downs, gel shift assays, co-immunoprecipitation, characterization of protein modifications.[12][16] | Similar to TNT® T7, for applications requiring analysis of proteins from SP6 vectors.[12] |
Experimental Workflows and Methodologies
The following sections provide detailed protocols for two of this compound's most widely used cell-free protein expression systems.
S30 T7 High-Yield Protein Expression System: Experimental Protocol
This system is engineered for high-level protein expression from plasmid DNA containing a T7 promoter and a ribosome binding site.[8][9][14] The E. coli S30 extract is deficient in OmpT endoproteinase and lon protease, which increases the stability of the expressed protein.[10][14]
Materials:
-
S30 T7 High-Yield Protein Expression System components (T7 S30 Extract, S30 Premix Plus)
-
S30 T7 Control DNA (or user-provided plasmid DNA at ≥500 ng/µL)
-
Nuclease-free water
-
Incubator or water bath at 24–37°C
-
SDS-PAGE analysis reagents
Procedure:
-
Thaw the T7 S30 Extract and S30 Premix Plus on ice.
-
Gently vortex the S30 Premix Plus to ensure it is homogeneous.
-
In a sterile, nuclease-free microcentrifuge tube, assemble the reaction on ice by adding the components in the following order:
-
S30 Premix Plus: 20 µL
-
T7 S30 Extract: 15 µL
-
Template DNA (e.g., S30 T7 Control DNA at 500 ng/µL): 1 µg (2 µL)
-
Nuclease-Free Water: to a final volume of 50 µL
-
-
Mix the reaction gently by pipetting.
-
Incubate the reaction at 24–37°C for 1 hour.[14] For larger proteins, the incubation time can be extended.
-
Following incubation, the reaction can be placed on ice or stored at -20°C.
-
Analyze the expressed protein by SDS-PAGE followed by Coomassie blue staining or other detection methods.[14]
TNT® T7 Quick Coupled Transcription/Translation System: Experimental Protocol
This system utilizes a rabbit reticulocyte lysate to perform coupled transcription and translation in a single tube, making it ideal for the rapid synthesis of eukaryotic proteins.[11][12]
Materials:
-
TNT® T7 Quick Coupled Transcription/Translation System components (TNT® Quick Master Mix)
-
T7 Luciferase Control DNA (or user-provided circular plasmid or PCR product with a T7 promoter)
-
Nuclease-free water
-
Incubator or water bath at 30°C
-
SDS-PAGE analysis reagents
Procedure:
-
Thaw the TNT® Quick Master Mix on ice.[13]
-
Gently vortex the master mix to ensure it is homogeneous.
-
In a sterile, nuclease-free microcentrifuge tube, assemble the 50 µL reaction on ice by adding the components in the following order:
-
Mix the reaction by gently flicking the tube.
-
Incubate the reaction at 30°C for 60–90 minutes.[11][12][13]
-
After incubation, the reaction can be analyzed immediately or stored at -20°C.
-
Analyze the synthesized protein by SDS-PAGE and autoradiography (if using labeled amino acids) or other detection methods.[13]
Visualizing the Workflows
To better understand the processes involved, the following diagrams illustrate the core concepts and experimental workflows.
Caption: Coupled Transcription and Translation Workflow.
Caption: S30 T7 High-Yield System Experimental Workflow.
Caption: TNT® Quick Coupled System Experimental Workflow.
Conclusion
This compound's cell-free protein expression systems offer a powerful and flexible platform for modern life science research. By providing a means to rapidly synthesize proteins without the constraints of living cells, these systems accelerate the pace of discovery in functional genomics, proteomics, and drug development. The choice between a prokaryotic or eukaryotic system will depend on the specific research goals, with the S30 T7 High-Yield system being ideal for large-scale protein production and the TNT® systems excelling at producing functional eukaryotic proteins. This guide provides the foundational knowledge for researchers to confidently select and implement the optimal this compound cell-free system for their experimental needs.
References
- 1. Protein Expression Guide I An Introduction to Protein Expression Methods | this compound [this compound.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Innovative Applications for Cell-Free Expression [worldwide.this compound.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Protein Expression Guide I An Introduction to Protein Expression Methods | this compound [worldwide.this compound.com]
- 7. This compound.com [this compound.com]
- 8. S30 T7 High-Yield Protein Expression System [worldwide.this compound.com]
- 9. fishersci.ca [fishersci.ca]
- 10. promegaconnections.com [promegaconnections.com]
- 11. This compound.jp [this compound.jp]
- 12. TNT® Quick Coupled Transcription/Translation System [this compound.com]
- 13. research.fredhutch.org [research.fredhutch.org]
- 14. This compound.com [this compound.com]
- 15. This compound.com [this compound.com]
- 16. ulab360.com [ulab360.com]
An In-depth Technical Guide to STR Analysis Using Promega PowerPlex Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and methodologies of Short Tandem Repeat (STR) analysis utilizing Promega's PowerPlex® systems. It is designed to serve as a technical resource for professionals in research, life sciences, and drug development who require a thorough understanding of this powerful technology for human identification and genetic analysis.
Core Principles of STR Analysis
Short Tandem Repeat (STR) analysis is a foundational technique in modern molecular biology for human identification.[1] This method focuses on specific, highly variable regions within the human genome known as microsatellites. These regions consist of short, repetitive DNA sequences, typically 2 to 7 base pairs in length.[1] The number of times these sequences repeat varies significantly among individuals, making these STR loci powerful markers for creating a unique genetic profile.[1][2]
The PowerPlex® systems, developed by this compound, are a suite of multiplex kits designed for the simultaneous amplification of multiple STR loci.[3][4] These systems employ the Polymerase Chain Reaction (PCR) to generate millions of copies of the targeted STR regions from a small amount of DNA. Each PowerPlex® kit includes a set of fluorescently labeled primers that flank the STR loci of interest. The use of different fluorescent dyes for different loci allows for the analysis of numerous markers in a single reaction, significantly increasing the discriminatory power of the test.[5][6]
Following amplification, the fluorescently labeled DNA fragments are separated by size using capillary electrophoresis.[2] An internal lane standard is included in each sample to ensure accurate sizing of the fragments. The separated fragments are detected by a laser, and the resulting data is processed by specialized software to generate an electropherogram. This electropherogram displays a series of peaks, with the position of each peak corresponding to the size of the DNA fragment and the color indicating the specific STR locus. An allelic ladder, a mixture of all common alleles for each locus, is run alongside the samples to accurately assign an allele call (the number of repeats) to each peak in the sample's profile.[7]
Data Presentation: Performance Characteristics of PowerPlex® Systems
The performance of PowerPlex® systems is rigorously validated to ensure accuracy and reliability. Key performance metrics include sensitivity, stutter percentage, and mixture resolution.
Sensitivity
The sensitivity of a PowerPlex® system determines the minimum amount of DNA required to generate a complete and accurate STR profile. Validation studies have consistently demonstrated the high sensitivity of these systems, enabling the analysis of even minute quantities of starting material.
| PowerPlex® System | Minimum DNA Input for Full Profile | Reference |
| PowerPlex® 16 | 0.125 ng | [3] |
| PowerPlex® 16 HS | 62.5 pg | [8] |
| PowerPlex® Fusion | 100 pg | [9][10] |
| PowerPlex® Fusion 6C | 125 pg | [11] |
| PowerPlex® 35GY | 125 pg |
Stutter Analysis
Stutter peaks are common artifacts in STR analysis, appearing as smaller peaks one repeat unit smaller (n-4) or larger (n+4) than the true allele. The percentage of stutter is a critical quality metric, and PowerPlex® systems are designed to minimize these artifacts. The table below, compiled from various validation studies, summarizes typical stutter percentages for a selection of loci across different PowerPlex® systems.
| Locus | PowerPlex® 16 HS (Average Stutter %) | PowerPlex® Fusion (Stutter Filter Setting) | PowerPlex® Fusion 6C (Average Stutter %) |
| D3S1358 | < 9% | 11.0% | ~8-10% |
| vWA | < 9% | 11.0% | ~9-11% |
| FGA | < 9% | 12.1% | ~10-12% |
| D8S1179 | < 9% | 10.9% | ~8-10% |
| D21S11 | < 9% | 12.0% | ~10-12% |
| D18S51 | < 9% | 13.0% | ~11-13% |
| D5S818 | < 9% | 10.0% | ~8-10% |
| D13S317 | < 9% | 10.0% | ~8-10% |
| D7S820 | < 9% | 10.0% | ~8-10% |
| D16S539 | < 9% | 11.0% | ~9-11% |
| CSF1PO | < 9% | 10.0% | ~8-10% |
| TPOX | < 9% | 9.0% | ~7-9% |
| TH01 | < 9% | 8.0% | ~6-8% |
| Amelogenin | N/A | N/A | N/A |
| Penta D | < 9% | 5.0% | ~3-5% |
| Penta E | < 9% | 5.0% | ~3-5% |
Note: Stutter percentages can vary slightly between laboratories and instrument platforms. The values presented are indicative of typical performance.
Mixture Analysis
PowerPlex® systems demonstrate robust performance in the analysis of DNA mixtures, which contain DNA from more than one individual. Validation studies have shown that minor contributors to a mixture can be reliably detected even at challenging ratios. For instance, with the PowerPlex® 16 HS system, over 90% of minor alleles were detected at a 1:9 ratio.[8] Similarly, the PowerPlex® 35GY System detected over 90% of minor contributor alleles at a 1:4 mixture ratio.
Experimental Protocols
A generalized workflow for STR analysis using this compound PowerPlex® systems is outlined below. It is essential to refer to the specific technical manual for the PowerPlex® kit being used for detailed instructions and reagent concentrations.
DNA Extraction
The initial step involves the isolation of genomic DNA from the biological sample. Various methods can be employed, including manual techniques like phenol-chloroform extraction or commercially available kits that utilize spin columns or magnetic beads. The choice of method depends on the sample type and laboratory preference. A typical protocol using a spin-column-based kit is as follows:
-
Sample Lysis: The biological sample is incubated with a lysis buffer containing a protease (e.g., Proteinase K) to break open the cells and release the DNA.
-
DNA Binding: The lysate is transferred to a spin column containing a silica membrane. In the presence of a high concentration of chaotropic salts, the DNA selectively binds to the membrane.
-
Washing: The membrane is washed with ethanol-based buffers to remove proteins and other cellular debris.
-
Elution: The purified DNA is eluted from the membrane using a low-salt buffer or nuclease-free water.
DNA Quantification
Accurate quantification of the extracted DNA is crucial for optimal STR amplification. The recommended input amount of DNA for most PowerPlex® systems is between 0.5 and 1.0 ng. Real-time PCR-based quantification methods are highly recommended as they specifically quantify human DNA and can also provide an indication of DNA degradation.
PCR Amplification
The core of the STR analysis is the multiplex PCR amplification of the target loci.
-
Reaction Setup: A PCR master mix is prepared containing the PowerPlex® 5X Master Mix, PowerPlex® 5X Primer Pair Mix, and amplification-grade water.
-
Template Addition: The quantified DNA sample (typically 0.5 - 1.0 ng) is added to the master mix in a PCR tube or well of a 96-well plate. Positive and negative amplification controls are included in each batch.
-
Thermal Cycling: The reaction plate is placed in a thermal cycler programmed with the specific cycling conditions recommended in the PowerPlex® kit's technical manual. A typical protocol involves an initial denaturation step, followed by a series of denaturation, annealing, and extension cycles, and a final extension step.
Capillary Electrophoresis
The amplified and fluorescently labeled STR fragments are separated and detected using a capillary electrophoresis instrument.
-
Sample Preparation: An aliquot of the amplified product is mixed with a solution containing formamide and an internal lane standard (e.g., WEN ILS 500). Formamide is a denaturing agent that ensures the DNA fragments are single-stranded for optimal separation.
-
Denaturation: The sample plate is heated to denature the DNA fragments and then rapidly cooled on ice.
-
Instrument Setup: The capillary electrophoresis instrument is prepared with the appropriate polymer and running buffer. A spectral calibration specific to the dye set used in the PowerPlex® kit must be performed prior to sample analysis.
-
Electrophoresis: The prepared sample plate is loaded onto the instrument, and the DNA fragments are injected into the capillaries. An electric current is applied, causing the negatively charged DNA fragments to migrate through the polymer-filled capillaries towards the anode. Smaller fragments move faster than larger fragments, resulting in separation by size.
-
Detection: A laser excites the fluorescent dyes attached to the DNA fragments as they pass a detection window. The emitted fluorescence is captured by a detector, generating raw data.
Data Analysis and Interpretation
The raw data from the capillary electrophoresis run is analyzed using specialized software, such as GeneMapper® ID-X.
-
Data Processing: The software applies the spectral calibration to correct for dye overlap and uses the internal lane standard to accurately size the DNA fragments in each sample.
-
Allele Calling: The software compares the sized fragments in the sample to the allelic ladder for each locus to assign an allele designation.
-
Profile Review: The analyst reviews the resulting electropherogram for each sample, checking for artifacts such as stutter, pull-up, and spikes. The overall quality of the profile is assessed, including peak heights and heterozygous balance.
-
Genotype Determination: Based on the reviewed data, a final genotype is determined for each sample.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for STR analysis using this compound PowerPlex® systems.
Data Analysis Logic
Caption: Logical flow of data processing and analysis in STR profiling.
STR Profile Interpretation
Caption: A simplified decision-making process for interpreting STR profiles.
References
- 1. Backtracking Algorithm - GeeksforGeeks [geeksforgeeks.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound.com [this compound.com]
- 5. PowerPlex® Fusion System [this compound.com]
- 6. PowerPlex® Fusion 6C System [this compound.com]
- 7. STR Analysis Explained — ANDE® [ande.com]
- 8. NIST STRBase [strbase.nist.gov]
- 9. PowerPlex® Fusion System [this compound.jp]
- 10. PowerPlex® Fusion 6C System: evaluation study for analysis of casework and database samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of the PowerPlex®35GY System: a novel eight-dye STR multiplex kit on the Spectrum Compact CE System - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Promega's Luciferase Substrates for Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence, the emission of light by living organisms, has been harnessed as a powerful tool in biological research. At the heart of this technology are luciferases, enzymes that catalyze the oxidation of specific substrates called luciferins, resulting in the production of light. Promega has been a pioneer in developing and optimizing luciferase reporter systems for a wide range of applications, from gene expression analysis to protein-protein interaction studies and high-throughput screening. This in-depth technical guide provides a comprehensive overview of the different types of luciferase substrates available from this compound, their chemical properties, and their applications in life sciences research.
Core Luciferase Systems and Their Substrates
This compound offers a diverse portfolio of luciferase reporter systems, each with unique characteristics to suit different experimental needs. These systems are primarily based on three distinct luciferases: Firefly, Renilla, and NanoLuc®.
-
Firefly Luciferase (Photinus pyralis) : This is the most widely used luciferase in reporter gene assays. It utilizes D-luciferin as its substrate in an ATP-dependent reaction that emits a yellow-green light.
-
Renilla Luciferase (Renilla reniformis) : Often used as a secondary reporter for normalization in dual-reporter assays, Renilla luciferase catalyzes the oxidation of coelenterazine , an ATP-independent reaction that produces blue light.
-
NanoLuc® Luciferase : An engineered luciferase derived from the deep-sea shrimp Oplophorus gracilirostris, NanoLuc® is significantly smaller and brighter than Firefly and Renilla luciferases. It uses a novel substrate, furimazine , to produce a high-intensity, glow-type luminescence.[1]
Quantitative Comparison of this compound Luciferase Assay Systems
The choice of a luciferase assay system depends on several factors, including the desired signal intensity, signal duration, and compatibility with the experimental setup (e.g., live cells vs. cell lysates, high-throughput screening). The following tables summarize the key quantitative parameters of this compound's most common luciferase assay systems.
Firefly Luciferase Assay Systems
| Assay System | Signal Half-Life | Relative Brightness | Assay Type | Key Features |
| Luciferase Assay System | ~1 minute[2] | + | Lytic (Flash) | High sensitivity, requires manual injection.[2] |
| Bright-Glo™ Luciferase Assay | >30 minutes[3] | +++ | Lytic (Glow) | High sensitivity, suitable for continuous process systems.[3] |
| ONE-Glo™ Luciferase Assay System | >45 minutes[4] | ++ | Lytic (Glow) | Robust, stable reagent, less sensitive to sample components.[5][6] |
| ONE-Glo™ EX Luciferase Assay System | ~2 hours[7] | ++ | Lytic (Glow) | Longer signal half-life than ONE-Glo™, increased stability.[7][8] |
| Steady-Glo® Luciferase Assay System | >5 hours[9][10] | + | Lytic (Glow) | Ideal for batch processing of multiple plates.[9][10] |
Renilla and NanoLuc® Luciferase Assay Systems
| Assay System | Substrate | Signal Half-Life | Relative Brightness | Assay Type | Key Features |
| Renilla Luciferase Assay System | Coelenterazine | Flash | ++ | Lytic (Flash) | Fast and sensitive detection of Renilla luciferase.[5][11] |
| ViviRen™ Live Cell Substrate | Engineered Coelenterazine | Minutes to hours | +++ | Live Cell | 3-5 fold brighter than coelenterazine in live cells.[12][13] |
| Nano-Glo® Luciferase Assay System | Furimazine | ~2 hours[14] | +++++ | Lytic (Glow) | Extremely bright signal, ~100x more sensitive than Firefly or Renilla assays.[1][14] |
Dual-Luciferase® Reporter Assay Systems
| Assay System | Primary Reporter | Secondary Reporter | Key Features |
| Dual-Luciferase® Reporter (DLR™) Assay System | Firefly | Renilla | Sequential measurement of Firefly and Renilla luciferase from a single sample.[15] |
| Nano-Glo® Dual-Luciferase® Reporter (NanoDLR™) Assay System | Firefly | NanoLuc® | Ultra-sensitive detection of Firefly and NanoLuc® luciferases in a single sample.[8][16] |
Signaling Pathways and Reaction Mechanisms
The light-emitting reactions catalyzed by luciferases involve the oxidation of their respective substrates. Understanding these mechanisms is crucial for optimizing assay conditions and interpreting results.
Firefly Luciferase Reaction Pathway
The bioluminescent reaction catalyzed by Firefly luciferase is a two-step process that requires ATP and molecular oxygen. First, D-luciferin is adenylated to form luciferyl-AMP. This intermediate then reacts with oxygen to form a transient, high-energy dioxetanone ring, which upon decarboxylation releases light and forms oxyluciferin.[17]
Renilla Luciferase Reaction Pathway
The Renilla luciferase reaction is simpler and does not require ATP. It directly catalyzes the oxidation of coelenterazine by molecular oxygen, leading to the formation of an excited-state coelenteramide, which then emits a photon of blue light upon relaxation to its ground state.[18]
NanoLuc® Luciferase Reaction Pathway
Similar to Renilla luciferase, the NanoLuc® reaction is ATP-independent. NanoLuc® luciferase catalyzes the oxidation of its substrate, furimazine, in the presence of oxygen. This reaction is proposed to proceed through a dioxetanone intermediate, which decomposes to release carbon dioxide and an excited-state amide product that emits high-intensity light.[19]
Experimental Protocols
Detailed and accurate protocols are essential for reproducible and reliable results in luciferase assays. Below are generalized methodologies for key luciferase-based experiments.
Experimental Workflow: Lytic Single Reporter Assay
This workflow is applicable to assays such as ONE-Glo™, Bright-Glo™, and Steady-Glo®.
Methodology:
-
Cell Seeding and Transfection:
-
Seed mammalian cells in a white, opaque-walled multi-well plate suitable for luminescence measurements at a density that will ensure they are in a logarithmic growth phase at the time of the assay.
-
Transfect the cells with a plasmid containing the firefly luciferase gene under the control of the promoter of interest using a suitable transfection reagent.
-
Include appropriate controls, such as a promoterless luciferase vector (negative control) and a vector with a constitutively active promoter (positive control).
-
Incubate the cells for 24-48 hours to allow for adequate expression of the luciferase reporter.
-
-
Assay Execution:
-
Remove the multi-well plate from the incubator and allow it to equilibrate to room temperature for approximately 15-20 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions (e.g., reconstitute the lyophilized substrate with the provided buffer).
-
Add a volume of the prepared assay reagent to each well equal to the volume of culture medium in the well (typically a 1:1 ratio).
-
Mix the contents of the wells by gentle orbital shaking for 30-60 seconds to ensure cell lysis and complete mixing.
-
Incubate the plate at room temperature for the time specified in the technical manual (e.g., 3-5 minutes for ONE-Glo™) to allow for complete cell lysis and stabilization of the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence in each well using a plate-reading luminometer. The integration time will depend on the signal strength and the instrument's sensitivity.
-
Experimental Workflow: Dual-Luciferase® Reporter Assay
This protocol is for the sequential measurement of Firefly and Renilla luciferase activities.
Methodology:
-
Cell Seeding and Co-transfection:
-
Follow the procedure for cell seeding as described for the single reporter assay.
-
Co-transfect the cells with the experimental firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase from a constitutive promoter. The ratio of the two plasmids may need to be optimized.
-
Incubate the cells for 24-48 hours.
-
-
Cell Lysis:
-
Aspirate the culture medium and gently wash the cells with phosphate-buffered saline (PBS).
-
Add an appropriate volume of Passive Lysis Buffer to each well to cover the cell monolayer.
-
Incubate the plate at room temperature for 15 minutes with gentle rocking on an orbital shaker.
-
-
Data Acquisition:
-
Transfer 20 µL of the cell lysate from each well to a new white, opaque-walled luminometer plate.
-
Program a dual-injector luminometer to first inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the firefly luminescence, followed by the injection of 100 µL of Stop & Glo® Reagent to quench the firefly signal and initiate the Renilla luminescence measurement.
-
The data is typically expressed as the ratio of firefly to Renilla luminescence to normalize for transfection efficiency and cell number.
-
Conclusion
This compound's extensive range of luciferase substrates and assay systems provides researchers with a versatile and sensitive toolkit for a multitude of biological applications. From the workhorse Firefly and Renilla systems to the ultra-bright NanoLuc® technology, there is a luciferase solution for nearly every experimental need. By understanding the underlying biochemistry and the specific characteristics of each assay system, researchers can select the optimal tools to illuminate their biological questions with high sensitivity and reproducibility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Bright-Glo™ Luciferase Assay System Protocol [this compound.com]
- 4. This compound.com [this compound.com]
- 5. worldwide.this compound.com [worldwide.this compound.com]
- 6. Steady-Glo® Luciferase Assay System Protocol [this compound.com]
- 7. BRET: NanoLuc-Based Bioluminescence Resonance Energy Transfer Platform to Monitor Protein-Protein Interactions in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound.com [this compound.com]
- 9. This compound.com [this compound.com]
- 10. worldwide.this compound.com [worldwide.this compound.com]
- 11. Renilla Luciferase Assay System Protocol [worldwide.this compound.com]
- 12. proteinswebteam.github.io [proteinswebteam.github.io]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. This compound.com [this compound.com]
- 15. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 16. Nano-Glo Dual-Luciferase Reporter Assay Protocol [this compound.com]
- 17. Firefly luciferase - Wikipedia [en.wikipedia.org]
- 18. nuvucameras.com [nuvucameras.com]
- 19. coms.events [coms.events]
A Researcher's Guide to Selecting the Optimal DNA Polymerase for PCR from Promega
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide
The polymerase chain reaction (PCR) is a cornerstone of modern molecular biology, and the choice of DNA polymerase is a critical determinant of its success. Promega offers a diverse portfolio of DNA polymerases, each with unique characteristics tailored to specific PCR applications. This comprehensive guide provides a detailed overview of this compound's key DNA polymerases, enabling researchers to make informed decisions for their experimental needs. We present a quantitative comparison of enzyme properties, detailed experimental protocols for various PCR applications, and logical workflows to streamline your selection process.
Understanding the Core Characteristics of DNA Polymerases
The selection of a DNA polymerase should be guided by four key properties: fidelity, processivity, speed, and thermal stability.
-
Fidelity: This refers to the accuracy of DNA replication. High-fidelity polymerases possess a 3'→5' exonuclease activity, also known as "proofreading," which allows them to correct errors during DNA synthesis. This is crucial for applications such as cloning, sequencing, and site-directed mutagenesis, where sequence accuracy is paramount.
-
Processivity: This is the ability of a polymerase to catalyze consecutive nucleotide incorporations without dissociating from the template. High processivity is essential for amplifying long DNA fragments.
-
Speed (Extension Rate): This is the rate at which the polymerase synthesizes new DNA, typically measured in kilobases per minute (kb/min). Faster extension rates can significantly reduce PCR run times.
-
Thermal Stability: This is the ability of the enzyme to withstand the high temperatures required for DNA denaturation in each PCR cycle. All polymerases used in PCR are thermostable.
Quantitative Comparison of this compound DNA Polymerases
To facilitate a direct comparison, the following table summarizes the key quantitative and qualitative features of this compound's most common DNA polymerases.
| Feature | GoTaq® G2 DNA Polymerase | Pfu DNA Polymerase | GoTaq® Long PCR Master Mix |
| Primary Application | Routine PCR, Genotyping, Colony PCR | High-Fidelity PCR, Cloning, Sequencing | Long-Range PCR |
| Fidelity (Proofreading) | No 3'→5' exonuclease activity | Yes, possesses 3'→5' exonuclease activity | Blend of Taq and a proofreading polymerase |
| Error Rate | ~1 x 10⁻⁵ errors/base[1] | Low error rate | Higher fidelity than Taq alone |
| Processivity/Extension Rate | >60 nucleotides/second (~3.6 kb/min) at 70°C[2] | Slower than Taq | Optimized for long amplicons |
| Maximum Amplicon Length | Up to 5 kb[3] | Dependent on conditions, generally shorter than Taq | Up to 30 kb from genomic DNA, 40 kb from lambda DNA[4][5] |
| Product Overhang | 3' A-overhang | Blunt-ended[6] | Primarily 3' A-overhangs |
| Hot-Start Availability | Yes (GoTaq® G2 Hot Start)[7] | No | Yes (inherent in the master mix)[4] |
Choosing the Right Polymerase: A Logical Workflow
The selection of the appropriate DNA polymerase is contingent on the specific requirements of your PCR experiment. The following decision tree illustrates a logical workflow to guide your choice.
Caption: A decision tree to guide the selection of a this compound DNA polymerase based on the experimental application.
Experimental Protocols
This section provides detailed methodologies for key PCR applications using this compound's DNA polymerases.
Standard PCR Protocol with GoTaq® G2 DNA Polymerase
This protocol is suitable for routine amplification of DNA fragments up to 5 kb.
1. Reagent Preparation:
-
Thaw all components on ice.
-
Gently vortex and briefly centrifuge each component before use.
-
Prepare a master mix to ensure consistency and reduce pipetting errors.
2. Reaction Setup:
| Component | Volume (for 50 µl reaction) | Final Concentration |
| GoTaq® G2 Green or Colorless Reaction Buffer (5X) | 10 µl | 1X |
| dNTP Mix (10 mM each) | 1 µl | 0.2 mM each |
| Forward Primer (10 µM) | 1-2.5 µl | 0.2-0.5 µM |
| Reverse Primer (10 µM) | 1-2.5 µl | 0.2-0.5 µM |
| GoTaq® G2 DNA Polymerase (5 u/µl) | 0.25 µl | 1.25 units |
| Template DNA | 1-5 µl | <250 ng |
| Nuclease-Free Water | to 50 µl | - |
3. Thermal Cycling Parameters:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 25-35 |
| Annealing | 50-65°C* | 30-60 seconds | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
* Annealing temperature should be optimized for each primer pair, typically 5°C below the melting temperature (Tm) of the primers.
4. Post-PCR Analysis:
-
Analyze the PCR products by agarose gel electrophoresis.
-
If using GoTaq® Green Reaction Buffer, the product can be directly loaded onto the gel.[8]
-
If using GoTaq® Colorless Reaction Buffer, add a loading dye before electrophoresis.
High-Fidelity PCR Protocol with Pfu DNA Polymerase
This protocol is designed for applications requiring high sequence accuracy.
1. Reagent Preparation:
-
Thaw all components on ice.
-
Gently vortex and briefly centrifuge each component before use.
2. Reaction Setup:
| Component | Volume (for 50 µl reaction) | Final Concentration |
| 10X Pfu Reaction Buffer with MgSO₄ | 5 µl | 1X |
| dNTP Mix (10 mM each) | 1 µl | 0.2 mM each |
| Forward Primer (10 µM) | 1-2.5 µl | 0.2-0.5 µM |
| Reverse Primer (10 µM) | 1-2.5 µl | 0.2-0.5 µM |
| Pfu DNA Polymerase (2.5 u/µl) | 1 µl | 2.5 units |
| Template DNA | 1-5 µl | 10-250 ng |
| Nuclease-Free Water | to 50 µl | - |
3. Thermal Cycling Parameters:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 30-60 seconds | 25-35 |
| Annealing | 50-65°C* | 30-60 seconds | |
| Extension | 72-75°C | 2 min/kb | |
| Final Extension | 72-75°C | 7 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
* Optimize annealing temperature based on primer Tm.
4. Post-PCR Analysis:
-
Analyze the PCR products by agarose gel electrophoresis after adding a loading dye. Pfu-generated fragments are blunt-ended.[6]
Long-Range PCR Protocol with GoTaq® Long PCR Master Mix
This protocol is optimized for the amplification of long DNA fragments.
1. Reagent Preparation:
-
The GoTaq® Long PCR Master Mix is a 2X ready-to-use solution.[4] Thaw on ice.
-
Gently vortex and briefly centrifuge before use.
2. Reaction Setup:
| Component | Volume (for 50 µl reaction) | Final Concentration |
| GoTaq® Long PCR Master Mix (2X) | 25 µl | 1X |
| Forward Primer (10 µM) | 1-2.5 µl | 0.2-0.5 µM |
| Reverse Primer (10 µM) | 1-2.5 µl | 0.2-0.5 µM |
| Template DNA | 1-10 µl | 100 ng - 1 µg |
| Nuclease-Free Water | to 50 µl | - |
3. Thermal Cycling Parameters:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 94°C | 2 minutes | 1 |
| Denaturation | 94°C | 15-30 seconds | 30-35 |
| Annealing/Extension | 65-68°C* | 1 min/kb | |
| Final Extension | 72°C | 10 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
* A combined annealing/extension step is often effective for long PCR.
4. Post-PCR Analysis:
-
Analyze a small volume (e.g., 5 µl) of the PCR product on a low-percentage agarose gel (e.g., 0.8%) to resolve large fragments.
Hot-Start PCR Protocol with GoTaq® G2 Hot Start Polymerase
This protocol is recommended to increase specificity and reduce primer-dimer formation.
1. Reagent Preparation:
-
Thaw all components at room temperature or on ice.
-
Gently vortex and briefly centrifuge.
2. Reaction Setup:
-
Reaction setup is the same as for Standard PCR with GoTaq® G2 DNA Polymerase. Reactions can be assembled at room temperature due to the hot-start feature.[7]
3. Thermal Cycling Parameters:
| Step | Temperature | Time | Cycles |
| Enzyme Activation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 25-35 |
| Annealing | 50-65°C* | 30-60 seconds | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
* Optimize annealing temperature based on primer Tm.
4. Post-PCR Analysis:
-
Follow the same procedure as for Standard PCR.
PCR for GC-Rich Templates
Amplifying GC-rich DNA can be challenging due to the formation of secondary structures. The following modifications to the standard GoTaq® G2 DNA Polymerase protocol can improve success rates.
-
Increase Denaturation Temperature and Time: Use a higher initial denaturation temperature (95-98°C) for a longer duration (3-5 minutes) to ensure complete melting of the template.
-
Optimize Annealing Temperature: A higher annealing temperature can increase specificity.
-
Use PCR Enhancers: The addition of reagents like Dimethyl Sulfoxide (DMSO) at a final concentration of 1-10% or Betaine at 1-2 M can help to destabilize secondary structures.[5] It is recommended to empirically determine the optimal concentration for your specific template and primers.
Visualizing PCR Workflows
Standard PCR Workflow
The following diagram illustrates the typical workflow for a standard PCR experiment.
Caption: A flowchart depicting the key steps in a standard PCR experiment.
PCR Troubleshooting Workflow
When PCR fails or yields unexpected results, a systematic approach to troubleshooting is essential.
Caption: A logical workflow for troubleshooting common PCR issues.
By carefully considering the specific demands of your PCR application and utilizing this guide, you can confidently select the most appropriate this compound DNA polymerase and optimize your experimental conditions for robust and reliable results.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. PCR Amplification | An Introduction to PCR Methods [this compound.com]
- 3. Selection Guide for Taq DNA Polymerase [this compound.com]
- 4. This compound.jp [this compound.jp]
- 5. PCR Amplification | An Introduction to PCR Methods [this compound.com.cn]
- 6. Products | this compound Product Listing [this compound.com]
- 7. GoTaq® G2 Hot Start Master Mix | PCR Amplification Kit | Hot Start Taq | this compound [this compound.com]
- 8. GoTaq® DNA Polymerase | Taq Polymerase | PCR [worldwide.this compound.com]
A Researcher's Guide to Promega's Apoptosis Assay Portfolio
A comprehensive overview of Promega's solutions for the nuanced study of programmed cell death, tailored for researchers, scientists, and professionals in drug development.
This in-depth technical guide explores the core principles, methodologies, and comparative data for this compound's leading apoptosis assays. We will delve into the intricacies of caspase activity assays, real-time monitoring of phosphatidylserine exposure, and the detection of DNA fragmentation, providing a framework for selecting the optimal assay for your research needs.
Introduction to Apoptosis and Key Markers
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells.[1] It is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, membrane blebbing, chromatin condensation, and the activation of a family of cysteine proteases known as caspases.[1] Dysregulation of apoptosis is implicated in a wide range of human diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
This compound offers a comprehensive portfolio of assays that target key hallmarks of apoptosis, enabling researchers to quantify and characterize this process with high sensitivity and specificity. These assays primarily focus on three key events:
-
Caspase Activation: A central event in the apoptotic cascade. Initiator caspases (e.g., caspase-8 and -9) are activated by pro-apoptotic signals and in turn activate executioner caspases (e.g., caspase-3 and -7), which are responsible for the cleavage of cellular proteins and the dismantling of the cell.
-
Phosphatidylserine (PS) Externalization: In healthy cells, phosphatidylserine is restricted to the inner leaflet of the plasma membrane. During apoptosis, this asymmetry is lost, and PS is exposed on the outer surface of the cell, serving as an "eat me" signal for phagocytes.
-
DNA Fragmentation: A late-stage event in apoptosis where endonucleases cleave genomic DNA into internucleosomal fragments.
Comparative Overview of this compound's Apoptosis Assays
The selection of an appropriate apoptosis assay depends on the specific research question, the cell type being studied, and the desired experimental throughput. The following tables provide a quantitative comparison of this compound's core apoptosis assay systems.
Caspase Activity Assays: Caspase-Glo® Series
This compound's Caspase-Glo® Assays are homogeneous, luminescent assays that measure the activity of specific caspases.[1] The assays utilize a luminogenic substrate containing a specific caspase recognition sequence. Cleavage of the substrate by the target caspase releases aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal that is proportional to caspase activity.[2]
| Feature | Caspase-Glo® 3/7 Assay | Caspase-Glo® 8 Assay | Caspase-Glo® 9 Assay |
| Target Caspases | Effector Caspases 3 & 7 | Initiator Caspase 8 | Initiator Caspase 9 |
| Assay Principle | Luminescence | Luminescence | Luminescence |
| Substrate Peptide | DEVD[2][3] | LETD | LEHD |
| Linear Dynamic Range | 4 orders of magnitude[2][4] | Not explicitly stated, but described as broad | 3 orders of magnitude |
| Sensitivity | High, more sensitive than fluorescent assays[2] | High, superior to fluorescent-based assays | High, superior to fluorescent-based assays |
| Recommended Cell No. (96-well) | <20,000 cells/well[2] | Not explicitly stated | Not explicitly stated |
| Incubation Time | Peak signal in 1-2 hours[2] | Peak signal in 0.5-1 hour | Peak signal in less than 1 hour |
| Assay Format | Homogeneous "add-mix-measure"[2] | Homogeneous "add-mix-measure" | Homogeneous "add-mix-measure" |
Real-Time Apoptosis and Necrosis Detection: RealTime-Glo™ Annexin V Assay
The RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay is a non-lytic, real-time assay that allows for the continuous monitoring of apoptosis and necrosis in the same sample well.[5][6] It measures the exposure of phosphatidylserine (PS) on the outer leaflet of the cell membrane, a hallmark of early apoptosis, and the loss of membrane integrity, which occurs during necrosis or late-stage apoptosis.[5][6]
| Feature | RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay |
| Primary Apoptosis Marker | Phosphatidylserine (PS) Exposure[5][6] |
| Assay Principle | Luminescence (Apoptosis) & Fluorescence (Necrosis)[5][6] |
| Assay Format | Real-time, kinetic, non-lytic "add-and-read"[5][6][7] |
| Key Advantage | Allows for continuous monitoring of apoptosis over time (up to 72 hours)[7] |
| Instrumentation | Multimode plate reader (luminescence and fluorescence)[5] |
DNA Fragmentation Detection: DeadEnd™ TUNEL Assay Systems
The DeadEnd™ TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assays are designed to detect the DNA fragmentation characteristic of late-stage apoptosis.[8] The assay involves the enzymatic incorporation of labeled nucleotides at the 3'-OH ends of fragmented DNA by Terminal Deoxynucleotidyl Transferase (TdT).
| Feature | DeadEnd™ Fluorometric TUNEL System | DeadEnd™ Colorimetric TUNEL System |
| Apoptosis Marker | DNA Fragmentation[8] | DNA Fragmentation[9] |
| Detection Method | Fluorescence (Fluorescein-12-dUTP)[8] | Colorimetric (Diaminobenzidine - DAB)[9] |
| Instrumentation | Fluorescence Microscope or Flow Cytometer[8] | Light Microscope[9] |
| Sample Type | Cultured cells and formalin-fixed, paraffin-embedded tissue sections[8] | Thick tissue sections and cultured cells[9] |
| Output | Green fluorescence in apoptotic nuclei[10] | Dark brown staining of apoptotic nuclei[9] |
Signaling Pathways and Assay Principles
The following diagrams illustrate the major apoptosis signaling pathways and the principles of this compound's core apoptosis assays.
Apoptosis Signaling Pathways
Apoptosis is primarily initiated through two major pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases.
References
- 1. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [this compound.com]
- 2. ulab360.com [ulab360.com]
- 3. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound.com [this compound.com]
- 5. RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Protocol [worldwide.this compound.com]
- 6. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [worldwide.this compound.com]
- 7. m.youtube.com [m.youtube.com]
- 8. DeadEnd™ Fluorometric TUNEL System [this compound.com]
- 9. DeadEnd™ Colorimetric TUNEL System [this compound.com]
- 10. This compound.com [this compound.com]
Bioluminescence Resonance Energy Transfer (BRET): A Technical Guide for Researchers
Bioluminescence Resonance Energy Transfer (BRET) is a powerful, non-destructive technology used to monitor molecular interactions and dynamics in real time within living cells. This guide provides an in-depth overview of the core principles of BRET, its various iterations, experimental protocols, and its applications in research and drug development, tailored for researchers, scientists, and professionals in the field.
Core Principles of BRET
BRET is a proximity-based assay that relies on the non-radiative transfer of energy from a bioluminescent donor molecule to a fluorescent acceptor molecule.[1] This energy transfer only occurs when the donor and acceptor are in very close proximity, typically less than 10 nanometers apart.[2] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making BRET an extremely sensitive technique for detecting direct molecular interactions.[3]
The process begins with the enzymatic reaction of a luciferase (the donor), such as Renilla luciferase (Rluc), with its substrate (e.g., coelenterazine), resulting in the emission of light.[4] If a fluorescent protein (the acceptor), such as Yellow Fluorescent Protein (YFP), is in close proximity, the energy from the luciferase reaction can excite the acceptor, causing it to emit fluorescence at its characteristic wavelength.[4] The BRET signal is typically quantified as the ratio of the light emitted by the acceptor to the light emitted by the donor.[1] A key advantage of BRET over techniques like Förster Resonance Energy Transfer (FRET) is the absence of an external excitation light source for the donor, which minimizes phototoxicity, autofluorescence, and light scattering.[1][2]
Methodological Variants of BRET
Several versions of BRET have been developed to enhance signal intensity, improve spectral resolution, and expand the range of applications. The choice of BRET variant depends on the specific experimental requirements, including the desired sensitivity and the spectral properties of the interacting molecules.
| BRET Variant | Donor | Acceptor | Substrate | Donor Emission Peak (approx.) | Acceptor Emission Peak (approx.) | Key Features |
| BRET1 | Renilla luciferase (Rluc) | Yellow Fluorescent Protein (YFP) | Coelenterazine h | 480 nm | 530 nm | The original BRET system, characterized by strong signals.[5] |
| BRET2 | Renilla luciferase (Rluc) | Green Fluorescent Protein (GFP²) | DeepBlueC™ | 395 nm | 510 nm | Improved spectral separation between donor and acceptor signals, reducing background.[5] |
| eBRET2 | Rluc8 | GFP² | DeepBlueC™ | 395 nm | 510 nm | Uses a brighter Rluc mutant (Rluc8) for enhanced signal intensity. |
| BRET3 | Firefly luciferase | DsRed | D-luciferin | 565 nm | 583 nm | Red-shifted emission, but can have weaker signals and spectral overlap issues.[5] |
| QD-BRET | Rluc/Rluc8 | Quantum Dots (e.g., QD 605) | Coelenterazine h | 480 nm | 605 nm | Utilizes quantum dots as acceptors, offering high photostability. |
| NanoBRET™ | NanoLuc® luciferase (Nluc) | HaloTag® protein with fluorescent ligand (e.g., NanoBRET™ 618) | Furimazine | 460 nm | >610 nm | Features a very bright and small donor (NanoLuc®) and excellent spectral separation, providing a large dynamic range and high sensitivity.[5][6] |
Experimental Protocols
Successful BRET experiments require careful planning and execution, from construct design to data analysis. Below are detailed methodologies for key BRET assays.
General Experimental Workflow
The following diagram outlines the typical workflow for a BRET experiment designed to study protein-protein interactions.
Caption: A flowchart of the major steps involved in a typical BRET experiment.
BRET Saturation Assay
This assay is crucial for demonstrating the specificity of a protein-protein interaction. A specific interaction will result in a hyperbolic saturation curve, while non-specific (bystander) interactions will produce a linear or near-linear increase in the BRET signal with increasing acceptor concentration.[5]
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HEK293T) in a 12-well plate at a density that will result in 70-80% confluency on the day of transfection (e.g., 200,000 cells/well).[7]
-
Transfection: Co-transfect the cells with a constant amount of the donor-tagged protein construct and increasing amounts of the acceptor-tagged protein construct. Use an empty vector to keep the total amount of transfected DNA constant across all wells.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
Cell Harvesting: Detach the cells and resuspend them in a suitable buffer (e.g., PBS with 0.5 mM MgCl₂ and 0.1% glucose).[8]
-
Plating: Distribute an equal volume of the cell suspension into a white, 96-well microplate.[8]
-
Fluorescence Measurement (Optional but Recommended): Measure the fluorescence of the acceptor protein to quantify its expression level.
-
Substrate Addition: Add the appropriate luciferase substrate (e.g., 5 µM final concentration of coelenterazine h) to each well.[8]
-
BRET Measurement: Immediately measure the luminescence at the donor and acceptor emission wavelengths using a plate reader equipped with appropriate filters.
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Correct for background by subtracting the BRET ratio obtained from cells expressing only the donor.
-
Plot the corrected BRET ratio as a function of the acceptor/donor expression ratio.
-
Fit the data to a one-site binding (hyperbolic) equation to determine the BRETmax (maximum BRET signal) and BRET₅₀ (acceptor/donor ratio required to reach 50% of BRETmax).
-
BRET Competition Assay
This assay is used to study the inhibition of a protein-protein interaction by a third molecule, such as a small molecule inhibitor or a competing protein.
Protocol:
-
Cell Culture and Transfection: Transfect cells with optimal concentrations of the donor- and acceptor-tagged protein constructs, as determined from saturation assays.
-
Compound Treatment: Add increasing concentrations of the test compound to the cells and incubate for a predetermined period.
-
Substrate Addition and BRET Measurement: Follow the same procedure as for the saturation assay to add the substrate and measure the BRET signal.
-
Data Analysis:
-
Calculate the BRET ratio for each compound concentration.
-
Plot the BRET ratio as a function of the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the BRET signal by 50%.[9] The Kᵢ (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the mechanism of inhibition and other parameters are known.[9]
-
Applications in Signaling Pathway Analysis and Drug Discovery
BRET is an invaluable tool for dissecting complex signaling pathways and for screening potential drug candidates. A prominent application is the study of G-protein coupled receptor (GPCR) signaling.
GPCR-G Protein and GPCR-β-Arrestin Interactions
BRET can be used to monitor the direct interaction between a GPCR and its downstream signaling partners, such as G proteins and β-arrestins.[10] Upon ligand binding and GPCR activation, conformational changes can be detected, as well as the recruitment of these signaling molecules to the receptor.
The following diagram illustrates a typical GPCR signaling cascade that can be monitored using BRET.
Caption: A simplified diagram of a GPCR signaling pathway amenable to BRET analysis.
In this example, the GPCR is fused to a BRET donor, while either a G-protein subunit or β-arrestin is fused to a BRET acceptor. Ligand-induced activation of the GPCR brings the donor and acceptor into close proximity, resulting in an increase in the BRET signal, which can be measured in real-time.[10]
Drug Discovery and High-Throughput Screening
The robust and homogeneous nature of BRET assays makes them well-suited for high-throughput screening (HTS) of compound libraries to identify molecules that modulate protein-protein interactions.[11] For instance, a BRET assay can be configured to screen for inhibitors that disrupt the interaction between a kinase and its substrate or an E3 ligase and its target protein. The NanoBRET™ system, with its high sensitivity and low background, is particularly advantageous for these applications, enabling the detection of both potent inhibitors and stabilizers of protein interactions.[6]
Conclusion
Bioluminescence Resonance Energy Transfer has emerged as a cornerstone technology in cell biology and drug discovery. Its ability to provide quantitative, real-time data on molecular interactions within the native environment of living cells offers unparalleled insights into dynamic cellular processes. By understanding the core principles and mastering the experimental protocols of the various BRET methodologies, researchers can effectively harness this powerful tool to advance our understanding of complex biological systems and accelerate the development of novel therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 3. A live cell NanoBRET binding assay allows the study of ligand-binding kinetics to the adenosine A3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
- 7. biorxiv.org [biorxiv.org]
- 8. blog.benchsci.com [blog.benchsci.com]
- 9. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 11. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
Methodological & Application
Illuminating Gene Regulation: A Guide to the Dual-Luciferase® Reporter Assay System
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Dual-Luciferase® Reporter (DLR™) Assay System is a powerful and widely used tool in molecular biology for investigating gene expression and regulation. Its high sensitivity, broad dynamic range, and the inclusion of an internal control make it a robust method for studying a variety of cellular processes, including signal transduction pathways, promoter activity, and the effects of small molecules on gene expression. This document provides detailed application notes and a comprehensive protocol for utilizing the DLR™ Assay System, aimed at enabling researchers to generate reliable and reproducible data.
I. Principle of the Assay
The Dual-Luciferase® Reporter Assay System sequentially measures the activity of two different luciferases, Firefly and Renilla, from a single sample.[1][2][3] The Firefly luciferase is typically used as the experimental reporter, linked to a promoter or regulatory element of interest. The Renilla luciferase, under the control of a constitutive promoter, serves as an internal control to normalize for variations in cell number, transfection efficiency, and overall transcriptional activity.[4][5] This normalization is crucial for accurate interpretation of the experimental results.[2]
The assay is performed by first lysing the transfected cells and then sequentially adding two reagents. The first reagent, Luciferase Assay Reagent II (LAR II), contains the substrate for Firefly luciferase (luciferin) and results in a stable "glow" of light that is proportional to the amount of Firefly luciferase enzyme.[1][2] After measuring the Firefly luminescence, the second reagent, Stop & Glo® Reagent, is added. This reagent has a dual function: it quenches the Firefly luciferase reaction and provides the substrate for Renilla luciferase (coelenterazine), initiating the Renilla luminescence reaction.[1][2] The light emitted from the Renilla reaction is then measured. The ratio of the Firefly to Renilla luminescence provides a normalized measure of the experimental reporter's activity.
II. Applications in Research and Drug Discovery
The versatility of the Dual-Luciferase® Assay System lends itself to a wide array of applications in both basic research and drug development.
Promoter and Enhancer Analysis
A primary application of the DLR™ assay is the characterization of promoter and enhancer elements. By cloning a putative regulatory sequence upstream of the Firefly luciferase gene, researchers can quantify its ability to drive transcription under various conditions. This is invaluable for identifying critical regulatory regions and transcription factor binding sites.
Signal Transduction Pathway Analysis
The assay is instrumental in dissecting signaling pathways. By using a reporter construct where Firefly luciferase expression is driven by a response element specific to a particular pathway (e.g., NF-κB, CREB, AP-1), scientists can monitor the activation or inhibition of that pathway in response to different stimuli, drugs, or genetic manipulations.[6][7]
-
NF-κB Signaling: This pathway is a key regulator of immune and inflammatory responses.[8][9] Upon stimulation by factors like TNF-α, the NF-κB transcription factor translocates to the nucleus and binds to its response element, driving the expression of target genes.[6][9] A reporter construct containing multiple copies of the NF-κB response element upstream of the Firefly luciferase gene allows for the sensitive detection of pathway activation.[8]
-
G-Protein Coupled Receptor (GPCR) Signaling: GPCRs are a major class of drug targets.[10][11] Their activation can trigger various downstream signaling cascades, such as those involving cAMP (Gs/Gi-coupled) or intracellular calcium (Gq-coupled).[1][2] By using reporter constructs with response elements like the cAMP response element (CRE) or the serum response element (SRE), the DLR™ assay can be used to screen for GPCR agonists and antagonists.[1][10]
Drug Screening and Characterization
In drug development, the DLR™ assay is a valuable tool for high-throughput screening (HTS) of compound libraries to identify molecules that modulate the activity of a specific target, such as a receptor or a signaling pathway. The robust nature and simple workflow of the assay make it well-suited for automated screening platforms.
microRNA (miRNA) Target Validation
The assay can be adapted to validate miRNA targets. By cloning a putative miRNA binding site from the 3' UTR of a gene of interest downstream of the Firefly luciferase coding sequence, researchers can assess the ability of a specific miRNA to repress translation. A decrease in luciferase activity in the presence of the miRNA indicates a direct interaction.
III. Experimental Protocol
This protocol provides a general guideline for performing a Dual-Luciferase® Reporter Assay with adherent mammalian cells cultured in a 96-well plate. Optimization may be required for different cell types and experimental conditions.
A. Materials
-
Dual-Luciferase® Reporter Assay System (e.g., this compound Cat. No. E1910)
-
Luciferase Assay Buffer II
-
Luciferase Assay Substrate
-
Stop & Glo® Buffer
-
Stop & Glo® Substrate
-
Passive Lysis Buffer (5X)
-
-
Transfected adherent cells in a 96-well white, opaque plate
-
Phosphate-Buffered Saline (PBS)
-
Luminometer with two injectors
-
Multichannel pipette
B. Reagent Preparation
-
1X Passive Lysis Buffer: Dilute the 5X Passive Lysis Buffer 1:4 with sterile distilled water. For example, mix 1 mL of 5X buffer with 4 mL of water.
-
Luciferase Assay Reagent II (LAR II): Reconstitute the lyophilized Luciferase Assay Substrate with 10 mL of Luciferase Assay Buffer II. Mix gently by inversion until the substrate is completely dissolved. This solution is stable for one month at -20°C.[12]
-
Stop & Glo® Reagent: Prepare the required volume of Stop & Glo® Reagent just before use. Dilute the Stop & Glo® Substrate 1:50 in Stop & Glo® Buffer. For example, add 20 µL of substrate to 1 mL of buffer.
C. Cell Lysis
-
Carefully remove the growth medium from the cells in the 96-well plate.
-
Gently wash the cells once with 100 µL of PBS per well.
-
Remove the PBS and add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker at room temperature for 15 minutes with gentle shaking to ensure complete lysis.[12]
D. Luminescence Measurement
-
Program the luminometer with the appropriate parameters for a dual-luciferase assay, including a 2-second pre-read delay and a 10-second measurement time for each luciferase.
-
Place the 96-well plate containing the cell lysates into the luminometer.
-
Initiate the measurement program. The luminometer will automatically perform the following steps for each well: a. Inject 100 µL of LAR II. b. Measure Firefly luminescence (RLU A). c. Inject 100 µL of Stop & Glo® Reagent. d. Measure Renilla luminescence (RLU B).
IV. Data Presentation and Analysis
The primary output from the luminometer will be Relative Light Units (RLU) for both Firefly and Renilla luciferases for each well.
A. Data Calculation
-
Calculate the Luciferase Ratio: For each well, divide the Firefly RLU by the Renilla RLU. This ratio represents the normalized activity of the experimental reporter.
-
Ratio = RLU (Firefly) / RLU (Renilla)
-
-
Normalize to Control: To determine the fold change in reporter activity, normalize the ratios of the experimental samples to the average ratio of the control samples.
-
Fold Change = (Ratio of Experimental Sample) / (Average Ratio of Control Samples)
-
B. Example Data Summary
The following table provides an example of how to structure and present data from a Dual-Luciferase® assay investigating the effect of a compound on NF-κB activation.
| Treatment Group | Firefly RLU (Mean ± SD) | Renilla RLU (Mean ± SD) | Firefly/Renilla Ratio (Mean ± SD) | Fold Induction vs. Vehicle |
| Untransfected Control | 150 ± 25 | 120 ± 15 | 1.25 ± 0.28 | - |
| Vehicle Control (DMSO) | 10,500 ± 850 | 9,800 ± 700 | 1.07 ± 0.15 | 1.0 |
| TNF-α (10 ng/mL) | 550,000 ± 45,000 | 10,200 ± 900 | 53.92 ± 5.10 | 50.4 |
| Compound X (10 µM) + TNF-α | 150,000 ± 18,000 | 9,900 ± 800 | 15.15 ± 2.05 | 14.2 |
This is example data and actual results will vary depending on the experimental setup.
V. Visualizations
A. Experimental Workflow
Caption: Workflow for the Dual-Luciferase® Reporter Assay.
B. NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway leading to reporter gene expression.
C. GPCR Signaling Pathway (Gs-coupled)
Caption: Gs-coupled GPCR signaling pathway leading to reporter gene expression.
VI. Troubleshooting
Common issues encountered during the Dual-Luciferase® Assay and their potential solutions are outlined below.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Signal | - Poor transfection efficiency.- Low promoter/enhancer activity.- Incorrect reagent preparation or storage.- Cell death. | - Optimize transfection protocol (reagent:DNA ratio, cell density).- Use a stronger promoter for the reporter construct if possible.- Ensure reagents are prepared fresh and stored correctly.- Check cell viability before lysis. |
| High Background Signal | - Endogenous luciferase-like activity (rare in mammalian cells).- Contamination of reagents or labware.- Luminometer settings are too high. | - Use untransfected cells as a negative control to determine background.- Use fresh, sterile reagents and tips.- Optimize luminometer gain settings. |
| High Variability Between Replicates | - Inconsistent cell seeding or transfection.- Pipetting errors during reagent addition.- Incomplete cell lysis. | - Ensure uniform cell density in all wells.- Use a multichannel pipette for reagent addition.- Ensure complete and even coverage with lysis buffer and adequate incubation time. |
| Renilla Signal is Too High | - The constitutive promoter on the Renilla plasmid is too strong. | - Reduce the amount of Renilla plasmid used in the transfection (e.g., use a 10:1 or 50:1 ratio of experimental reporter to control reporter plasmid).[13] |
By following this detailed guide, researchers can effectively employ the Dual-Luciferase® Reporter Assay System to gain valuable insights into gene regulation and cellular signaling, thereby advancing their research and drug discovery efforts.
References
- 1. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound.com [this compound.com]
- 3. ulab360.com [ulab360.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Dual Luciferase Reporter Gene Assay: Principles, Applications, and Advantages - Creative Proteomics [iaanalysis.com]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. bowdish.ca [bowdish.ca]
- 8. signosisinc.com [signosisinc.com]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luciferase Reporter Assay for Deciphering GPCR Pathways [this compound.jp]
- 11. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. promegaconnections.com [promegaconnections.com]
Step-by-Step Guide for Performing a CellTiter-Glo® Luminescent Cell Viability Assay
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for quantifying the number of viable cells in culture. The assay determines the presence of metabolically active cells by measuring adenosine triphosphate (ATP), an indicator of cellular viability.[1][2][3] This homogeneous "add-mix-measure" assay is designed for multiwell plates, making it ideal for high-throughput screening (HTS), cell proliferation studies, and cytotoxicity assessments.[1][2][4]
The principle of the assay is based on the luciferase reaction, where in the presence of ATP, the enzyme luciferase catalyzes the oxidation of luciferin, resulting in the emission of light. The amount of luminescent signal generated is directly proportional to the amount of ATP present, which in turn is directly proportional to the number of viable cells in the culture.[1][5] The proprietary thermostable luciferase in the CellTiter-Glo® Reagent generates a stable "glow-type" luminescent signal with a half-life of over five hours, providing flexibility in experimental workflows.[1][4]
Experimental Protocols
Reagent Preparation and Storage
Proper preparation and storage of the CellTiter-Glo® Reagent are crucial for optimal performance. The reagent is available in two main formats: a lyophilized substrate and buffer that require reconstitution, and a ready-to-use solution (CellTiter-Glo® 2.0).
For Lyophilized Format:
-
Equilibration: Before use, thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature. Similarly, allow the lyophilized CellTiter-Glo® Substrate vial to reach room temperature.[4][6]
-
Reconstitution: Transfer the entire volume of the CellTiter-Glo® Buffer into the amber vial containing the lyophilized Substrate.[4][6]
-
Mixing: Mix by gentle inversion or swirling until the substrate is completely dissolved. The substrate should go into solution within a minute.[6]
-
Storage:
-
Long-term: Store the lyophilized substrate and buffer at -20°C.
-
Reconstituted Reagent: The reconstituted reagent can be stored at room temperature for up to 8 hours or at 4°C for up to 48 hours. For longer-term storage, it is recommended to dispense the reconstituted reagent into single-use aliquots and store them at -20°C. Avoid multiple freeze-thaw cycles.
-
For Ready-to-Use Format (e.g., CellTiter-Glo® 2.0):
-
Thawing: If frozen, thaw the reagent at room temperature or in a cool water bath.
-
Equilibration: Ensure the reagent is at room temperature before use.
-
Storage: Store the reagent at 4°C for short-term use or at -20°C for long-term storage, according to the manufacturer's instructions.[7][8][9]
Cell Seeding and Treatment
Optimizing cell seeding density is a critical step to ensure that the assay is performed within the linear range of detection. The ideal seeding density will vary depending on the cell line's growth rate, the duration of the experiment, and the size of the multiwell plate.
General Guidelines for Seeding Densities:
| Cell Line | 96-Well Plate (cells/well) | 384-Well Plate (cells/well) |
| HeLa | 5,000 - 15,000 | 2,500 - 7,500 |
| A549 | 5,000 - 20,000 | 2,500 - 10,000 |
| Jurkat | 10,000 - 50,000 | 5,000 - 25,000 |
| PC-3 | 5,000 - 25,000 | 2,500 - 12,500 |
| MCF-7 | 8,000 - 30,000 | 4,000 - 15,000 |
| HEK293 | 10,000 - 40,000 | 5,000 - 20,000 |
Note: It is highly recommended to perform a cell titration experiment to determine the optimal seeding density for your specific cell line and experimental conditions.
Protocol:
-
Prepare a cell suspension of the desired concentration in the appropriate culture medium.
-
Dispense the cell suspension into the wells of an opaque-walled multiwell plate suitable for luminescence readings. Clear-bottom plates can be used if microscopic observation is required.
-
Include control wells containing medium without cells to determine the background luminescence.
-
If applicable, add the test compounds to the experimental wells and incubate for the desired period.
Assay Procedure
The CellTiter-Glo® assay follows a simple "add-mix-measure" protocol.
Reagent Volumes and Incubation Times:
| Plate Format | Cell Culture Volume | CellTiter-Glo® Reagent Volume | Mixing Time (Orbital Shaker) | Incubation Time (Room Temp) |
| 96-well | 100 µL | 100 µL | 2 minutes | 10 minutes |
| 384-well | 25 µL | 25 µL | 2 minutes | 10 minutes |
Step-by-Step Protocol:
-
Equilibrate the multiwell plate containing the cultured cells to room temperature for approximately 30 minutes.[4][6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[4]
-
Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[4]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Measure the luminescence using a luminometer.
Data Presentation
ATP Standard Curve (Optional)
Generating an ATP standard curve can be useful for quantifying the absolute amount of ATP in the samples.
Example ATP Standard Curve Data:
| ATP Concentration (µM) | Raw Luminescence Units (RLU) - Replicate 1 | Raw Luminescence Units (RLU) - Replicate 2 | Raw Luminescence Units (RLU) - Replicate 3 | Average RLU | Standard Deviation |
| 10 | 1,523,487 | 1,518,932 | 1,530,112 | 1,524,177 | 5,601 |
| 1 | 165,892 | 167,345 | 164,987 | 166,075 | 1,189 |
| 0.1 | 17,234 | 17,567 | 17,109 | 17,303 | 233 |
| 0.01 | 2,156 | 2,201 | 2,189 | 2,182 | 23 |
| 0.001 | 654 | 678 | 662 | 665 | 12 |
| 0 (Background) | 152 | 148 | 155 | 152 | 4 |
Mock Experimental Data
Example Data from a Cytotoxicity Assay:
| Compound Concentration (µM) | Raw Luminescence Units (RLU) | Background Subtracted RLU | % Viability (Normalized to Control) |
| 0 (Control) | 1,254,321 | 1,254,169 | 100.0% |
| 0.1 | 1,232,654 | 1,232,502 | 98.3% |
| 1 | 1,105,876 | 1,105,724 | 88.2% |
| 10 | 654,987 | 654,835 | 52.2% |
| 100 | 156,789 | 156,637 | 12.5% |
| Background | 152 | - | - |
Mandatory Visualizations
Biochemical Reaction Pathway
Caption: Biochemical reaction underlying the CellTiter-Glo® assay.
Experimental Workflow
Caption: Step-by-step experimental workflow for the CellTiter-Glo® assay.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background luminescence | Contamination of reagents or plates with ATP. | Use sterile, disposable labware. Avoid touching the inside of plate wells or reagent bottle caps. Prepare the ATP standard curve just before use, as ATP in serum can degrade. |
| Low luminescent signal | Insufficient cell number or low cell viability. | Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. Check for cytotoxicity of the test compound's vehicle (e.g., DMSO). |
| Incomplete cell lysis. | Ensure thorough mixing after adding the CellTiter-Glo® Reagent. For adherent cells, a more vigorous shaking may be necessary. | |
| Reagent has lost activity. | Check the expiration date of the reagent. Ensure proper storage conditions were maintained. Avoid multiple freeze-thaw cycles of the reconstituted reagent. | |
| High well-to-well variability | Uneven cell seeding. | Ensure a homogeneous cell suspension before and during plating. Mix the cell suspension gently between pipetting. Avoid splashing cells onto the well walls. |
| Edge effects in the multiwell plate. | To minimize evaporation and temperature gradients, fill the outer wells with sterile medium or PBS and do not use them for experimental samples. | |
| Temperature gradients across the plate. | Ensure the plate is uniformly equilibrated to room temperature before adding the reagent and before reading the luminescence. |
References
- 1. Adherent Cell Lines on 384-well plate protocol | Axion Biosystems [axionbiosystems.com]
- 2. researchgate.net [researchgate.net]
- 3. biology.stackexchange.com [biology.stackexchange.com]
- 4. licorbio.com [licorbio.com]
- 5. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 6. insights.opentrons.com [insights.opentrons.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Adherent and Suspension Cells Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
Automated Nucleic Acid Purification Using the Maxwell RSC System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Maxwell® Rapid Sample Concentrator (RSC) Instrument provides an automated platform for the efficient purification of nucleic acids from a variety of sample types.[1][2][3] This system utilizes a magnetic particle-based purification method, minimizing hands-on time and ensuring high-quality DNA and RNA suitable for a wide range of downstream applications such as PCR, qPCR, and next-generation sequencing.[1][4][5] The instrument, controlled by an intuitive tablet interface, processes up to 16 samples simultaneously, with run times typically ranging from 25 to 60 minutes.[2][3][5] The Maxwell® RSC employs pre-filled reagent cartridges specific to the sample type and nucleic acid to be isolated, simplifying setup and reducing the risk of cross-contamination.[1][5]
The core of the Maxwell® RSC's purification technology lies in its use of paramagnetic particles.[1][6] The instrument is a magnetic particle mover, not a liquid handler, which reduces the risk of clogs and splashing.[5] For DNA purification from tissue, a silica-based paramagnetic particle, the MagneSil® particle, is used to optimize the capture, washing, and elution of genomic DNA.[7][8] For blood DNA purification, a cellulose-based paramagnetic particle, the MagnaCel™ particle, offers a high binding capacity, resulting in cleaner and more concentrated DNA eluates.[6]
Performance Data
The Maxwell® RSC system consistently delivers high yields and purity of nucleic acids from various sample types. The following tables summarize representative data for DNA purification from whole blood and cord blood.
Table 1: Comparison of DNA Purification from Whole Blood using Maxwell® RSC and QIAcube®
| Parameter | Maxwell® RSC Blood DNA Kit | QIAamp® DNA Blood Mini Kit (on QIAcube®) |
| Input Volume | 300 µl | 200 µl |
| Elution Volume | 50 µl | 200 µl |
| DNA Yield per 100µl Input | Consistently higher recovery | Lower recovery |
| A260/A280 Ratio | ≥ 1.8 | ≥ 1.8 |
| A260/A230 Ratio | More consistent and higher ratios | Less consistent ratios |
Data adapted from a comparative study, demonstrating the efficiency of the Maxwell® RSC system. The Maxwell® RSC provides higher DNA concentrations and yields with greater consistency in purity ratios compared to the QIAamp® method on the QIAcube®.[9]
Table 2: DNA Yield and Purity from Cord Blood Samples using Maxwell® RSC
| Sample Source | DNA Yield (ng/µl) | Total Average Yield (µg) | A260/A280 Ratio |
| Cord Blood Segments (n=6) | 130 - 477 | 34 | 1.8 - 2.0 |
| Red Cell Fractions (n=3) | 424 - 715 | 50 | 1.8 - 2.0 |
Data from a study evaluating the Maxwell® RSC for DNA extraction from cord blood, indicating high-quality DNA suitable for HLA typing.[10]
Experimental Protocols
The following are detailed protocols for nucleic acid purification from common sample types using the Maxwell® RSC instrument and associated kits.
Protocol 1: Genomic DNA Purification from Whole Blood
This protocol outlines the use of the Maxwell® RSC Blood DNA Kit for the automated purification of genomic DNA from up to 300µl of whole blood.[4][6]
Materials:
-
Maxwell® RSC Blood DNA Kit (Cat.# AS1770)
-
Maxwell® RSC Instrument (Cat.# AS4500)
-
1.5ml microcentrifuge tubes
-
Pipettors and pipette tips
-
Vortex mixer
-
Heating block set to 56°C
Methodology:
-
Sample Pre-processing:
-
Add 30µl of Proteinase K (PK) Solution to a 1.5ml microcentrifuge tube.
-
Add up to 300µl of whole blood to the tube.
-
Add 300µl of Lysis Buffer to the tube.
-
Vortex for 10 seconds to mix.
-
Incubate at 56°C for 20 minutes in a heating block.[6]
-
-
Cartridge Preparation:
-
Place the Maxwell® RSC cartridges in the deck tray.
-
Carefully peel back the seal from the top of the cartridges.
-
Place a plunger in well #8 of each cartridge.
-
Add 50µl of Elution Buffer to the bottom of each elution tube and place them in the front of the deck tray.[6]
-
-
Instrument Setup and Run:
-
Transfer the entire lysate from the pre-processing step to well #1 of the cartridge.[6]
-
Turn on the Maxwell® RSC Instrument and the Tablet PC.
-
Start the Maxwell® RSC software.
-
Select the "Blood DNA" method.
-
Load the deck tray into the instrument.
-
Follow the on-screen prompts to start the purification run. The automated process takes approximately 40 minutes.[4][6]
-
-
Post-Purification:
-
Once the run is complete, the instrument door will open.
-
Carefully remove the elution tubes containing the purified gDNA.
-
The purified DNA is ready for downstream applications.
-
Protocol 2: Genomic DNA Purification from Mammalian Tissue
This protocol details the use of the Maxwell® RSC Tissue DNA Kit for the automated purification of genomic DNA from up to 50mg of tissue.[7][8][11]
Materials:
-
Maxwell® RSC Tissue DNA Kit (Cat.# AS1610)
-
Maxwell® RSC Instrument (Cat.# AS4500)
-
Tissue homogenizer (e.g., Potter-Elvehjem pestle)
-
1.5ml microcentrifuge tubes
-
Pipettors and pipette tips
-
(Optional) RNase A Solution (4mg/ml)
Methodology:
-
Tissue Homogenization:
-
Weigh up to 50mg of tissue and place it in a 1.5ml tube.
-
Add 80µl of TE buffer.
-
(Optional) Add 20µl of RNase A Solution.
-
Thoroughly homogenize the tissue using a pestle until no visible pieces remain.[7]
-
-
Cartridge Preparation:
-
Place the Maxwell® RSC cartridges in the deck tray.
-
Carefully peel back the seal from the top of the cartridges.
-
Place a plunger in well #8 of each cartridge.
-
Add 100µl of Elution Buffer to the bottom of each elution tube and place them in the front of the deck tray.[7]
-
-
Instrument Setup and Run:
-
Transfer the entire tissue homogenate to well #1 of the cartridge.
-
Pipette mix the homogenate with the lysis buffer in well #1 about 10 times.[7]
-
Turn on the Maxwell® RSC Instrument and the Tablet PC.
-
Start the Maxwell® RSC software.
-
Select the "Tissue DNA" method.
-
Load the deck tray into the instrument.
-
Follow the on-screen prompts to start the purification run. The automated process takes approximately 40-45 minutes.[8][11]
-
-
Post-Purification:
-
After the run, remove the elution tubes containing the purified gDNA.
-
The DNA is ready for downstream analysis.
-
Protocol 3: Total RNA Purification from Cultured Cells
This protocol describes the use of the Maxwell® RSC simplyRNA Cells Kit for the automated purification of total RNA from cultured cells.
Materials:
-
Maxwell® RSC simplyRNA Cells Kit
-
Maxwell® RSC Instrument
-
Nuclease-free microcentrifuge tubes
-
Pipettors and nuclease-free pipette tips
-
Vortex mixer
-
1-Thioglycerol/Homogenization Solution (chilled)
-
DNase I Solution
Methodology:
-
Cell Lysis:
-
Pellet cultured cells by centrifugation (e.g., 300 x g for 3 minutes).
-
Remove the supernatant.
-
Add 200µl of chilled 1-Thioglycerol/Homogenization Solution to the cell pellet and vortex until the pellet is dispersed and cells are lysed.[12]
-
Add 200µl of Lysis Buffer and vortex vigorously for 15 seconds.[12]
-
-
Cartridge Preparation:
-
Place the Maxwell® RSC cartridges in the deck tray.
-
Carefully peel back the seal.
-
Add 5µl of DNase I Solution to well #4 of each cartridge.[12]
-
Place a plunger in well #8 of each cartridge.
-
Add 50µl of Nuclease-Free Water to the bottom of each elution tube and place them in the front of the deck tray.[12]
-
-
Instrument Setup and Run:
-
Transfer the entire 400µl of cell lysate to well #1 of the cartridge.[12]
-
Turn on the Maxwell® RSC Instrument and the Tablet PC.
-
Start the Maxwell® RSC software.
-
Select the "simplyRNA Cells" method.
-
Load the deck tray into the instrument.
-
Follow the on-screen prompts to begin the run. The automated process takes approximately 52 minutes.[12]
-
-
Post-Purification:
-
Once the run is complete, remove the elution tubes containing the purified total RNA.
-
Store the RNA at -80°C.
-
Conclusion
The this compound Maxwell® RSC instrument offers a reliable and efficient solution for automated nucleic acid purification. Its user-friendly interface, pre-filled cartridges, and robust performance make it an invaluable tool for researchers in various fields. The system consistently provides high-quality, purified nucleic acids that are suitable for demanding downstream applications, thereby streamlining laboratory workflows and enhancing productivity. For a wider range of sample types and specific applications, a comprehensive library of over 130 application notes is available.[5]
References
- 1. Maxwell® RSC Instrument Operating Manual [this compound.com]
- 2. richmondscientific.com [richmondscientific.com]
- 3. biocompare.com [biocompare.com]
- 4. Maxwell® RSC Blood DNA Kit Protocol [this compound.sg]
- 5. Maxwell® RSC Instrument [this compound.com]
- 6. This compound.com [this compound.com]
- 7. This compound.com [this compound.com]
- 8. wechat.this compound.com.cn [wechat.this compound.com.cn]
- 9. This compound.com [this compound.com]
- 10. researchgate.net [researchgate.net]
- 11. Maxwell® RSC Tissue DNA Kit Protocol [this compound.jp]
- 12. youtube.com [youtube.com]
Application of GoTaq® Green Master Mix in Routine PCR
For Researchers, Scientists, and Drug Development Professionals
Abstract
GoTaq® Green Master Mix is a ready-to-use 2X solution designed to streamline the polymerase chain reaction (PCR) process for routine applications. This premixed solution contains GoTaq® DNA Polymerase, dNTPs, MgCl₂, and reaction buffers at optimal concentrations, reducing setup time and minimizing the risk of contamination.[1][2][3] A key feature of this master mix is the inclusion of two dyes (blue and yellow) and a density agent, which allows for direct loading of the PCR product onto an agarose gel, eliminating the need for a separate loading buffer.[1][4] The blue dye comigrates with 3–5kb DNA fragments, while the yellow dye migrates ahead of primers (<50bp), providing a convenient way to monitor the electrophoresis progress.[4] This application note provides a detailed protocol for the use of GoTaq® Green Master Mix in routine PCR and presents data on its performance.
Introduction
Polymerase chain reaction (PCR) is a fundamental technique in molecular biology for the amplification of specific DNA segments. The efficiency and reliability of PCR are paramount for downstream applications such as cloning, sequencing, and genotyping. GoTaq® Green Master Mix is a proprietary formulation of Taq DNA polymerase that offers robust amplification comparable to, and in some cases superior to, standard Taq DNA polymerase.[5] The master mix format simplifies reaction setup to a single pipetting step of adding template DNA and primers.[4]
The inclusion of loading dyes and a density agent makes it a convenient choice for high-throughput screening and routine checks where direct gel analysis is the immediate next step.[1][4] However, it is important to note that the dyes absorb light in the 225–300nm range, which can interfere with standard A260 DNA quantification, and have excitation peaks at 488nm and 600–700nm, potentially affecting downstream applications involving fluorescence.[1][6]
Performance Data
GoTaq® Green Master Mix demonstrates reliable performance across a range of DNA targets, often showing improved yield and sensitivity compared to standard Taq DNA polymerase. A comparison of amplification performance for seven different DNA targets is summarized below.
| Target Gene | Target Size (kb) | Template DNA | Observation |
| α-1-antitrypsin | 0.36 | Human Genomic DNA | Better yield with GoTaq® Green Master Mix |
| IL-1β | 1.1 | Mouse Genomic DNA | Better yield with GoTaq® Green Master Mix |
| β-globin | 1.3 | Human Genomic DNA | Similar yield to standard Taq |
| APC | 1.8 | Human Genomic DNA | Better yield with GoTaq® Green Master Mix |
| APC | 2.4 | Human Genomic DNA | Better yield with GoTaq® Green Master Mix |
| APC | 3.1 | Human Genomic DNA | Better yield with GoTaq® Green Master Mix |
| APC | 3.9 | Human Genomic DNA | Better yield with GoTaq® Green Master Mix |
Table 1: Comparison of amplification yield between GoTaq® Green Master Mix and standard Taq DNA Polymerase for various targets. Data compiled from qualitative gel analysis presented in this compound literature.[1]
Experimental Protocols
Routine PCR Protocol
This protocol is for setting up a standard 50 µL PCR reaction. The reaction can be scaled down to 25 µL or up to 100 µL as needed by adjusting the component volumes proportionally.[1][6]
1. Materials:
-
GoTaq® Green Master Mix, 2X
-
Upstream Primer (10 µM)
-
Downstream Primer (10 µM)
-
DNA Template (<250 ng)
-
Nuclease-Free Water
2. Reaction Setup:
Assemble the following reaction components on ice:
| Component | Volume for 50 µL reaction | Final Concentration |
| GoTaq® Green Master Mix, 2X | 25 µL | 1X |
| Upstream Primer, 10 µM | 0.5–5.0 µL | 0.1–1.0 µM |
| Downstream Primer, 10 µM | 0.5–5.0 µL | 0.1–1.0 µM |
| DNA Template | 1–5 µL | <250 ng |
| Nuclease-Free Water | to 50 µL | - |
3. Thermal Cycling:
Program the thermal cycler with the following standard parameters. Optimal temperatures and times may vary depending on the primers and template DNA.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 30 seconds to 1 minute | 25-30 |
| Annealing | 50-65°C | 30 seconds to 1 minute | |
| Extension | 72°C | 1 minute per kb | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
4. Post-PCR Analysis:
Following amplification, the PCR product can be directly loaded onto an agarose gel for electrophoresis. There is no need to add a separate loading buffer.
Experimental Workflow
The workflow for a routine PCR experiment using GoTaq® Green Master Mix is streamlined for efficiency.
References
Application Notes and Protocols for Transfecting Sensitive Cell Lines with FuGENE® HD
For researchers, scientists, and drug development professionals, successful transfection of sensitive cell lines is a critical step in various applications, from gene function studies to protein production. FuGENE® HD is a highly effective, non-liposomal transfection reagent that facilitates the introduction of DNA into a wide array of eukaryotic cells with high efficiency and low toxicity, making it particularly suitable for sensitive and hard-to-transfect cell lines such as primary cells, stem cells, and certain cancer cell lines.[1][2] This document provides detailed protocols and application notes to optimize transfection of these challenging cell types using FuGENE® HD.
Key Advantages for Sensitive Cell Lines:
-
Low Cytotoxicity: FuGENE® HD demonstrates minimal impact on cell morphology and viability, which is crucial for maintaining the health of sensitive cells.[3][4] In cell lines like COS-7, HEK293, and HeLa, viability remains above 90% even after 24 hours of continuous exposure to the transfection complex.[5]
-
High Transfection Efficiency: It achieves high levels of gene expression in a broad range of cell lines, including those that are traditionally difficult to transfect.[3][6]
-
Serum Compatibility: The protocol does not require the removal of serum, allowing for transfection in the presence of up to 100% serum, which is vital for cell types that need constant exposure to serum components.[1]
-
Simple Protocol: The straightforward protocol eliminates the need for washing or changing the medium after the addition of the transfection complex, reducing cell stress.[1]
Experimental Protocols
General Protocol for Transfecting Adherent Sensitive Cell Lines
This protocol is a starting point and should be optimized for each specific cell line and plasmid DNA.
Materials:
-
FuGENE® HD Transfection Reagent
-
Plasmid DNA (0.2-1.0 µg/µl in sterile water or TE buffer)
-
Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium)
-
Complete growth medium with serum
-
Sterile microcentrifuge tubes or a 96-well plate for complex formation
-
Cultured cells in multi-well plates
Procedure:
-
Cell Plating: The day before transfection, seed the cells so they reach 50-80% confluency at the time of transfection.[5][7] The optimal cell density is crucial and depends on the growth rate of the specific cell line.[8][9]
-
Reagent and DNA Preparation: Allow FuGENE® HD reagent, plasmid DNA, and serum-free medium to come to room temperature. Gently vortex the FuGENE® HD vial for 1-2 seconds before use.[10]
-
Complex Formation:
-
In a sterile tube, dilute the plasmid DNA in serum-free medium.
-
Add the FuGENE® HD reagent directly to the diluted DNA solution. Important: Do not let the reagent touch the sides of the plastic tube.[10]
-
Mix the solution by gently vortexing or flicking the tube.
-
Incubate the mixture at room temperature for 5 to 15 minutes.[5][10] For some sensitive cell lines, a shorter or longer incubation time (0 to 40 minutes) may be optimal.[3]
-
-
Addition of Transfection Complex to Cells: Add the transfection complex drop-wise to the cells in their complete growth medium. Swirl the plate gently to ensure even distribution.[5]
-
Incubation: Return the cells to the incubator and culture for 24-48 hours before assaying for gene expression.[1][11] There is no need to remove the transfection complex.[5]
Optimization Protocol for Sensitive Cell Lines
For sensitive cell lines, it is critical to optimize the FuGENE® HD:DNA ratio and the total amount of transfection complex added to the cells. A 96-well plate format is recommended for efficient optimization.[11]
Key Parameters to Optimize:
-
FuGENE® HD:DNA Ratio: Test ratios from 1.5:1 to 6:1 (µl of FuGENE® HD to µg of DNA).[3][11] For many cell lines, ratios between 1.5:1 and 4:1 work well.[7]
-
Amount of Transfection Complex: Vary the volume of the complex added to the cells. For a 96-well plate, you can test adding 2 µl, 5 µl, and 10 µl of the complex.[12]
-
Cell Density: Plate cells at different densities to determine the optimal confluency for transfection.[8]
-
Complex Incubation Time: Test different incubation times for the FuGENE® HD-DNA complex, for example, 0, 15, and 30 minutes.[8]
Special Tip for Highly Sensitive Cells: If cytotoxicity is observed, try reducing the exposure time of the cells to the transfection complex to 2-3 hours, after which the medium can be replaced with fresh, complete medium.[5]
Data Presentation
Table 1: Recommended Starting Conditions for Different Plate Formats
| Culture Vessel | Surface Area (cm²) | Seeding Density (cells/well) | Volume of Diluent (µl) | Amount of DNA (µg) | FuGENE® HD (µl) (3:1 ratio) | Total Complex Volume (µl) |
| 96-well | 0.32 | 0.5 - 2 x 10⁴ | 10 | 0.1 | 0.3 | 10.4 |
| 24-well | 1.9 | 0.5 - 2 x 10⁵ | 50 | 0.5 | 1.5 | 52 |
| 12-well | 3.8 | 1 - 4 x 10⁵ | 100 | 1.0 | 3.0 | 104 |
| 6-well / 35 mm | 9.6 | 2 - 8 x 10⁵ | 100 | 2.0 | 6.0 | 108 |
| 60 mm | 21 | 0.5 - 2 x 10⁶ | 250 | 5.0 | 15.0 | 270 |
| 100 mm | 55 | 1 - 4 x 10⁶ | 500 | 10.0 | 30.0 | 540 |
Data synthesized from multiple sources providing general guidelines.[5][10]
Table 2: Troubleshooting Guide for Transfecting Sensitive Cell Lines
| Issue | Possible Cause | Recommendation |
| Low Transfection Efficiency | Suboptimal FuGENE® HD:DNA ratio. | Optimize the ratio from 1.5:1 to 6:1.[3][11] |
| Low cell density. | Ensure cells are at least 80% confluent.[3] | |
| Poor DNA quality. | Use high-purity plasmid DNA (A260/A280 ratio of 1.7-1.9).[1][8] | |
| Presence of antibiotics in the medium. | Perform transfection in antibiotic-free medium.[5] | |
| High Cell Toxicity | Cell density is too low. | Increase the number of cells plated.[5] |
| Excessive amount of transfection complex. | Reduce the total amount of complex added to the cells.[5] | |
| High expression of a toxic protein. | Monitor cell health and consider using a weaker promoter. | |
| Mycoplasma contamination. | Test for and eliminate mycoplasma contamination.[5] |
Visualizations
Diagram 1: FuGENE® HD Transfection Workflow
Caption: A streamlined workflow for transfecting sensitive cells with FuGENE® HD.
Diagram 2: Conceptual Mechanism of FuGENE® HD Transfection
Caption: Conceptual pathway of DNA delivery into a cell via FuGENE® HD.
References
- 1. This compound.com [this compound.com]
- 2. FuGENE® HD Transfection Reagents - Amerigo Scientific [amerigoscientific.com]
- 3. fugene.com [fugene.com]
- 4. FuGENE® HD Transfection Reagent [this compound.com]
- 5. fugene.com [fugene.com]
- 6. Comparison of transfection efficiency of nonviral gene transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Optimize Transfection of Cultured Cells [this compound.com]
- 9. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 10. fugene.com [fugene.com]
- 11. ulab360.com [ulab360.com]
- 12. lubio.ch [lubio.ch]
Application Notes and Protocols for Kinase Activity Assays Using Kinase-Glo®
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinase activity assays are fundamental tools in drug discovery and basic research for studying the function of kinases, enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. The Kinase-Glo® Luminescent Kinase Assay is a homogeneous, high-throughput method for measuring kinase activity by quantifying the amount of adenosine triphosphate (ATP) remaining in solution following a kinase reaction.[1][2] This method is sensitive, rapid, and amenable to automation, making it an ideal choice for screening large compound libraries for kinase inhibitors.
The assay principle is based on the ATP-dependent luciferase reaction. Kinases utilize ATP to phosphorylate a substrate. The amount of ATP consumed is directly proportional to the kinase activity. The Kinase-Glo® Reagent is added to the completed kinase reaction, which contains a thermostable luciferase (UltraGlow™ Recombinant Luciferase) and luciferin.[1] The luciferase utilizes the remaining ATP to catalyze the oxidation of luciferin, resulting in a luminescent signal that is inversely proportional to the kinase activity.[1][3] A higher luminescent signal indicates lower kinase activity (more ATP remaining), while a lower signal signifies higher kinase activity (less ATP remaining).
This compound offers three distinct Kinase-Glo® platforms to accommodate a wide range of ATP concentrations, ensuring optimal assay performance for various kinases:
-
Kinase-Glo® Plus: Designed for assays requiring higher ATP concentrations, up to 100µM.[4][5]
-
Kinase-Glo® Max: Ideal for kinases with a high Michaelis constant (Km) for ATP, accommodating concentrations up to 500µM.[4][5]
Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Cascade
The MAPK signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. This pathway is a common target for drug discovery due to its frequent dysregulation in cancer. The Kinase-Glo® assay can be effectively used to screen for inhibitors of kinases within this pathway.
Experimental Protocols
Reagent Preparation and Storage
Proper preparation and storage of the Kinase-Glo® Reagent are critical for optimal assay performance.
-
Reconstitution of Kinase-Glo® Reagent:
-
Equilibrate the Kinase-Glo® Buffer and the lyophilized Kinase-Glo® Substrate to room temperature.[2][6]
-
Aseptically transfer the entire volume of the Kinase-Glo® Buffer into the amber bottle containing the Kinase-Glo® Substrate.[2][6]
-
Mix by gentle inversion or swirling until the substrate is completely dissolved. Avoid vigorous vortexing to prevent foaming.[6]
-
-
Storage:
-
The reconstituted Kinase-Glo® Reagent can be used immediately or aliquoted and stored at -20°C for several months.[2]
-
Avoid repeated freeze-thaw cycles.
-
Kinase Activity Assay Protocol (96-Well Plate Format)
This protocol provides a general guideline for performing a kinase activity assay in a 96-well plate format. Optimization of kinase concentration, substrate concentration, and reaction time is recommended for each specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)[2]
-
Kinase-Glo® Luminescent Kinase Assay System
-
White, opaque 96-well plates
-
Multichannel pipette or liquid handling system
-
Plate shaker
-
Luminometer
Procedure:
-
Prepare Kinase Reaction Master Mix: Prepare a master mix containing the kinase reaction buffer, kinase, and substrate.
-
Dispense Master Mix: Add 25 µL of the master mix to each well of a white, opaque 96-well plate.
-
Initiate Kinase Reaction: Add 25 µL of ATP solution to each well to initiate the kinase reaction. The final reaction volume will be 50 µL. For inhibitor screening, the test compounds are typically added prior to the ATP.
-
Incubate: Incubate the plate at room temperature for the desired reaction time (e.g., 20-60 minutes).[2]
-
Equilibrate Reagents: During the incubation, allow the reconstituted Kinase-Glo® Reagent to equilibrate to room temperature.
-
Add Kinase-Glo® Reagent: After the kinase reaction is complete, add 50 µL of Kinase-Glo® Reagent to each well.[2]
-
Mix: Mix the contents of the plate on a plate shaker for 2 minutes at a low speed to ensure homogeneity.
-
Incubate: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[2]
-
Measure Luminescence: Measure the luminescence using a plate-reading luminometer. An integration time of 0.25-1 second per well is a good starting point.[6]
Experimental Workflow
Data Presentation and Analysis
Z'-Factor Determination
The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent. The formula for calculating the Z'-factor is:
Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
Where:
-
SD_positive = Standard deviation of the positive control (e.g., no kinase or fully inhibited kinase)
-
SD_negative = Standard deviation of the negative control (e.g., active kinase)
-
Mean_positive = Mean signal of the positive control
-
Mean_negative = Mean signal of the negative control
| Assay Parameter | 96-Well Plate | 384-Well Plate |
| Mean Positive Control (RLU) | 1,500,000 | 800,000 |
| SD Positive Control (RLU) | 75,000 | 40,000 |
| Mean Negative Control (RLU) | 150,000 | 80,000 |
| SD Negative Control (RLU) | 10,000 | 5,000 |
| Calculated Z'-Factor | 0.83 | 0.84 |
Table 1: Example Z'-factor determination for the Kinase-Glo® assay in 96- and 384-well plate formats.[2] RLU = Relative Light Units.
IC₅₀ Determination for Kinase Inhibitors
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For kinase inhibitors, the IC₅₀ is the concentration of the inhibitor that reduces the kinase activity by 50%. This is determined by performing a dose-response experiment and fitting the data to a sigmoidal curve.
| Kinase | Inhibitor | IC₅₀ (nM) - Kinase-Glo® | IC₅₀ (nM) - Literature |
| PKA | PKI | 2.5 | 3.0 |
| PKA | Staurosporine | 10 | 18.0 |
| PKA | H-8 | 1200 | 1200 |
| PKA | H-9 | 1900 | 1900 |
Table 2: Comparison of IC₅₀ values for known Protein Kinase A (PKA) inhibitors determined using the Kinase-Glo® assay and values reported in the literature.[2][7]
Conclusion
The Kinase-Glo® Luminescent Kinase Assay platform provides a robust, sensitive, and high-throughput method for measuring kinase activity. Its simple "add-mix-read" protocol makes it highly amenable to automation and large-scale screening campaigns.[1] The availability of different assay formats catering to a wide range of ATP concentrations allows for the study of a diverse array of kinases. The excellent Z'-factor values and accurate determination of IC₅₀s make the Kinase-Glo® assay a reliable and valuable tool for academic researchers, and drug development professionals in the quest for novel kinase-targeted therapeutics.
References
Real-Time Cell Viability Monitoring with RealTime-Glo™ MT Cell Viability Assay
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The RealTime-Glo™ MT Cell Viability Assay offers a non-lytic, homogeneous, bioluminescent method for the real-time measurement of cell viability.[1] This advanced assay allows for the continuous monitoring of cell health over extended periods, providing dynamic insights into cellular responses to various treatments.[2][3] Unlike endpoint assays that necessitate cell lysis, the RealTime-Glo™ assay preserves the cell population for further downstream applications, enabling multiplexing with other assays to gain more comprehensive data from a single sample.[1][4][5] The assay's core principle lies in measuring the reducing potential of metabolically active cells, offering a reliable indicator of cell viability that is independent of cellular ATP levels.[6][7]
Principle of the Assay
The RealTime-Glo™ MT Cell Viability Assay utilizes a pro-substrate, the MT Cell Viability Substrate, and the NanoLuc® luciferase enzyme.[1][6] The cell-permeant MT Cell Viability Substrate is reduced by the metabolic activity of viable cells into a NanoLuc® substrate. This substrate is then released into the culture medium where it is rapidly consumed by the NanoLuc® luciferase, generating a stable luminescent signal that is directly proportional to the number of living cells.[5][6][8] Dead cells lack the metabolic capacity to reduce the pro-substrate and therefore do not produce a signal.[5][6]
Key Applications
-
Continuous Monitoring of Cell Proliferation and Cytotoxicity: Track the effects of compounds on cell growth and viability over several hours or days from a single plate.[4][7]
-
Dose-Response and Time-Course Studies: Determine the potency (EC50) of a compound and understand its kinetic effects on cell viability.[2]
-
High-Throughput Screening: The simple, add-and-read format is amenable to automated workflows in 96-, 384-, and 1536-well plates.[7]
-
Multiplexing with Other Assays: Combine with other non-lytic assays to investigate different cellular processes, such as apoptosis or cytotoxicity, in the same sample.[2][4]
Data Presentation
Table 1: Example Time-Dependent EC50 Values for Bortezomib-Treated A549 Cells
| Time Point (hours) | EC50 (nM) |
| 12 | >1000 |
| 24 | 500 |
| 48 | 100 |
| 72 | 50 |
This table summarizes hypothetical data based on the principle of time-dependent drug effects that can be observed with the RealTime-Glo™ assay. The luminescent signal from each well is monitored over time, and EC50 values can be calculated at different time points from the dose-response curves.[2][6]
Table 2: Comparison of RealTime-Glo™ with Endpoint Viability Assays
| Feature | RealTime-Glo™ MT Assay | Traditional Endpoint Assays (e.g., MTT, other luminescent ATP assays) |
| Measurement Type | Real-time, continuous monitoring | Single time point |
| Cell Lysis | No (Nonlytic) | Yes (Lytic) |
| Multiplexing | Readily compatible with other non-lytic and subsequent lytic assays | Limited or not possible |
| Data Obtained | Kinetic and time-dependent effects from a single plate | Static snapshot of cell viability |
| Reagent Addition | Single addition at the start of the experiment | Requires separate plates for each time point |
Experimental Protocols
Protocol 1: Real-Time, Continuous-Read Cell Viability Assay
This protocol is designed for monitoring cell viability over an extended period.
Materials:
-
RealTime-Glo™ MT Cell Viability Assay Kit (MT Cell Viability Substrate and NanoLuc® Enzyme)
-
White, opaque-walled multiwell plates (96-, 384-, or 1536-well) suitable for luminescence readings
-
Cells in culture
-
Test compounds
-
Plate-reading luminometer with temperature and CO2 control (recommended)
Procedure:
-
Prepare 2X RealTime-Glo™ Reagent: Equilibrate the MT Cell Viability Substrate and NanoLuc® Enzyme to 37°C.[9] Prepare the 2X reagent solution by diluting both components in pre-warmed cell culture medium according to the kit instructions.
-
Cell Plating: Seed cells at the desired density in the white-walled multiwell plates. The optimal cell number should be determined for each cell line to ensure the signal remains within the linear range of the assay throughout the experiment.[9]
-
Addition of Reagent and Compound: Add an equal volume of the 2X RealTime-Glo™ Reagent containing the test compound at a 2X concentration to the cells. This results in a final 1X concentration of the assay reagents and the desired final concentration of the test compound.
-
Incubation and Measurement: Place the plate in a plate-reading luminometer maintained at 37°C and 5% CO2.[2][6] Measure luminescence at regular intervals (e.g., every hour) for the duration of the experiment (up to 72 hours).[2][6]
-
Data Analysis: Plot the luminescence signal over time for each treatment condition. The change in luminescence relative to vehicle-treated control cells indicates the effect on cell viability.
Protocol 2: Endpoint Cell Viability Assay
This protocol is for determining cell viability at a single, predetermined time point.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Plating and Treatment: Seed cells in white-walled multiwell plates and treat with the test compound for the desired duration.
-
Prepare 2X RealTime-Glo™ Reagent: As described in Protocol 1.
-
Reagent Addition: At the end of the treatment period, add an equal volume of the 2X RealTime-Glo™ Reagent to each well.
-
Incubation: Incubate the plate at 37°C for 1 hour.[9]
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Compare the luminescence signals from treated and untreated wells to determine the effect on cell viability.
Visualizations
Caption: Experimental workflow for the RealTime-Glo™ MT Cell Viability Assay.
Caption: Mechanism of the RealTime-Glo™ MT Cell Viability Assay.
References
- 1. RealTime-Glo™ MT Cell Viability Assay Technical Manual [this compound.com]
- 2. Bioluminescent, Nonlytic, Real-Time Cell Viability Assay and Use in Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. promegaconnections.com [promegaconnections.com]
- 5. youtube.com [youtube.com]
- 6. RealTime-Glo™ MT Cell Viability Assay | Live Dead Assay [this compound.com]
- 7. RealTime-Glo™ MT Cell Viability Assay | Live Dead Assay [this compound.com]
- 8. This compound.com [this compound.com]
- 9. scribd.com [scribd.com]
Application Notes and Protocols for Dead Cell Assays in Cytotoxicity Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing dead cell assays in cytotoxicity studies. The information herein is intended to guide researchers in selecting and performing appropriate assays to assess the cytotoxic potential of compounds, a critical step in drug discovery and development.
Introduction to Cytotoxicity and Dead Cell Assays
Cytotoxicity refers to the quality of being toxic to cells. In drug discovery and toxicology, cytotoxicity assays are fundamental tools for evaluating the effect of chemical compounds on cell viability and health.[1] Dead cell assays are a specific category of cytotoxicity assays that quantify the number of non-viable cells in a population following exposure to a test compound. These assays are crucial for determining a compound's therapeutic index and potential off-target effects.[2]
The selection of an appropriate dead cell assay depends on several factors, including the cell type, the mechanism of cell death being investigated, and the desired throughput and sensitivity.[3] This document details several common dead cell assays, their underlying principles, and step-by-step protocols for their implementation.
I. Membrane Integrity Assays
A primary hallmark of cell death is the loss of plasma membrane integrity.[4] Membrane integrity assays utilize dyes that are excluded by healthy cells with intact membranes but can penetrate and stain the interior of dead or dying cells with compromised membranes.
A. Trypan Blue Exclusion Assay
Principle: The Trypan Blue exclusion assay is a simple and widely used method to differentiate viable from non-viable cells.[5] Trypan blue is a vital stain that cannot penetrate the intact and semi-permeable membrane of live cells. However, it can readily enter cells with compromised membranes, staining the cytoplasm blue.[6] Viable cells remain unstained and can be visually distinguished from the blue-stained dead cells under a microscope.
Applications:
-
Routine monitoring of cell viability in cell culture.
-
Rapid assessment of cytotoxicity after short-term exposure to a compound.
-
Counting viable cells for sub-culturing or seeding experiments.
Advantages:
-
Simple, rapid, and inexpensive.[6]
-
Requires minimal specialized equipment (a microscope and a hemocytometer).
Disadvantages:
-
Subjective and prone to user variability in counting.
-
Not suitable for high-throughput screening.
-
Can only identify cells with severely compromised membranes, potentially underestimating early-stage cytotoxicity.
Experimental Workflow: Trypan Blue Exclusion Assay
B. Propidium Iodide (PI) and Hoechst 33342 Staining
Principle: This fluorescence-based assay utilizes two nucleic acid stains to differentiate between live, apoptotic, and necrotic cells.[7] Hoechst 33342 is a cell-permeant dye that stains the nuclei of all cells blue, allowing for the visualization of the total cell population.[8] Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells.[8] It can, however, penetrate the compromised membranes of dead or late-stage apoptotic cells and stain the nucleus red.[9]
Applications:
-
Quantitative assessment of cytotoxicity using fluorescence microscopy or flow cytometry.
-
Distinguishing between live, early apoptotic (Hoechst positive, PI negative with condensed chromatin), late apoptotic/necrotic (Hoechst and PI positive) cells.
-
Suitable for high-content screening platforms.
Advantages:
-
Provides more quantitative and objective data compared to Trypan Blue.
-
Allows for the visualization of nuclear morphology, providing insights into the mode of cell death.
-
Can be multiplexed with other fluorescent probes.
Disadvantages:
-
Requires a fluorescence microscope or flow cytometer.
-
PI also stains necrotic cells, so it does not exclusively identify apoptotic cells.
Experimental Workflow: PI and Hoechst Staining
II. Enzyme Release Assays
These assays measure the activity of enzymes that are released from the cytoplasm of dead cells into the surrounding culture medium upon loss of membrane integrity.[4]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme present in all cells.[10] When the plasma membrane is damaged, LDH is released into the cell culture supernatant. The LDH assay is a colorimetric method that measures the amount of LDH released by quantifying the conversion of a tetrazolium salt (INT) into a red formazan product.[11] The amount of formazan produced is proportional to the amount of LDH released, which is indicative of the number of dead cells.[12]
Applications:
-
Quantitative assessment of cytotoxicity in a 96-well or 384-well plate format.
-
High-throughput screening of compound libraries for cytotoxic effects.
-
Studying cell-mediated cytotoxicity.
Advantages:
-
Sensitive and reproducible.
-
Amenable to high-throughput screening.
-
Non-radioactive.
Disadvantages:
-
Can be affected by LDH present in the serum of the culture medium, leading to high background.
-
Some compounds may interfere with the enzymatic reaction.
Data Presentation
Summarizing quantitative data from cytotoxicity studies in a clear and structured format is essential for comparison and interpretation.
Table 1: Comparison of IC50 Values for Doxorubicin on MCF-7 Cells using Different Cytotoxicity Assays.
| Assay Method | Incubation Time (hours) | IC50 (µM) | Reference |
| MTT Assay | 48 | 1.65 | |
| MTT Assay | 48 | ~0.83 (8306 nM) | [13] |
| MTT Assay | 24 | 2.50 | [2] |
| MTT Assay | 48 | ~1.25 (0.68 µg/mL) | [2] |
| MTT Assay | 24 | 1.20 | |
| MTT Assay | N/A | 0.4 (400 nM) | [3] |
| SRB Assay | 48 | ~8.31 (8306 nM) | [13] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell passage number, serum concentration, and specific protocol variations.
Table 2: Hypothetical Comparative Cytotoxicity Data for Compound X on HeLa Cells.
| Assay Method | % Cytotoxicity (Mean ± SD) at 10 µM |
| Trypan Blue Exclusion | 45 ± 5.2 |
| LDH Release Assay | 52 ± 4.1 |
| Propidium Iodide Staining | 55 ± 3.8 |
| Annexin V-FITC/PI Assay (% Apoptotic) | 48 ± 4.5 |
| Caspase-3/7 Activity (Fold Induction) | 3.5 ± 0.4 |
Experimental Protocols
Protocol 1: Trypan Blue Exclusion Assay
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer and coverslip
-
Microscope
-
Micropipettes and tips
Procedure:
-
Harvest and resuspend cells in PBS or serum-free medium to a concentration of 1 x 10^5 to 1 x 10^6 cells/mL. [6]2. In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 dilution). 3. Mix gently by pipetting and incubate at room temperature for 1-2 minutes. Do not exceed 5 minutes as this may lead to viable cells taking up the dye.
-
Carefully load 10 µL of the mixture into a clean hemocytometer.
-
Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Materials:
-
Cells cultured in a 96-well plate
-
Test compound
-
LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound and appropriate controls (vehicle control, untreated control, and a maximum LDH release control).
-
For the maximum LDH release control, add 10 µL of lysis buffer (from the kit) to the designated wells 45 minutes before the end of the incubation period. [3]4. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. [3]7. Add 50 µL of the LDH reaction mixture to each well containing the supernatant. [3]8. Incubate the plate at room temperature for 30 minutes, protected from light. [3]9. Add 50 µL of the stop solution to each well. [3]10. Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Protocol 3: Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay
Materials:
-
Cell suspension
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells using the desired method. Include untreated cells as a negative control.
-
Harvest 1-5 x 10^5 cells by centrifugation. For adherent cells, gently detach them using trypsin and wash with serum-containing media. [14]3. Wash the cells twice with cold PBS and then resuspend them in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. [13]5. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining. [14]
Troubleshooting
Table 3: Common Issues and Solutions in Dead Cell Assays.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal (LDH Assay) | - LDH present in serum. - Phenol red in culture medium. - Contamination of reagents or cultures. | - Use heat-inactivated serum or serum-free medium. - Use phenol red-free medium. - Use sterile techniques and fresh reagents. |
| Inconsistent Results (All Assays) | - Uneven cell seeding. - Pipetting errors. - Variation in incubation times. | - Ensure a single-cell suspension before seeding. - Calibrate pipettes and use proper pipetting techniques. - Maintain consistent incubation times for all samples. |
| Low Signal (Fluorescence/Luminescence Assays) | - Low cell number. - Reagent degradation. - Incorrect filter sets or instrument settings. | - Optimize cell seeding density. - Store reagents properly and protect from light. - Use the correct excitation/emission wavelengths and instrument settings. |
| False Positives (Annexin V Assay) | - Cells were permeabilized during harvesting. - Analysis was delayed after staining. | - Use gentle cell harvesting techniques. - Analyze cells immediately after staining. |
| False Negatives (Caspase Assay) | - Apoptosis is occurring through a caspase-independent pathway. - The timing of the assay missed the peak of caspase activity. | - Use a complementary assay (e.g., Annexin V) to confirm apoptosis. - Perform a time-course experiment to determine the optimal time point. |
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. A versatile flow-based assay for immunocyte-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 10. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Comparative analysis of three methods to assess viability of mammalian cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
Probing the Interactome: A Detailed Protocol for the NanoBRET™ Protein-Protein Interaction Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful and quantitative method for measuring protein-protein interactions (PPIs) in living cells. This technology utilizes the highly sensitive NanoLuc® luciferase as an energy donor and a fluorescently labeled HaloTag® protein as the energy acceptor. The proximity-dependent energy transfer between these two partners provides a robust and reproducible means to study intracellular PPIs in real-time. This document provides a comprehensive, step-by-step protocol for performing the NanoBRET™ PPI assay, from initial vector construction to data analysis and interpretation.
Principle of the NanoBRET™ Assay
The NanoBRET™ assay relies on the principle of Förster Resonance Energy Transfer (FRET), where energy is transferred from an excited donor molecule to a nearby acceptor molecule. In this system, one protein of interest is fused to NanoLuc® luciferase (the donor), and the other protein is fused to HaloTag® protein, which is then covalently labeled with a fluorescent NanoBRET™ 618 ligand (the acceptor).[1][2][3] When the two proteins interact, bringing the donor and acceptor into close proximity (typically <10 nm), the energy from the NanoLuc® substrate reaction is transferred to the NanoBRET™ 618 fluorophore, resulting in a detectable fluorescent signal.[1][2][3] The ratiometric measurement of the acceptor emission to the donor emission provides a quantitative measure of the PPI.[1][2]
Key Advantages of the NanoBRET™ System:
-
High Sensitivity: The extremely bright NanoLuc® luciferase allows for the detection of interactions even at low, physiological expression levels.[4][5]
-
Improved Signal-to-Background: The optimized spectral separation between the blue-shifted NanoLuc® donor and the red-shifted HaloTag® acceptor minimizes spectral overlap, leading to a better signal-to-background ratio.[1][2][6]
-
Live-Cell Analysis: The assay is performed in living cells, providing a more biologically relevant context for studying PPIs.[1][3]
-
Quantitative Data: The ratiometric nature of the assay allows for the quantitative determination of protein interactions.[3][7]
Experimental Workflow Overview
The NanoBRET™ PPI assay protocol can be broadly divided into four main stages:
-
Vector Construction and Optimization: Cloning the genes of interest into the appropriate NanoLuc® and HaloTag® vectors and optimizing the fusion protein orientations.
-
Cell Culture and Transfection: Seeding and transfecting mammalian cells with the expression vectors.
-
Assay Plate Preparation and Compound Treatment: Replating transfected cells into multi-well plates, adding the HaloTag® ligand, and treating with any test compounds.
-
Signal Detection and Data Analysis: Adding the NanoLuc® substrate and measuring the donor and acceptor emission signals to calculate the NanoBRET™ ratio.
Below is a visual representation of the general experimental workflow.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific protein pairs and cell types.
Materials and Reagents
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Cell culture medium (e.g., DMEM, Opti-MEM™ I Reduced Serum Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
NanoLuc® and HaloTag® expression vectors
-
Transfection reagent (e.g., FuGENE® HD, X-tremeGENE 9)
-
White, opaque multi-well assay plates (96-well or 384-well)
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer with 460nm and 618nm emission filters
Step 1: Vector Construction and Optimization
-
Cloning: Subclone the cDNA of your proteins of interest into both NanoLuc® and HaloTag® vectors. It is crucial to create both N-terminal and C-terminal fusions for each protein to determine the optimal orientation that does not interfere with protein folding or interaction.[4][8] This will result in eight possible vector combinations for a single protein pair.[8]
-
Optimization of Fusion Orientation: Transfect cells with all eight plasmid combinations to identify the pair that yields the best NanoBRET™ ratio and dynamic range.[4][8] It is highly recommended to test these combinations in the presence and absence of a known inhibitor or inducer of the interaction, if available.[4] The combination with the highest fold change is often preferable to the one with the highest absolute signal.[4]
-
Optimization of Donor-to-Acceptor Ratio: Test different ratios of the NanoLuc® and HaloTag® expression vectors during transfection (e.g., 1:1, 1:10, 1:100) to find the optimal ratio that maximizes the specific BRET signal.[4]
Step 2: Cell Culture and Transfection (Day 1 & 2)
-
Cell Seeding (Day 1): Seed your chosen mammalian cells into 6-well plates at a density that will result in 70-90% confluency on the day of transfection. For HEK293T cells, a typical density is 0.8 x 10^6 cells per well.[2]
-
Transfection (Day 2): a. Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For a single well of a 6-well plate, a common starting point is a total of 2µg of plasmid DNA.[2] b. Add the transfection complexes to the cells and incubate for 20-24 hours at 37°C in a CO2 incubator.[2][9]
Step 3: Assay Plate Preparation and Compound Treatment (Day 3)
-
Cell Replating: a. Trypsinize and resuspend the transfected cells in fresh culture medium. b. Centrifuge the cells and resuspend them in Opti-MEM™ I Reduced Serum Medium. c. Count the cells and adjust the density to 2 x 10^5 cells/mL.[9]
-
Ligand Addition: a. For the experimental wells, add the HaloTag® NanoBRET™ 618 Ligand to the cell suspension to a final concentration of 100nM.[2] b. For the "no-acceptor" control wells, add an equivalent volume of DMSO.[2]
-
Plating: a. Dispense the cell suspension into the wells of a white, opaque multi-well plate.
-
Compound Addition: a. Prepare serial dilutions of your test compounds at 10X the final desired concentration. b. Add the 10X compound solutions to the appropriate wells.
-
Incubation: Incubate the plates for 4-24 hours at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the compound's mechanism of action.[2]
Step 4: Signal Detection and Data Analysis (Day 4)
-
Substrate Preparation: Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's instructions. This typically involves a 1:100 dilution in Opti-MEM™ I Reduced Serum Medium.[10]
-
Substrate Addition: a. Equilibrate the assay plate to room temperature for approximately 15 minutes.[11] b. Add the prepared substrate to all wells.
-
Luminescence Reading: Immediately measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer equipped with the appropriate filters.[2][10] It is recommended to read the plate within 10 minutes of substrate addition.[2][11]
-
Data Calculation: a. Calculate the Raw BRET Ratio:
- Raw BRET Ratio = (Acceptor Emission [618nm]) / (Donor Emission [460nm]) b. Calculate the Corrected BRET Ratio:
- Corrected BRET Ratio = (Raw BRET Ratio of Ligand-containing wells) - (Raw BRET Ratio of No-Ligand control wells) c. Convert to MilliBRET Units (mBU):
- mBU = Corrected BRET Ratio * 1000
Data Presentation
Quantitative data from a typical NanoBRET™ experiment can be summarized in tables for easy comparison.
Table 1: Example Optimization of Donor:Acceptor Vector Ratio
| Donor:Acceptor Ratio | Corrected NanoBRET™ Ratio (mBU) | Fold Change (Inducer/Basal) |
| 1:1 | 150 | 5.2 |
| 1:10 | 250 | 8.1 |
| 1:100 | 400 | 3.5 |
| 1:1000 | 350 | 2.1 |
Table 2: Example Dose-Response Data for a PPI Inhibitor
| Compound Concentration (µM) | Corrected NanoBRET™ Ratio (mBU) | % Inhibition |
| 100 | 50 | 90 |
| 10 | 150 | 70 |
| 1 | 300 | 40 |
| 0.1 | 450 | 10 |
| 0.01 | 490 | 2 |
| 0 (Vehicle) | 500 | 0 |
Signaling Pathway and Logical Relationships
The underlying principle of the NanoBRET™ assay is depicted in the following diagram.
References
- 1. NanoBRET™ Protein:Protein Interaction System Protocol [this compound.jp]
- 2. This compound.com [this compound.com]
- 3. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [this compound.sg]
- 8. m.youtube.com [m.youtube.com]
- 9. eubopen.org [eubopen.org]
- 10. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound.com [this compound.com]
Cloning Genes into the pGEM®-T Easy Vector System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful cloning of PCR products into the pGEM®-T Easy Vector System. This system is a widely used tool for the straightforward cloning of DNA fragments, particularly those amplified by Taq DNA polymerase.
Introduction to the pGEM®-T Easy Vector System
The pGEM®-T Easy Vector System is designed for the efficient cloning of PCR products.[1][2] It utilizes a technique known as TA cloning, which takes advantage of the terminal transferase activity of certain DNA polymerases, like Taq polymerase, that adds a single 3'-adenine (A) overhang to the amplified fragments.[3][4][5] The pGEM®-T Easy Vector is a linearized plasmid that has been engineered with complementary 3'-thymine (T) overhangs.[1][6][7] This T-A complementarity significantly enhances the efficiency of ligation by preventing vector self-ligation and providing compatible ends for the PCR product.[1][6][8]
The vector also incorporates several key features for downstream applications. It contains T7 and SP6 RNA polymerase promoters flanking the insertion site, allowing for in vitro transcription of the cloned insert.[2][6][7] For selection and screening, the vector carries an ampicillin resistance gene and a lacZα gene for blue-white screening.[6][7] Insertion of a DNA fragment into the multiple cloning site disrupts the lacZα gene, enabling the identification of recombinant clones.[1][6][7] Furthermore, the multiple cloning site is flanked by recognition sites for various restriction enzymes, including EcoRI, BstZI, and NotI, facilitating the excision of the cloned insert.[2][6][8]
Experimental Workflow Overview
The overall workflow for cloning a gene into the pGEM®-T Easy Vector System involves several key steps: preparation of the PCR product, ligation of the insert into the vector, transformation of competent E. coli cells, and screening for positive clones.
Key Features of the pGEM®-T Easy Vector
The pGEM®-T Easy Vector is engineered with multiple features to facilitate efficient cloning and subsequent analysis of the inserted gene.
Experimental Protocols
Preparation of PCR Product
For successful ligation, the PCR product must have a single 3'-A overhang. While Taq DNA polymerase naturally adds this overhang, proofreading polymerases produce blunt-ended fragments.[3] If a proofreading polymerase was used for amplification, an A-tailing step is required.
A-Tailing Protocol for Blunt-Ended PCR Fragments [6][9]
| Reagent | Volume | Final Concentration |
| Purified PCR Product | 1-7 µl | - |
| 10X Taq Polymerase Buffer with MgCl₂ | 1 µl | 1X |
| dATP (10 mM) | 0.2 µl | 0.2 mM |
| Taq DNA Polymerase (5 U/µl) | 1 µl | 5 Units |
| Nuclease-Free Water | to 10 µl | - |
Procedure:
-
Combine the reagents in a sterile microcentrifuge tube.
-
Incubate the reaction at 70°C for 15-30 minutes.[6]
-
Proceed directly to the ligation step or purify the A-tailed product to remove the polymerase.[4][9]
Ligation Reaction
The ligation reaction joins the prepared PCR product with the pGEM®-T Easy Vector. It is recommended to set up a standard reaction, a positive control, and a background control.[10]
Ligation Reaction Setup [10]
| Component | Standard Reaction | Positive Control | Background Control |
| 2X Rapid Ligation Buffer | 5 µl | 5 µl | 5 µl |
| pGEM®-T Easy Vector (50 ng/µl) | 1 µl | 1 µl | 1 µl |
| PCR Product | X µl | - | - |
| Control Insert DNA | - | 2 µl | - |
| T4 DNA Ligase (3 Weiss units/µl) | 1 µl | 1 µl | 1 µl |
| Nuclease-Free Water | to 10 µl | to 10 µl | to 10 µl |
Vector to Insert Molar Ratio: A molar ratio of 1:1 or 1:3 (vector:insert) generally works well.[3] However, optimizing this ratio may be necessary for different insert sizes.[3]
Ligation Incubation:
-
For rapid ligation, incubate at room temperature for 1 hour.[1][2][6]
-
For maximum number of transformants, incubate at 4°C overnight.[6][9][11]
Transformation of High-Efficiency Competent Cells
For successful transformation, it is crucial to use high-efficiency competent cells (≥1 x 10⁸ cfu/µg DNA).[3][6][8] The following protocol is for use with JM109 High-Efficiency Competent Cells.
Transformation Protocol [10][12][13]
| Step | Procedure | Temperature | Duration |
| 1 | Thaw competent cells on ice. | Ice | ~5 minutes |
| 2 | Add 2 µl of the ligation reaction to 25-50 µl of competent cells. | Ice | - |
| 3 | Gently mix and incubate on ice. | Ice | 20 minutes |
| 4 | Heat-shock the cells in a water bath. Do not shake. | 42°C | 45-50 seconds |
| 5 | Immediately return the tubes to ice. | Ice | 2 minutes |
| 6 | Add 250-950 µl of room temperature SOC medium. | Room Temp | - |
| 7 | Incubate with shaking (~150 rpm). | 37°C | 1.5 hours |
Plating and Screening
After the recovery period, the transformed cells are plated on selective media to identify recombinant clones through blue-white screening.
Plating and Incubation:
-
Prepare LB agar plates containing ampicillin, IPTG, and X-Gal.
-
Plate 100 µl of each transformation culture onto the plates.[10][12]
-
Incubate the plates overnight (16-24 hours) at 37°C.[12]
Blue-White Screening: [1][6][7]
-
White colonies: These colonies likely contain the pGEM®-T Easy Vector with the inserted PCR product. The insertion disrupts the lacZα gene, preventing the production of a functional β-galactosidase enzyme.
-
Blue colonies: These colonies contain the pGEM®-T Easy Vector without an insert (self-ligated vector) or with an in-frame insert that does not disrupt the reading frame of the lacZα gene.[6]
Verification of Positive Clones
It is essential to verify the presence and orientation of the insert in the white colonies. This can be achieved through several methods:
-
Colony PCR: Use primers flanking the multiple cloning site (e.g., M13 Forward and Reverse) or gene-specific primers to screen for the presence of the insert directly from the colonies.[14]
-
Restriction Enzyme Digestion: Isolate the plasmid DNA from a liquid culture of the selected colony and perform a restriction digest using enzymes that flank the insertion site (e.g., NotI or EcoRI) to release the insert.[4][6][14]
-
Sanger Sequencing: Sequence the insert to confirm its identity and orientation within the vector.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| No or few colonies | Inefficient ligation | Optimize vector:insert molar ratio. Extend ligation time (overnight at 4°C).[6] |
| Low transformation efficiency | Use high-efficiency competent cells (≥1 x 10⁸ cfu/µg DNA).[3][6][8] Handle cells gently. | |
| Poor quality PCR product | Purify the PCR product to remove inhibitors. | |
| Many blue colonies | Vector self-ligation | Ensure the use of a T-vector with 3'-T overhangs. |
| PCR product without A-overhangs | If using a proofreading polymerase, perform the A-tailing step. | |
| Small, in-frame inserts | Screen more white colonies.[6] | |
| White colonies with no insert | Contamination with other plasmids | Ensure aseptic techniques. |
| Deletion or mutation in lacZα | Screen multiple white colonies by colony PCR or restriction digest. |
By following these detailed protocols and considering the provided troubleshooting guidance, researchers can effectively clone their genes of interest into the pGEM®-T Easy Vector System for a wide range of downstream applications in research and drug development.
References
- 1. pGEM®-T and pGEM®-T Easy Vector Systems Protocol [se.this compound.com]
- 2. pGEM®-T Easy Vector Systems [worldwide.this compound.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. biocompare.com [biocompare.com]
- 5. m.youtube.com [m.youtube.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. This compound pGEM™-T and pGEM™-T Easy Vector Systems | Fisher Scientific [fishersci.ca]
- 8. static.igem.org [static.igem.org]
- 9. Transformation of E.coli with pGem-T Easy [protocols.io]
- 10. This compound.com [this compound.com]
- 11. PCR Cloning with Blue/White Selection and Easy Insert Excision [protocols.io]
- 12. haveylab.horticulture.wisc.edu [haveylab.horticulture.wisc.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. pGEMT-easy & blue white screening - Molecular Cloning [protocol-online.org]
Troubleshooting & Optimization
NanoBRET™ Assay Optimization and Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing NanoBRET™ assays for novel protein pairs. Find troubleshooting tips and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the NanoBRET™ assay?
A1: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based assay that measures protein-protein interactions in live cells.[1][2][3] It utilizes a NanoLuc® luciferase as the energy donor and a HaloTag® protein labeled with a fluorescent ligand as the energy acceptor.[4] When the two proteins of interest, fused to the donor and acceptor respectively, are in close proximity (less than 10 nanometers), energy is transferred from the luciferase to the fluorophore, resulting in a detectable BRET signal.[2][3] The NanoLuc® luciferase is exceptionally bright, allowing for the detection of interactions even at low, physiological expression levels.[1][5]
Q2: What are the key advantages of using the NanoBRET™ system?
A2: The NanoBRET™ system offers several advantages:
-
High Sensitivity: The extremely bright NanoLuc® luciferase allows for the use of low, physiologically relevant protein expression levels.[1][5]
-
Improved Signal-to-Background: The use of a red-shifted fluorescent acceptor for the HaloTag® protein minimizes spectral overlap between the donor and acceptor, leading to a better signal-to-background ratio.[6]
-
Live-Cell Monitoring: The assay is performed in living cells, providing a more biologically relevant context for studying protein interactions.[4]
-
Versatility: The system can be used to study both the association and dissociation of proteins in real-time.[7]
Q3: What are the essential components needed for a NanoBRET™ experiment?
A3: To perform a NanoBRET™ assay, you will need:
-
Expression Vectors: Plasmids encoding your proteins of interest fused to NanoLuc® luciferase (donor) and HaloTag® (acceptor).
-
Mammalian Cell Line: A suitable cell line for transient transfection and expression of the fusion proteins (e.g., HEK293 cells).[8]
-
HaloTag® Ligand: A cell-permeable fluorescent ligand that specifically binds to the HaloTag® protein.
-
Nano-Glo® Substrate: The substrate for the NanoLuc® luciferase.
-
Plate Reader: A luminometer capable of detecting both the donor and acceptor emission wavelengths.[8]
Experimental Workflow for a New Protein Pair
Optimizing the NanoBRET™ assay for a new protein pair is a critical step to ensure reliable and reproducible results. The following workflow outlines the key optimization stages.
Caption: Experimental workflow for optimizing a NanoBRET™ assay for a new protein pair.
Troubleshooting Guide
Problem: Low or No BRET Signal
| Potential Cause | Troubleshooting Step |
| Inefficient Protein Interaction | Ensure the chosen protein pair is known to interact directly. Consider that the fusion tags might be sterically hindering the interaction. |
| Suboptimal Tag Orientation | Test all eight possible combinations of N- and C-terminal fusions for both the NanoLuc® donor and HaloTag® acceptor to find the optimal orientation.[1][4] |
| Incorrect Donor-to-Acceptor Ratio | Optimize the ratio of the donor and acceptor plasmids during transfection. Start with a 1:1 ratio and test other ratios like 1:10 and 1:100.[4] |
| Low Transfection Efficiency | Verify transfection efficiency using a positive control (e.g., a fluorescent protein reporter). Optimize the transfection protocol for your specific cell line. |
| Insufficient Protein Expression | Confirm the expression of both fusion proteins via Western blot or by measuring the luminescence of the NanoLuc® fusion and the fluorescence of the HaloTag® fusion. |
| Inactive NanoLuc® Luciferase or HaloTag® Ligand | Use positive control vectors to ensure the functionality of the NanoLuc® enzyme and its substrate. Ensure the HaloTag® ligand is not expired and has been stored correctly. |
Problem: High Background Signal
| Potential Cause | Troubleshooting Step |
| Overexpression of Fusion Proteins | Reduce the total amount of plasmid DNA used for transfection. High expression levels can lead to non-specific interactions and increased background. |
| Spectral Overlap | Ensure you are using the recommended filter sets for the NanoBRET™ assay to minimize the bleed-through of the donor signal into the acceptor channel.[8] |
| Cellular Autofluorescence | Use a "no acceptor" control (cells expressing only the NanoLuc® donor) to determine the level of background signal. Subtract this background from your experimental readings. |
| Non-specific Binding of HaloTag® Ligand | Include a control with untransfected cells treated with the HaloTag® ligand to assess non-specific binding. |
Quantitative Data Summary
| Parameter | Recommended Starting Point | Notes |
| Donor:Acceptor Plasmid Ratio | 1:1, 1:10, 1:100 | The optimal ratio is protein pair-dependent. Lower ratios (e.g., 1:1, 1:10) often yield a larger fold change with inducers/inhibitors.[4] |
| Final Concentration of HaloTag® Ligand | 100 nM | Titrate the ligand concentration to find the optimal balance between signal and background. |
| Final Concentration of Nano-Glo® Substrate | 10 µM | Prepare fresh and add to cells just before reading the plate. |
| Cell Seeding Density | 2 x 10^5 cells/mL | Optimize for your specific cell line and plate format (e.g., 96- or 384-well).[9] |
Experimental Protocols
1. Vector Construction
-
Clone the cDNA of your proteins of interest into NanoBRET™-compatible vectors, creating fusions with NanoLuc® luciferase (donor) and HaloTag® (acceptor).
-
Generate both N-terminal and C-terminal fusion constructs for each protein to test all eight possible orientations.[1]
2. Cell Culture and Transfection
-
Culture your chosen mammalian cell line (e.g., HEK293T) in the appropriate growth medium.
-
For a 96-well plate format, seed cells to be 80-90% confluent on the day of transfection.
-
Co-transfect the cells with the desired donor and acceptor plasmid combination using a suitable transfection reagent. Include a carrier DNA, such as pGEM®-3Zf(+) Vector, to maintain a constant total amount of DNA per transfection.
3. NanoBRET™ Assay Protocol
-
Cell Plating: 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM™ I Reduced Serum Medium. Plate the cells in a white, 96-well assay plate.
-
Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the appropriate wells. Include "no ligand" control wells.
-
Compound Treatment (Optional): If testing the effect of a compound, add it to the designated wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined during optimization (typically 2-4 hours).
-
Substrate Addition: Add the Nano-Glo® Luciferase Assay Reagent to all wells.
-
Signal Measurement: Immediately measure the donor and acceptor luminescence using a plate reader equipped with the appropriate filters (Donor: 450 nm, Acceptor: 610 nm).[9]
4. Data Analysis
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.
-
Correct the BRET ratio by subtracting the background BRET ratio obtained from the "no acceptor" control wells.
Signaling Pathway and Logical Relationships
Caption: The NanoBRET™ signaling pathway illustrating energy transfer upon protein interaction.
Caption: A logical troubleshooting tree for common NanoBRET™ assay issues.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. promegaconnections.com [promegaconnections.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. eubopen.org [eubopen.org]
Common problems with GoTaq Green Master Mix and how to solve them.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered when using GoTaq® Green Master Mix.
Frequently Asked Questions (FAQs)
Q1: What are the components of GoTaq® Green Master Mix?
GoTaq® Green Master Mix is a premixed, ready-to-use 2X solution that contains bacterially derived Taq DNA polymerase, dNTPs, MgCl₂, and reaction buffers at optimal concentrations for efficient PCR amplification.[1][2][3] It also includes two dyes, a blue dye and a yellow dye, which allow for direct loading of the PCR product onto an agarose gel and monitoring of the electrophoresis progress.[1][4] The blue dye comigrates with 3-5kb DNA fragments, while the yellow dye migrates faster than primers (<50bp) in a 1% agarose gel.[1][4]
Q2: What are the recommended storage conditions for GoTaq® Green Master Mix?
It is recommended to store GoTaq® Green Master Mix at -20°C. To maintain its performance, it is advisable to minimize the number of freeze-thaw cycles by storing it in working aliquots. The product can also be stored at 4°C for up to 18 weeks.[5][6]
Q3: Can I use the PCR product from GoTaq® Green Master Mix for downstream applications other than gel electrophoresis?
The master mix is not recommended for downstream applications that involve absorbance or fluorescence excitation, as the yellow and blue dyes in the reaction buffer may interfere with these measurements.[1][5][7] The dyes absorb between 225–300nm, which can make standard A260 readings for DNA concentration unreliable.[1][7] If necessary, the dyes can be removed from the PCR product using standard PCR clean-up systems.[1][4]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your experiments with GoTaq® Green Master Mix.
Problem 1: No amplification or faint bands on the agarose gel.
The absence of a PCR product or the presence of very weak bands is a common issue. This can be caused by a variety of factors related to the reaction components and cycling conditions.
dot
Caption: Troubleshooting workflow for no or faint PCR amplification.
Solutions in Detail:
-
DNA Template Quality and Quantity: The quality and quantity of the template DNA are critical for successful PCR.[2]
-
Data Presentation: Recommended DNA template quantities.
-
| Template Type | Recommended Amount per 50µl Reaction |
| Genomic DNA | 1 ng - 1 µg[8] |
| Plasmid/Viral DNA | 1 pg - 10 ng[8] |
-
PCR Inhibitors: Substances that interfere with the PCR reaction can be carried over from the DNA isolation process.[9][10]
-
Experimental Protocol: Overcoming PCR Inhibition by Dilution
-
Prepare a series of 10-fold dilutions of your template DNA (e.g., 1:10, 1:100, 1:1000).
-
Set up PCR reactions using each dilution as a template.
-
An increase in amplification in more diluted samples suggests the presence of inhibitors that are being diluted out.
-
-
-
Annealing Temperature: The annealing temperature is crucial for primer specificity and binding efficiency. An incorrect annealing temperature can lead to no amplification or nonspecific products.[1]
-
Experimental Protocol: Optimizing Annealing Temperature with Gradient PCR
-
Set up a series of PCR reactions with identical components.
-
Use a thermal cycler with a gradient feature to test a range of annealing temperatures. A good starting point is 5°C below the calculated melting temperature (Tm) of the primers.[11]
-
The gradient should span a range of 5-10°C.
-
Analyze the results on an agarose gel to identify the temperature that yields the specific product with the highest intensity.
-
-
-
Cycling Parameters: The number of PCR cycles can influence the final product yield.
Problem 2: Presence of nonspecific bands or primer-dimers.
The appearance of multiple bands of unexpected sizes or a low-molecular-weight band (typically <100 bp) indicates nonspecific amplification or the formation of primer-dimers.
dot
Caption: Troubleshooting workflow for nonspecific amplification and primer-dimers.
Solutions in Detail:
-
Annealing Temperature: A low annealing temperature can allow primers to bind to partially complementary sequences, leading to nonspecific amplification.[14]
-
Recommendation: Increase the annealing temperature in increments of 1-2°C to enhance primer binding specificity.
-
-
Primer Design: Primers with complementarity to each other, especially at the 3' ends, can lead to the formation of primer-dimers.[5]
-
Recommendation: Use primer design software to check for potential self-dimers and hairpins before ordering. Ensure primers have a GC content of 40-60%.[8]
-
-
Primer and Template Concentration: High concentrations of primers or template DNA can increase the likelihood of nonspecific binding and primer-dimer formation.[5][8]
-
Data Presentation: Recommended Final Concentrations of Reaction Components.
-
| Component | Recommended Final Concentration |
| Primers | 0.1 - 1.0 µM[12] |
| dNTPs | 200 µM of each[8] |
| MgCl₂ (in Master Mix) | 1.5 mM |
This technical support center provides a starting point for troubleshooting common issues with GoTaq® Green Master Mix. For more complex problems, it is always recommended to consult the product manual or contact the manufacturer's technical support.
References
- 1. mybiosource.com [mybiosource.com]
- 2. What should the starting template DNA quality and quantity be for PCR? [qiagen.com]
- 3. GoTaq® Green Master Mix Protocol [this compound.com]
- 4. This compound.com [this compound.com]
- 5. geneticeducation.co.in [geneticeducation.co.in]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. neb.com [neb.com]
- 9. Inhibit inhibition: PCR inhibition and how to prevent it [bioecho.com]
- 10. This compound.es [this compound.es]
- 11. Optimization of Annealing Temperature and other PCR Parameters [genaxxon.com]
- 12. This compound.com [this compound.com]
- 13. bio-rad.com [bio-rad.com]
- 14. bento.bio [bento.bio]
Maxwell RSC Technical Support Center: Optimizing DNA Yield from Challenging Samples
Welcome to the technical support resource for maximizing your DNA yield and quality with the Promega Maxwell® RSC Instruments. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges in DNA extraction from complex sample types.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low DNA yield with the Maxwell® RSC?
A1: Low DNA yield can stem from several factors, including:
-
Insufficient sample input: The amount of starting material is critical. For instance, the Maxwell® RSC Tissue DNA Kit is designed for up to 50mg of tissue.[1] Using less than the recommended amount can result in lower yields.
-
Improper sample lysis: Incomplete disruption of cells or tissues will prevent the release of DNA. Ensure thorough homogenization and follow the recommended incubation times and temperatures.[2][3] For tough-to-lyse samples, consider optimizing the lysis duration.
-
Incorrect lysate and binding buffer mixing: Failure to create a homogeneous mixture in well #1 of the cartridge can lead to decreased yield and purity.[2]
-
Suboptimal elution: Using an inappropriate elution volume can affect the final DNA concentration. For samples with expected low yields, a smaller elution volume (e.g., 50µl) is recommended to increase concentration.[2]
-
Sample-specific inhibitors: Some tissues or sample collection methods contain substances that can interfere with the purification process.
Q2: I am observing RNA contamination in my DNA eluates. How can I prevent this?
A2: RNA can sometimes be co-purified with genomic DNA. To address this, an optional RNase A treatment step can be incorporated during sample preparation. For tissue samples, RNase A can be added during homogenization.[1] For plant samples, RNase A can be added to the lysis buffer.[4]
Q3: My downstream PCR is failing with DNA extracted using a Maxwell® RSC kit. What could be the issue?
A3: PCR inhibition can be a concern. Some users have reported that eluates from certain Maxwell® RSC kits may inhibit PCR.[5] Potential causes include carryover of ethanol or other substances from the wash buffers. To troubleshoot this, you can try:
-
Adding BSA (bovine serum albumin) to your PCR reaction, which can help stabilize the DNA polymerase and counteract inhibitors.[5]
-
Ensuring the final wash step is performed correctly to minimize carryover.
-
Precipitating and resuspending the DNA in a different buffer.
Q4: Can I use a different lysis buffer with the Maxwell® RSC kits?
A4: While the provided lysis buffer is optimized for the specific kit chemistry, some sample types may benefit from a modified approach. For example, for certain saliva collection devices that result in lower than expected yields with the Maxwell® RSC Stabilized Saliva DNA Kit, using the stronger lysis buffer from the Maxwell® RSC Blood DNA kit is recommended.[6] However, any deviation from the standard protocol should be validated by the user.
Troubleshooting Guides
This section provides detailed troubleshooting for specific challenging sample types.
Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
FFPE tissues are notoriously difficult due to formalin-induced DNA fragmentation and cross-linking.[7][8][9]
Problem: Low DNA Yield
| Possible Cause | Suggestion |
| Incomplete deparaffinization | Ensure complete removal of paraffin using mineral oil and heating as per the protocol.[10] |
| Insufficient decrosslinking | The incubation time and temperature for decrosslinking are critical. The standard method is 4 hours at 80°C, but an overnight incubation at 70°C may be an option for some samples.[9] |
| Thick tissue sections | Using tissue sections thicker than 20µm can impede Proteinase K digestion and result in lower yields.[11] |
| Undigested tissue | If undigested material remains after incubation, centrifuge to pellet the debris and transfer only the clear aqueous phase to the cartridge.[11] |
Problem: Poor DNA Quality (High Fragmentation)
| Possible Cause | Suggestion |
| Harsh decrosslinking conditions | While higher temperatures can improve yield, they can also increase DNA fragmentation. The 70°C overnight incubation may be gentler for some samples.[9] |
| Age and storage of FFPE blocks | Older blocks or those stored improperly may have more degraded DNA.[7] Unfortunately, this is often an inherent sample limitation. |
Blood and Blood Products
Problem: Low DNA Yield from Whole Blood
| Possible Cause | Suggestion |
| Low white blood cell (WBC) count | The DNA yield from blood is directly proportional to the number of WBCs.[2] If the sample has a low WBC count, consider increasing the input volume. |
| Inadequate lysis of WBCs | Ensure proper mixing with the lysis buffer and adherence to the 20-minute incubation at 56°C to break down proteins.[12] |
| Sample age | Fresh, unfrozen whole blood used within a week is ideal. DNA degradation increases with sample age.[13] |
| Anticoagulant interference | While EDTA, ACD, and heparin tubes are compatible, heparin can sometimes be difficult to remove and may inhibit downstream applications.[13][14] |
Problem: PCR Inhibition from Blood Samples
| Possible Cause | Suggestion |
| Carryover of inhibitors (e.g., heme) | The Maxwell® RSC Blood DNA Kit is designed to remove inhibitors, but highly concentrated samples may pose a challenge. Ensure you are using the recommended sample input volume. |
| Residual ethanol from wash steps | Allow the magnetic particles to dry completely before elution to prevent ethanol carryover. |
Saliva
Problem: Low DNA Yield from Stabilized Saliva
| Possible Cause | Suggestion |
| Inadequate sample homogenization | Vortex the stabilized saliva sample for more than 10 seconds to ensure it is homogenous before processing.[6] |
| Sample collection method | For some collection devices like the Norgen Biotek Saliva DNA Collection and Preservation Device, a stronger lysis buffer is needed. It is recommended to use the Maxwell® RSC Blood DNA kit protocol with 300µl of the saliva sample.[6] |
| Recent collection | Storing saliva samples for more than two days after collection may improve extraction efficiency.[6] |
Experimental Protocols
Protocol: DNA Extraction from FFPE Tissue using Maxwell® RSC DNA FFPE Kit
-
Deparaffinization:
-
Lysis and Decrosslinking:
-
Prepare a master mix of Lysis Buffer, Proteinase K, and blue dye according to the technical manual.[10]
-
Add 250µl of the master mix to each sample tube and vortex for 5 seconds.[10]
-
Centrifuge at 10,000 x g for 20 seconds to separate the layers.[10]
-
Incubate at 56°C for 30 minutes.[10]
-
Incubate at 80°C for 4 hours for decrosslinking.[10]
-
-
RNase Treatment (Optional):
-
Cool the sample to room temperature for 5 minutes.
-
Add 10µl of RNase A to each sample, mix by pipetting, and incubate for 5 minutes at room temperature.[10]
-
-
Maxwell® RSC Run:
-
Transfer the blue aqueous phase to well #1 of the Maxwell® RSC FFPE cartridge.[10]
-
Place the cartridges, plungers, and elution tubes with Nuclease-Free Water into the Maxwell® RSC instrument deck tray.
-
Select the appropriate method on the instrument and start the run.
-
Protocol: DNA Extraction from Whole Blood using Maxwell® RSC Blood DNA Kit
-
Sample Preparation:
-
Vortex the whole blood sample to ensure homogeneity.
-
Transfer up to 300µl of whole blood into an incubation tube.[14]
-
-
Lysis:
-
Maxwell® RSC Run:
-
Transfer the entire lysate (approximately 630µl) to well #1 of the Maxwell® RSC Blood DNA cartridge.[12]
-
Place the cartridges, plungers, and elution tubes with Elution Buffer into the Maxwell® RSC instrument deck tray.
-
Select the appropriate method and start the run.
-
Data Presentation
Table 1: Expected DNA Yield from Various Sample Types with Maxwell® RSC Kits
| Maxwell® RSC Kit | Sample Type | Input Amount | Expected DNA Yield | Elution Volume |
| Genomic DNA Kit | Whole Blood | 50-300µl | Varies with WBC count | 50-200µl[2] |
| Tissue DNA Kit | Mammalian Tissue | Up to 50mg | Varies with tissue type | 50-200µl |
| DNA FFPE Kit | FFPE Tissue Sections | Up to 2mm³ | Highly variable | 30-100µl |
| Cell DNA Purification Kit | Cultured Cells | < 10,000 cells | Up to a few hundred nanograms[15] | 50µl |
| Stabilized Saliva DNA Kit | Stabilized Saliva | Up to 1ml | Varies | 50-200µl |
| Blood DNA Kit | Whole Blood | Up to 300µl | Up to 7µg (for normal WBC count)[12] | 50µl |
Visualizations
Caption: General experimental workflow for DNA extraction using the Maxwell® RSC system.
Caption: A logical troubleshooting flowchart for common DNA extraction issues.
References
- 1. This compound.com [this compound.com]
- 2. This compound.com [this compound.com]
- 3. mpbio.com [mpbio.com]
- 4. This compound.com.au [this compound.com.au]
- 5. researchgate.net [researchgate.net]
- 6. This compound.com.br [this compound.com.br]
- 7. Forensic DNA Recovery from FFPE Tissue Using the Maxwell® RSC Xcelerate Kit: Optimization, Challenges, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forensic DNA Recovery from FFPE Tissue Using the Maxwell® RSC Xcelerate Kit: Optimization, Challenges, and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. worldwide.this compound.com [worldwide.this compound.com]
- 10. youtube.com [youtube.com]
- 11. worldwide.this compound.com [worldwide.this compound.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. mpbio.com [mpbio.com]
- 14. This compound.com [this compound.com]
- 15. Maxwell® RSC Cell DNA Purification Kit Protocol [worldwide.this compound.com]
CellTiter-Glo® Assay Troubleshooting: A Guide to Reducing High Background
Welcome to the technical support center for the CellTiter-Glo® Luminescent Cell Viability Assay. This guide provides troubleshooting advice in a question-and-answer format to help you address specific issues, particularly high background signals, that you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the CellTiter-Glo® assay and what does a high background signal indicate?
The CellTiter-Glo® Luminescent Cell Viability Assay is a method used to determine the number of viable cells in a culture by quantifying adenosine triphosphate (ATP), which is a marker of metabolically active cells. The assay reagent lyses the cells to release ATP, which then serves as a substrate for a thermostable luciferase enzyme. The resulting luminescent signal is directly proportional to the amount of ATP present and, consequently, the number of viable cells.[1][2][3]
A high background signal refers to a significant luminescent reading in your control wells that contain only culture medium and the CellTiter-Glo® reagent, without any cells.[1][4] This can mask the true signal from your experimental samples and reduce the sensitivity and accuracy of the assay.
Q2: What are the most common causes of high background in a CellTiter-Glo® assay?
Several factors can contribute to an elevated background signal. These can be broadly categorized as issues with reagents, the experimental setup, or the assay procedure itself. Common causes include:
-
Reagent Contamination: The CellTiter-Glo® reagent or the culture medium may be contaminated with ATP or microorganisms that produce ATP.[5]
-
Suboptimal Reagent Preparation and Storage: Incorrect reconstitution or storage of the CellTiter-Glo® reagent can lead to its degradation and contribute to high background.
-
Inappropriate Microplate Selection: Using clear or black microplates instead of the recommended opaque white plates can lead to signal bleed-through from adjacent wells and increased background.[3][5][6][7]
-
Plate Reader Settings: Incorrect settings on the luminometer, such as excessively high gain, can amplify background noise.[1][8]
-
Incubation Time and Temperature: Deviations from the recommended incubation times and temperatures can affect the stability of the luminescent signal and background levels.[1][9]
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate solutes in the medium, potentially affecting the assay chemistry and leading to higher background in those wells.
Troubleshooting Guides
Issue 1: High Luminescence in "No-Cell" Control Wells
If you are observing a high signal in your background wells (medium + reagent only), follow these steps to identify and resolve the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in no-cell controls.
Detailed Methodologies:
-
Protocol 1: Verifying Reagent Integrity
-
Preparation: Thaw the CellTiter-Glo® Buffer and allow it to equilibrate to room temperature.[9] Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent. Mix by gently inverting the bottle until the substrate is fully dissolved. Avoid vigorous shaking or vortexing.
-
Storage: If not used immediately, store the reconstituted reagent at 4°C for up to a few days, as recommended by the manufacturer. For long-term storage, aliquoting and freezing at -20°C or below is advisable. Repeated freeze-thaw cycles should be avoided.
-
Test: Prepare a fresh batch of reagent following the protocol precisely. Compare the background signal from this new batch with your previous batches.
-
-
Protocol 2: Testing for Media Contamination
-
Setup: In a new, sterile, opaque white 96-well plate, add your standard culture medium to several wells.
-
Comparison: In parallel wells, add a fresh, unopened bottle of the same type of culture medium.
-
Reagent Addition: Add the CellTiter-Glo® reagent to all wells.
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the luminescence. A significantly higher signal in your standard medium compared to the fresh medium indicates contamination.
-
-
Protocol 3: Optimizing Plate Reader Settings
-
Plate Type: Ensure your luminometer is set for a 96-well (or 384-well) opaque white plate.[3][5][7]
-
Integration Time: Use an integration time of 0.25–1 second per well as a starting point.[9]
-
Gain Settings: If your plate reader has an adjustable gain, start with a low to medium setting. Excessively high gain will amplify the background signal. Consult your instrument's manual for guidance on optimal gain settings.
-
Wavelength: For luminescence readings, no specific wavelength selection is typically required. The reader should be set to detect total luminescence.[4]
-
Issue 2: High Variability Between Replicate Wells
High variability can obscure real effects and make your data unreliable.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high replicate variability.
Detailed Methodologies:
-
Protocol 4: Ensuring Proper Mixing and Incubation
-
Mixing: After adding the CellTiter-Glo® reagent, place the plate on an orbital shaker for 2 minutes to ensure complete cell lysis and mixing.[1]
-
Temperature Equilibration: Before adding the reagent, allow the plate to equilibrate to room temperature for approximately 30 minutes.[1][9] This minimizes temperature gradients across the plate.
-
Signal Stabilization: After mixing, incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize before reading.[1][9]
-
-
Protocol 5: Optimizing Cell Seeding
-
Cell Suspension: Ensure a homogenous single-cell suspension before plating. For adherent cells, ensure complete trypsinization. For suspension cells, gently pipette up and down to break up any clumps.
-
Seeding: When plating, gently swirl the cell suspension frequently to prevent cells from settling in the reservoir.
-
Edge Effect Mitigation: To minimize evaporation, avoid using the outer wells of the plate. Instead, fill them with sterile PBS or culture medium.
-
Data Presentation
Table 1: Expected Luminescence Signal vs. Cell Number
This table provides an example of the expected linear relationship between cell number and the luminescent signal. Performing a cell titration is recommended to determine the optimal cell number for your specific cell line and experimental conditions.[1]
| Cell Number per Well | Average RLU (Relative Light Units) | Standard Deviation |
| 0 (Background) | 1,500 | 150 |
| 1,000 | 50,000 | 2,500 |
| 5,000 | 250,000 | 12,500 |
| 10,000 | 500,000 | 25,000 |
| 20,000 | 1,000,000 | 50,000 |
Note: These are example values. Actual RLU will vary depending on cell type, instrument, and experimental conditions.
Signaling Pathways and Experimental Workflows
CellTiter-Glo® Assay Principle:
Caption: Principle of the CellTiter-Glo® luminescent assay.
References
- 1. ch.this compound.com [ch.this compound.com]
- 2. This compound.com [this compound.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 5. agilent.com [agilent.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound.com [this compound.com]
- 9. insights.opentrons.com [insights.opentrons.com]
Optimizing FuGENE® HD Transfection Efficiency in Primary Cells: A Technical Support Guide
Welcome to the technical support center for optimizing your FuGENE® HD transfection experiments in primary cells. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve high transfection efficiency with minimal cytotoxicity in these sensitive cell types.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Is FuGENE® HD suitable for transfecting primary cells?
A1: Yes, FuGENE® HD is a non-liposomal reagent designed for high-efficiency DNA delivery into a wide variety of cell lines, including challenging types like primary cells, stem cells, and suspension cells.[1][2][4] Its formulation is designed for minimal cytotoxicity, which is crucial for the health and viability of sensitive primary cells.[1][5][6] The protocol does not require the removal of serum or culture medium, allowing for transfection of cell types that need continuous exposure to serum, such as primary cell cultures.[4][7]
Q2: What is the recommended starting ratio of FuGENE® HD to DNA for primary cells?
A2: For initial experiments, it is recommended to test a range of FuGENE® HD (µl) to DNA (µg) ratios. A good starting point for many cell types is a 3:1 ratio.[5][8] However, for primary cells, it is crucial to optimize this ratio, as the optimal ratio can vary significantly.[4] Testing ratios between 1.5:1 and 6:1 is advisable to determine the best balance between transfection efficiency and cell viability for your specific primary cell type.[4][9]
Q3: What is the optimal cell confluency for transfecting primary cells?
A3: For most adherent primary cells, a confluency of 50-90% at the time of transfection is recommended.[5] Actively dividing cells generally exhibit better uptake of foreign nucleic acids.[10] It is important to avoid both sparse cultures, which may grow poorly, and overly confluent cultures, which can suffer from contact inhibition and reduced transfection efficiency.[9][10][11]
Q4: Can I use serum-containing medium during transfection with FuGENE® HD?
A4: Yes, one of the key advantages of FuGENE® HD is its ability to be used in the presence of serum (up to 100%), which is often essential for maintaining the health of primary cells.[4][7] However, the formation of the FuGENE® HD-DNA complex must be done in a serum-free medium before being added to the cells.[12]
Q5: How can I minimize cytotoxicity in my primary cell transfections?
A5: To minimize cell death, consider the following:
-
Optimize the FuGENE® HD:DNA ratio: Using too much reagent can be toxic.[13]
-
Reduce the amount of transfection complex: Adding a smaller volume of the complex to your cells can decrease toxicity.[5][9]
-
Increase cell density: Plating more cells can help mitigate the negative effects of the transfection complex.[9]
-
Change the medium: For particularly sensitive cells, you can change the medium 4-6 hours after adding the transfection complex.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Suboptimal FuGENE® HD:DNA Ratio | Perform an optimization experiment testing a range of ratios from 1.5:1 to 6:1.[4][9] |
| Low Cell Density | Ensure cells are at an optimal confluency (50-90% for adherent cells) and are actively dividing.[5][10] | |
| Poor DNA Quality | Use high-purity plasmid DNA with an A260/A280 ratio of 1.7-1.9.[4][13] Endotoxins in the DNA preparation can be toxic to sensitive primary cells.[9] | |
| Presence of Antimicrobial Agents | Antibiotics and fungicides in the culture medium can sometimes reduce transfection efficiency.[5][12] Consider excluding them during initial optimization experiments. | |
| High Cell Toxicity/Death | Excessive Amount of Transfection Complex | Reduce the volume of the FuGENE® HD-DNA complex added to the cells.[5][9] |
| High FuGENE® HD:DNA Ratio | Test lower ratios of FuGENE® HD to DNA. | |
| Low Cell Density at Plating | Increase the number of cells plated to better tolerate the transfection complex.[9] | |
| Sensitivity of Primary Cells | For highly sensitive cells, consider reducing the exposure time to the transfection complex by changing the medium after 2-4 hours.[12] | |
| Inconsistent Results | Variation in Cell Culture Conditions | Maintain a consistent cell passage number, plating density, and ensure cells are in the log-growth phase.[5][9] |
| Improper Handling of FuGENE® HD | Always allow the reagent to warm to room temperature and mix by inverting or vortexing before use.[4][5] Avoid contact of the undiluted reagent with plastic surfaces other than pipette tips.[9][11] |
Experimental Protocols
Optimization of FuGENE® HD Transfection in Primary Cells
This protocol is designed for a 96-well plate format to efficiently test multiple conditions.
Materials:
-
Primary cells of interest
-
Complete culture medium (with serum, if required)
-
Serum-free medium (e.g., Opti-MEM® I)[4]
-
FuGENE® HD Transfection Reagent
-
High-quality plasmid DNA (0.2-1.0 µg/µl)
-
Sterile microcentrifuge tubes or a U/V-bottom plate
-
96-well tissue culture plates
Day 1: Cell Plating
-
Harvest and count healthy, actively dividing primary cells.
-
Plate the cells in a 96-well plate at a density that will result in 50-90% confluency on the day of transfection. A starting point for many adherent cells is 1-2 x 10^4 cells per well in 100 µl of complete medium.[4][13]
Day 2: Transfection
-
Prepare DNA Dilutions: In a sterile plate or tubes, prepare separate dilutions of your plasmid DNA in serum-free medium. For a 96-well format, a starting amount of 100 ng of DNA per well is recommended.[4]
-
Prepare FuGENE® HD-DNA Complexes:
-
Allow the FuGENE® HD reagent to come to room temperature and mix gently by inverting.[4]
-
For each ratio you are testing (e.g., 2:1, 3:1, 4:1, 5:1, 6:1), add the corresponding amount of FuGENE® HD directly to the diluted DNA. Do not allow the undiluted reagent to touch the sides of the plastic tube.[9]
-
Mix immediately by pipetting or gentle vortexing.
-
-
Incubation: Incubate the FuGENE® HD-DNA complexes at room temperature for 5-15 minutes.[5] Note that for some cell types, no incubation is necessary, while for others, a longer incubation of up to 30 minutes may be beneficial.[8]
-
Add Complexes to Cells: Add 2-10 µl of the transfection complex drop-wise to each well containing the primary cells in 100 µl of complete medium.[4] A good starting point is 5 µl.[4]
-
Incubate Cells: Return the plate to the incubator and culture for 24-48 hours before assaying for gene expression.[4]
Data Presentation: Recommended Optimization Parameters
Table 1: FuGENE® HD:DNA Ratio Optimization
| Ratio (µl FuGENE® HD : µg DNA) | Amount of DNA (µg) | Volume of FuGENE® HD (µl) |
| 2:1 | 0.1 | 0.2 |
| 3:1 | 0.1 | 0.3 |
| 4:1 | 0.1 | 0.4 |
| 5:1 | 0.1 | 0.5 |
| 6:1 | 0.1 | 0.6 |
| Based on a 96-well plate format. |
Table 2: Recommended Cell Plating Densities for Adherent Cells
| Culture Vessel | Surface Area (cm²) | Recommended Plating Density |
| 96-well plate | 0.32 | 1-2 x 10^4 |
| 24-well plate | 1.9 | 0.5-1.0 x 10^5 |
| 12-well plate | 3.8 | 1.0-2.0 x 10^5 |
| 6-well plate | 9.6 | 2.5-5.0 x 10^5 |
Visualizations
Caption: A general workflow for FuGENE® HD transfection in primary cells.
References
- 1. fugene.com [fugene.com]
- 2. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 3. yeasenbio.com [yeasenbio.com]
- 4. This compound.com [this compound.com]
- 5. fugene.com [fugene.com]
- 6. Choosing the Right Transfection Reagent for Optimal Efficiency [this compound.com]
- 7. worldwide.this compound.com [worldwide.this compound.com]
- 8. fugene.com [fugene.com]
- 9. fugene.com [fugene.com]
- 10. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - KG [thermofisher.com]
- 11. lubio.ch [lubio.ch]
- 12. fugene.com [fugene.com]
- 13. Optimize Transfection of Cultured Cells [worldwide.this compound.com]
Troubleshooting unexpected results in a dual-luciferase assay.
Welcome to the technical support center for dual-luciferase assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues and obtain reliable, reproducible data from their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during a dual-luciferase assay, offering potential causes and actionable solutions.
Issue 1: High Background Luminescence
Question: My negative control wells show high luminescence readings. What could be the cause and how can I fix it?
Answer: High background luminescence can obscure the true signal from your experimental reporter. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Contamination of Reagents or Samples | Use fresh, sterile pipette tips for each sample and reagent transfer to prevent cross-contamination.[1][2] |
| Plate Type | Use opaque, white-walled plates designed for luminescence assays to minimize well-to-well crosstalk.[3] Black plates can also be used for a better signal-to-noise ratio, although the overall signal will be lower.[1][2] |
| Cell Culture Medium Phenol Red | If possible, use a culture medium without phenol red, as it can contribute to background signal. |
| Substrate Autoluminescence | Prepare fresh substrates before each experiment, as they can degrade and auto-luminesce over time.[4] |
| Incubation Time | Reduce the incubation time before collecting samples if the signal is saturating.[1] |
Issue 2: Low or No Luminescence Signal
Question: I am detecting a very weak or no signal from my experimental samples. What are the possible reasons and troubleshooting steps?
Answer: A weak or absent signal can be due to a variety of factors, from transfection efficiency to reagent stability.
| Potential Cause | Recommended Solution |
| Poor Transfection Efficiency | Optimize the transfection protocol for your specific cell type, including the ratio of transfection reagent to DNA.[5] Ensure the quality of your plasmid DNA is high (transfection grade).[3] |
| Inefficient Cell Lysis | Ensure complete cell lysis by using the recommended volume of lysis buffer and incubating for the appropriate time with gentle agitation.[6][7] |
| Incorrect Plasmid Constructs | Verify the integrity and sequence of your reporter plasmids. |
| Suboptimal Assay Timing | Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to determine the optimal time for protein expression and measurement.[3] |
| Degraded Reagents | Store luciferase substrates and other kit components at the recommended temperatures and avoid repeated freeze-thaw cycles.[1][7] Reconstituted Renilla luciferase reagent, in particular, should ideally be used within a few hours.[8] |
| Low Luciferase Expression | If the promoter driving your reporter is weak, consider increasing the amount of transfected plasmid DNA.[9] |
Issue 3: High Variability Between Replicates
Question: My replicate wells for the same experimental condition show significant variation in luminescence readings. How can I improve the consistency of my results?
Answer: High variability can compromise the statistical significance of your data. The following suggestions can help improve reproducibility.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Use calibrated pipettes and ensure consistent pipetting technique.[3] For transfections and reagent additions, creating a master mix for each condition can minimize pipetting errors between replicates.[3] |
| Uneven Cell Seeding | Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell monolayer. Cell confluency can significantly impact transfection efficiency.[3][10] |
| Inconsistent Incubation Times | Add reagents to all wells in the same sequence and at consistent intervals. For flash-type assays where the signal decays rapidly, minimize the time between reagent addition and measurement.[11] |
| Low Signal-to-Noise Ratio | If the luminescence signals are very low, they can be more susceptible to random fluctuations.[12] Consider optimizing the assay to increase the signal strength (see "Low or No Luminescence Signal" section). |
| Edge Effects in Multi-well Plates | To avoid evaporation and temperature gradients that can affect cells in the outer wells, consider not using the outermost wells of the plate for experimental samples. |
Issue 4: Unexpected Changes in the Control (Renilla) Luciferase Signal
Question: The signal from my Renilla luciferase control is not consistent across different experimental conditions. What does this indicate?
Answer: The internal control reporter is intended to normalize for transfection efficiency and cell viability.[3][9] However, some experimental treatments can affect the expression of the control reporter itself.
| Potential Cause | Recommended Solution |
| Treatment Affects the Control Promoter | The promoter driving the Renilla luciferase (e.g., TK or SV40) may be influenced by your experimental treatment.[13][14] |
| Cytotoxicity of Treatment | High concentrations of a drug or treatment may cause cell death, leading to a decrease in both firefly and Renilla signals.[15] |
| Promoter Strength of Control Vector | A very strong promoter on the control vector can sometimes suppress the expression from the experimental reporter.[3][5] It is generally recommended to use a weaker promoter for the control reporter.[3][5] |
Solution: If you suspect your treatment is affecting the control promoter, consider testing a different control plasmid with an alternative promoter. It is also crucial to perform a cell viability assay (e.g., MTS or trypan blue exclusion) in parallel with your luciferase assay to distinguish between specific effects on the reporter and general cytotoxicity.[15]
Experimental Protocols
A detailed methodology is crucial for obtaining reliable results. Below is a generalized protocol for a dual-luciferase reporter assay.
Standard Dual-Luciferase Assay Protocol
-
Cell Seeding and Transfection:
-
Seed cells in a 96-well white, opaque plate at a density that will result in 60-80% confluency at the time of transfection.
-
Co-transfect the cells with your experimental firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.[6] Include appropriate controls, such as an empty vector control and a positive control.
-
-
Incubation:
-
Incubate the cells for 24-48 hours post-transfection to allow for expression of the luciferase enzymes.[3] The optimal incubation time should be determined empirically.
-
-
Cell Lysis:
-
Luminescence Measurement:
-
Add the firefly luciferase substrate (Luciferase Assay Reagent II) to each well.[4]
-
Immediately measure the firefly luminescence in a luminometer.
-
Add the Stop & Glo® Reagent, which quenches the firefly signal and initiates the Renilla luminescence reaction.[4]
-
Immediately measure the Renilla luminescence.
-
-
Data Analysis:
-
For each well, calculate the ratio of the firefly luminescence reading to the Renilla luminescence reading. This normalization corrects for variations in transfection efficiency and cell number.[16]
-
Compare the normalized ratios across different experimental conditions. The results are typically expressed as fold change relative to a control condition.[16]
-
Data Presentation
Table 1: Example of Dual-Luciferase Assay Data and Normalization
| Sample | Treatment | Firefly RLU | Renilla RLU | Normalized Ratio (Firefly/Renilla) | Fold Change (vs. Control) |
| 1 | Control | 50,000 | 10,000 | 5.0 | 1.0 |
| 2 | Control | 55,000 | 11,000 | 5.0 | 1.0 |
| 3 | Drug X | 150,000 | 9,800 | 15.3 | 3.06 |
| 4 | Drug X | 165,000 | 10,500 | 15.7 | 3.14 |
| 5 | Drug Y | 25,000 | 10,200 | 2.45 | 0.49 |
| 6 | Drug Y | 23,000 | 9,500 | 2.42 | 0.48 |
RLU = Relative Light Units
Visualizations
Diagram 1: Dual-Luciferase Assay Workflow
References
- 1. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Dual-Luciferase® Reporter (DLR) Assay [protocols.io]
- 7. assaygenie.com [assaygenie.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Luciferase assay-signal decrease - Cell Biology [protocol-online.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Luciferase Assay Troubleshooting - Cell Biology [protocol-online.org]
- 15. How to avoid misinterpretation of dual reporter gene assay data affected by cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioluminescence - How to interpret dual luciferase assay result (RLU)? - Biology Stack Exchange [biology.stackexchange.com]
Technical Support Center: GoTaq® Polymerase PCR Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of non-specific bands in PCR assays using GoTaq® polymerase.
Troubleshooting Guide: Eliminating Non-Specific Bands
Non-specific bands in PCR are additional, unwanted DNA fragments that are amplified alongside the target sequence. These can interfere with data analysis and downstream applications. This guide provides a systematic approach to identifying and resolving the root causes of non-specific amplification.
Logical Workflow for Troubleshooting Non-Specific Bands
The following diagram illustrates a step-by-step process to troubleshoot and eliminate non-specific PCR products.
Caption: Troubleshooting workflow for non-specific PCR bands.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-specific bands in PCR with GoTaq® polymerase?
Non-specific bands are typically a result of one or more of the following factors:
-
Suboptimal Annealing Temperature (Ta): If the annealing temperature is too low, primers can bind to partially complementary sequences on the DNA template, leading to the amplification of unintended fragments.[1][2][3][4]
-
Poor Primer Design: Primers with sequences that have homology to other regions of the template DNA, or primers that can form dimers with each other, are a common source of non-specific products.[1][5]
-
High Concentrations of PCR Components: Excessive amounts of primers, MgCl₂, or GoTaq® polymerase can reduce the specificity of the reaction.[4][6][7]
-
Template DNA Issues: Too much template DNA or the presence of contaminants can lead to non-specific amplification.[1][6]
-
Incorrect Cycling Parameters: Excessively long extension times or too many PCR cycles can also contribute to the generation of artifacts.[6][8]
Q2: How do I optimize the annealing temperature to prevent non-specific bands?
The ideal annealing temperature is high enough to ensure specific primer binding but low enough to allow for efficient amplification of the target sequence. A general guideline is to set the annealing temperature about 5°C below the melting temperature (Tm) of the primers.[2][3] To experimentally determine the optimal annealing temperature, a gradient PCR is highly recommended.
Experimental Protocol: Gradient PCR for Annealing Temperature Optimization
-
Primer Tm Calculation: Calculate the melting temperature (Tm) of your forward and reverse primers using a reputable online tool or the formula provided by the manufacturer.
-
Gradient Setup: Set up a series of PCR reactions to be run simultaneously on a thermal cycler with a gradient feature. The temperature gradient should span a range of approximately 5-10°C below the lowest primer Tm. For example, if the lowest Tm is 60°C, you could set a gradient from 50°C to 60°C.
-
Reaction Mix Preparation: Prepare a master mix containing water, GoTaq® buffer, dNTPs, primers, and GoTaq® polymerase. Aliquot the master mix into separate PCR tubes.
-
Add Template: Add the template DNA to each tube.
-
Thermal Cycling: Place the tubes in the thermal cycler and run the PCR program with the specified temperature gradient for the annealing step.
-
Gel Electrophoresis: Analyze the PCR products from each temperature point on an agarose gel. The lane that shows a single, bright band of the correct size with minimal or no non-specific bands corresponds to the optimal annealing temperature.
Q3: What are the key considerations for primer design to ensure specificity?
Proper primer design is crucial for successful PCR. Here are some guidelines to enhance specificity:
-
Length: Primers should generally be between 18 and 30 nucleotides long.[5]
-
GC Content: Aim for a GC content between 40% and 60%.[5]
-
Melting Temperature (Tm): The Tm of both primers should be similar, ideally within 5°C of each other.[5]
-
Avoid Secondary Structures: Check for and avoid sequences that can lead to the formation of hairpins or self-dimers.[5]
-
Avoid Primer-Dimers: Ensure that the forward and reverse primers do not have significant complementarity, especially at their 3' ends.[5]
-
Specificity Check: Use a tool like BLAST to check that your primer sequences are specific to your target and do not have significant homology to other regions in the genome.[4][8]
Q4: How does the concentration of MgCl₂, primers, and GoTaq® polymerase affect specificity?
The concentration of these key components must be optimized for a balance between yield and specificity.
Relationship between PCR Components and Specificity
Caption: Impact of component concentration on PCR outcome.
Quantitative Data Summary for PCR Optimization
| Component | Recommended Starting Concentration | Concentration Range for Optimization | Effect of High Concentration on Specificity |
| MgCl₂ | 1.5 mM | 1.0 - 4.0 mM[7] | Decreases specificity, may lead to non-specific bands[9][10][11] |
| Primers | 0.2 µM each | 0.1 - 1.0 µM each[4] | Increases the likelihood of primer-dimer formation and non-specific binding[4][6] |
| GoTaq® Polymerase | 1.25 units / 50 µL reaction[7] | 0.5 - 2.5 units / 50 µL reaction | Can lead to the generation of artifacts and smearing[7] |
| Template DNA | 1 ng - 1 µg (genomic) 1 pg - 10 ng (plasmid)[12] | Varies depending on template complexity | Can increase the chance of non-specific amplification[1][6] |
Q5: Can PCR additives help in reducing non-specific bands?
Yes, certain additives can improve the specificity of PCR.
-
DMSO (Dimethyl sulfoxide): Can be added at a final concentration of 1-10% to help denature templates with high GC content, which can reduce the formation of secondary structures that may lead to non-specific priming.
-
Betaine: Can also be used to enhance the amplification of GC-rich sequences and improve specificity.
It is important to empirically determine the optimal concentration of any additive, as they can also inhibit the PCR reaction at high concentrations.
Q6: When should I consider using a "hot-start" PCR approach?
A hot-start PCR is beneficial when you observe non-specific bands or primer-dimers that may be forming at low temperatures during the reaction setup.[13] GoTaq® Hot Start Polymerase is chemically modified and remains inactive until the initial high-temperature denaturation step. This prevents the enzyme from extending non-specifically bound primers at lower temperatures.[6]
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. bio-rad.com [bio-rad.com]
- 5. PCR Primer Design Tips - Behind the Bench [thermofisher.com]
- 6. bento.bio [bento.bio]
- 7. worldwide.this compound.com [worldwide.this compound.com]
- 8. help.takarabio.com [help.takarabio.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. What is the function of MgCl2 in PCR? | AAT Bioquest [aatbio.com]
- 12. neb.com [neb.com]
- 13. promegaconnections.com [promegaconnections.com]
Optimizing Cell Seeding Density for Promega Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell seeding density for Promega's portfolio of cell viability assays. Accurate cell seeding is critical for generating reliable and reproducible data. This guide will address common issues and provide detailed experimental protocols to ensure you achieve the highest quality results.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell seeding density so important for viability assays?
A1: Optimizing cell seeding density is crucial to ensure that the assay measurements fall within the linear range of the assay.[1][2][3] If the cell number is too low, the signal may be indistinguishable from the background. Conversely, if the cell number is too high, the substrate may be depleted, leading to a non-linear relationship between cell number and signal, and potentially underestimation of viability in dense cultures.[1] Overgrown cultures can also lead to higher background signals due to cell death and toxicity associated with aging cultures, which may not be related to the effects of your test compounds.[1]
Q2: How does cell density affect dose-response curves in cytotoxicity studies?
A2: Cell density can significantly impact the apparent potency of a cytotoxic compound. Denser cell cultures may exhibit a "protective" effect, making them appear less sensitive to the compound.[1] This can shift the IC50 value, the concentration of a drug that inhibits a biological process by 50%. Therefore, consistent cell seeding is paramount when comparing the potency of different compounds.
Q3: What is the first step in optimizing cell seeding density?
A3: The first and most critical step is to perform a cell titration experiment to determine the linear range of your specific cell type with the chosen this compound viability assay.[2] This involves seeding a range of cell densities and measuring the viability signal after a set incubation period. The optimal seeding density will be within the linear portion of the resulting curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal | - Overgrown cultures leading to spontaneous cell death.[1]- Contamination of cell cultures (e.g., mycoplasma).[1]- Media components interfering with the assay chemistry. | - Optimize cell seeding density to avoid confluence.- Regularly test for and treat mycoplasma contamination.- Include a "no-cell" control with media alone to determine the background contribution of the media.[2] |
| High variability between replicate wells | - Uneven cell plating due to clumping or improper mixing.[4]- Edge effects in the microplate.- Inconsistent incubation times between wells. | - Ensure a single-cell suspension before plating by gentle pipetting or using a cell strainer.[4]- Avoid using the outer wells of the plate, or fill them with sterile media/PBS to minimize evaporation.- Use a multi-channel pipette for simultaneous reagent addition to minimize timing differences. |
| Low signal or poor sensitivity | - Cell seeding density is too low.[5]- Insufficient incubation time with the assay reagent.- Using an assay with insufficient sensitivity for the cell number. | - Increase the cell seeding density, ensuring it remains within the linear range.- Optimize the incubation time as recommended in the assay's technical manual.[6]- Consider using a more sensitive assay, such as the luminescent CellTiter-Glo® Assay, for low cell numbers.[5][7] |
| Non-linear relationship between cell number and signal | - Cell seeding density is too high, leading to substrate depletion or contact inhibition.[2]- The assay is not optimized for the specific cell type. | - Reduce the cell seeding density to a point within the linear range determined by your cell titration experiment.- Verify that the chosen assay is appropriate for your cell type and experimental goals. |
Experimental Protocols
Protocol 1: Determining the Optimal Cell Seeding Density
This protocol outlines the steps to determine the linear range of a specific cell line with a this compound viability assay, using the CellTiter-Glo® Luminescent Cell Viability Assay as an example.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates suitable for luminescence measurements[2][8]
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (this compound)
-
Luminometer
Procedure:
-
Cell Preparation: Harvest and count a healthy, exponentially growing culture of your cells. Prepare a single-cell suspension in a complete culture medium.
-
Serial Dilution: Prepare a series of cell dilutions in culture medium. A common starting range is from 0 to 50,000 cells per well for a 96-well plate.[2]
-
Cell Seeding:
-
Add 100 µL of each cell dilution to a set of replicate wells (e.g., 3-6 wells) in the 96-well plate.
-
Include a set of "no-cell" control wells containing 100 µL of culture medium only to measure background luminescence.[2]
-
-
Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[2]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[2]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Plot the average luminescence (RLU) versus the number of cells seeded.
-
Determine the linear range of the assay by identifying the range of cell numbers where the luminescence is directly proportional to the cell number (R² ≥ 0.9).[3]
-
Expected Results:
The resulting graph should show a linear increase in luminescence with an increasing number of cells, which will eventually plateau at higher cell densities. The optimal seeding density for your experiments will be a point within the linear portion of this curve that provides a robust signal well above background.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. ch.this compound.com [ch.this compound.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. worldwide.this compound.com [worldwide.this compound.com]
- 7. fishersci.com [fishersci.com]
- 8. Cell Viability Guide | How to Measure Cell Viability [this compound.sg]
Validation & Comparative
Validating CellTiter-Glo® Assay Results with an Orthogonal Method: A Comparison Guide
The accurate assessment of cell viability is fundamental in biomedical research and drug discovery.[1] Cell viability assays are routinely used to screen compounds to determine their effects on cell proliferation or if they exhibit cytotoxic properties that lead to cell death.[1] The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method known for its high sensitivity and simple "add-mix-measure" format.[2][3] However, to ensure the reliability and accuracy of experimental findings, it is crucial to validate results with an orthogonal method—an assay that measures the same biological endpoint through a different mechanism. This guide provides a comparison between the CellTiter-Glo® assay and the MTT assay, a classic colorimetric method, to assist researchers in validating their cell viability data.
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay determines the number of viable cells in culture by quantifying adenosine triphosphate (ATP), which is a key indicator of metabolically active cells.[4][5] The assay procedure involves adding a single reagent directly to the cell culture. This reagent lyses the cells and provides the necessary components for a luciferase reaction. In this reaction, the luciferase enzyme uses ATP to oxidize luciferin, generating a luminescent signal that is directly proportional to the amount of ATP present.[2] The amount of ATP, in turn, is directly proportional to the number of viable cells in the culture.[2] The generated "glow-type" signal is stable, with a half-life generally exceeding five hours, which provides flexibility for batch processing of multiple plates.[2][4]
Orthogonal Method: MTT Colorimetric Assay
A widely accepted orthogonal method for validating cell viability is the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenase enzymes.[6] In viable cells, these enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7][8] The resulting formazan crystals are then solubilized, and the intensity of the purple color is measured using a spectrophotometer. The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[9]
Comparative Summary: CellTiter-Glo® vs. MTT
| Feature | CellTiter-Glo® Assay | MTT Assay |
| Principle | Quantifies ATP in viable cells using a luciferase reaction.[4] | Measures mitochondrial dehydrogenase activity via reduction of tetrazolium salt.[6] |
| Detection | Luminescence | Colorimetric (Absorbance) |
| Sensitivity | Very high; can detect as few as 15 cells.[10] | Lower sensitivity compared to luminescent assays.[11] |
| Procedure | Simple, single-reagent addition ("add-mix-measure").[2] | Multi-step: reagent addition, incubation, solubilization of formazan crystals.[8][11] |
| Assay Time | ~10 minutes post-reagent addition.[11][12] | Hours (incubation) + solubilization step.[11] |
| Throughput | Ideal for high-throughput screening (HTS).[10] | Less amenable to HTS due to multiple steps.[11] |
| Interference | ATP levels can fluctuate with metabolic changes unrelated to viability.[6] | Compounds affecting cellular redox potential can interfere with results.[11] |
Experimental Workflow for Validation
To validate findings, experiments should be run in parallel, treating identical cell plates with the same compound concentrations and incubation times before applying the different assay reagents.
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is a summary. Users should refer to the manufacturer's specific instructions.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent. Mix gently until the substrate is fully dissolved.[13]
-
Plate Equilibration: Prepare an opaque-walled multiwell plate with cells in culture medium (e.g., 100µl for a 96-well plate). Equilibrate the plate at room temperature for approximately 30 minutes.[13]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100µl of reagent to 100µl of medium).[13]
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Data Recording: Measure the luminescence using a plate reader.[14]
MTT Cell Viability Assay Protocol
This protocol is a general guideline. Optimization may be required for specific cell types and conditions.
-
Cell Seeding and Treatment: Seed cells in a clear 96-well plate and allow them to attach. Treat cells with the desired compounds and incubate for the appropriate duration (e.g., 48-72 hours).[15]
-
MTT Reagent Preparation: Prepare a stock solution of MTT (e.g., 5 mg/ml in sterile PBS).[8] Dilute this stock in culture medium to the final working concentration.
-
MTT Addition: Add the MTT solution to each well and incubate for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7][8]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[8][15]
-
Data Recording: After ensuring the formazan is completely dissolved, measure the absorbance at a wavelength between 490 and 570 nm using a microplate spectrophotometer.[7]
References
- 1. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.this compound.com]
- 3. This compound.com [this compound.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay [this compound.jp]
- 5. selectscience.net [selectscience.net]
- 6. researchgate.net [researchgate.net]
- 7. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 8. m.youtube.com [m.youtube.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. news-medical.net [news-medical.net]
- 11. Is Your MTT Assay the Right Choice? [this compound.jp]
- 12. youtube.com [youtube.com]
- 13. ch.this compound.com [ch.this compound.com]
- 14. OUH - Protocols [ous-research.no]
- 15. reactionbiology.com [reactionbiology.com]
A Comparative Guide to CellTiter-Glo® and CellTiter-Blue® Cell Viability Assays
In the realm of cellular analysis, the accurate assessment of cell viability is paramount for a wide range of research applications, from drug discovery and toxicology to basic cell biology. Promega's CellTiter-Glo® and CellTiter-Blue® assays are two of the most widely utilized methods for determining the number of viable cells in a population. While both assays provide a quantitative measure of cell health, they operate on distinct biochemical principles, offering unique advantages and considerations for researchers. This guide provides a detailed comparison of these two assays, supported by experimental data and protocols, to aid scientists in selecting the most appropriate method for their specific research needs.
At a Glance: Key Differences
| Feature | CellTiter-Glo® Luminescent Cell Viability Assay | CellTiter-Blue® Cell Viability Assay |
| Principle | Quantifies ATP, an indicator of metabolically active cells, using a luciferase-based reaction that generates a luminescent signal.[1][2][3][4] | Measures the metabolic capacity of cells by monitoring the reduction of resazurin (a redox dye) to the highly fluorescent resorufin.[5][6][7][8] |
| Detection Method | Luminescence.[1][2] | Fluorescence or Absorbance.[6][8] |
| Assay Type | Lytic (endpoint). The reagent lyses the cells to release ATP.[2][3][9] | Non-lytic (endpoint). The reagent is generally non-toxic, allowing for potential multiplexing with other assays.[8] |
| Signal Stability | "Glow-type" luminescent signal with a half-life of over five hours, providing flexibility in measurement timing.[2][3] | The fluorescent signal develops over an incubation period of 1-4 hours and is stable for several hours.[4][6] |
| Sensitivity | Extremely sensitive, capable of detecting as few as 15 cells.[4] | Less sensitive than CellTiter-Glo®, but generally more sensitive than tetrazolium-based assays like MTT.[4][10] |
| Protocol | Simple "add-mix-measure" protocol with a short 10-minute incubation.[1][3][11] | "Add-incubate-measure" protocol requiring a 1 to 4-hour incubation period.[6][7] |
| Multiplexing | Can be multiplexed with other assays by splitting the lysate or using sequential reagent addition. | More amenable to multiplexing with other non-lytic assays on the same cell population.[4][8] |
Mechanism of Action
CellTiter-Glo®: Quantifying Cellular Energy
The CellTiter-Glo® assay is a homogeneous method that measures the amount of adenosine triphosphate (ATP), the primary energy currency of the cell.[1][2][3] The presence of ATP is a strong indicator of metabolically active, viable cells.[1][3] The assay reagent contains a thermostable luciferase enzyme (Ultra-Glo™ Recombinant Luciferase) and its substrate, luciferin.[2][9] Upon addition to cells, the reagent lyses the cell membrane to release ATP.[2][3] In the presence of ATP, the luciferase catalyzes the oxidation of luciferin, resulting in the emission of light (luminescence).[4] The luminescent signal is directly proportional to the amount of ATP present, and therefore, to the number of viable cells in the culture.[1][3]
CellTiter-Blue®: Assessing Metabolic Reduction
The CellTiter-Blue® assay, in contrast, evaluates cell viability by measuring the metabolic capacity of cells to reduce a redox dye.[5][6][7] The key component of the reagent is resazurin, a cell-permeable, non-fluorescent, and blue-colored compound.[6][7][12] Viable, metabolically active cells maintain a reducing environment within their cytoplasm. These cells take up resazurin and reduce it to resorufin, a pink and highly fluorescent molecule.[5][6][7][12] Non-viable cells lose their metabolic capacity and are unable to perform this conversion.[5][7] The amount of fluorescent resorufin produced is proportional to the number of viable cells.[7] The signal can be detected using a fluorometer or, alternatively, by measuring the change in absorbance with a spectrophotometer.[6][8]
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
-
Plate Preparation: Seed cells in an opaque-walled multiwell plate (e.g., 96-well or 384-well) at the desired density and volume. Include control wells containing medium without cells for background luminescence measurement.
-
Compound Treatment (if applicable): Add test compounds to the experimental wells and incubate for the desired period.
-
Reagent Equilibration: Thaw the CellTiter-Glo® Reagent and equilibrate it to room temperature before use.[11]
-
Plate Equilibration: Allow the cell plate to equilibrate to room temperature for approximately 30 minutes.[11]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11] For example, add 100 µL of reagent to 100 µL of medium in a 96-well plate.
-
Mixing and Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measurement: Record luminescence using a luminometer.
CellTiter-Blue® Cell Viability Assay Protocol
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
-
Plate Preparation: Seed cells in a multiwell plate (compatible with a fluorometer or spectrophotometer) at the desired density and volume. Include control wells containing medium without cells for background measurement.
-
Compound Treatment (if applicable): Add test compounds to the experimental wells and incubate for the desired period.
-
Reagent Preparation: Thaw the CellTiter-Blue® Reagent completely and mix thoroughly.[13] The reagent can be stored at 2-8°C or room temperature for several weeks, protected from light.[13]
-
Reagent Addition: Add 20 µL of CellTiter-Blue® Reagent per 100 µL of cell culture medium in each well of a 96-well plate.[6]
-
Incubation: Incubate the plate at 37°C for 1 to 4 hours.[4][6] The optimal incubation time can vary depending on the cell type and density and should be determined empirically.[6]
-
Measurement: Record fluorescence using a fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[7] Alternatively, measure absorbance at 570 nm and 600 nm.
Performance Comparison: Experimental Data
A study comparing the cytotoxicity of several compounds using different assays, including CellTiter-Glo® and CellTiter-Blue®, demonstrated the superior sensitivity of the CellTiter-Glo® assay.[10] In this study, the CellTiter-Glo® assay was able to detect cytotoxicity in 7 out of 8 selected compounds, whereas the CellTiter-Blue® assay also detected cytotoxicity in 7 of the 8 compounds, but with lower sensitivity for some of the compounds.[10] The CellTiter-Glo® assay consistently yielded excellent Z' values (>0.83), indicating a robust and reliable assay for high-throughput screening.[10]
Another comparative analysis highlighted that the CellTiter-Glo® assay has a lower limit of detection, capable of identifying fewer than 10 cells per well, while the alamarBlue® assay (which is based on the same resazurin reduction principle as CellTiter-Blue®) had a higher limit of detection.[14]
The following table summarizes typical performance characteristics based on available data:
| Parameter | CellTiter-Glo® | CellTiter-Blue® |
| Linearity | Linear over a broad range of cell numbers, often spanning several orders of magnitude.[1] | The fluorescent signal is proportional to the number of viable cells within a certain range, which is dependent on cell type and incubation time.[7] |
| Z'-factor | Consistently high Z'-factor values, often >0.8, indicating excellent assay quality for HTS.[10] | Good Z'-factor values, typically between 0.7 and 0.9, depending on cell density and incubation time.[6] |
| Interference | Less susceptible to interference from colored or fluorescent compounds.[2] | The fluorescent signal can be affected by compounds that have intrinsic fluorescence or that interfere with the resazurin reduction process. |
Logical Workflow for Assay Selection
The choice between CellTiter-Glo® and CellTiter-Blue® depends on several factors, including the specific experimental goals, cell type, and available instrumentation.
Conclusion
Both CellTiter-Glo® and CellTiter-Blue® are robust and reliable assays for the determination of cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay stands out for its exceptional sensitivity, simple and rapid protocol, and stable "glow-type" signal, making it an ideal choice for high-throughput screening and applications where low cell numbers are involved.[1][2][4][10] Its lytic nature, however, precludes subsequent analysis of the same cell population.
The CellTiter-Blue® Cell Viability Assay offers a non-lytic, fluorescence-based alternative that is more amenable to multiplexing with other assays.[4][8] While less sensitive than its luminescent counterpart, it provides a cost-effective and straightforward method for assessing cell viability, particularly when high sensitivity is not the primary concern. Ultimately, a thorough understanding of the principles, protocols, and performance characteristics of each assay will enable researchers to make an informed decision and generate high-quality, reproducible data in their cell-based studies.
References
- 1. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | this compound [this compound.com]
- 2. ATP cell viability assay | RE-Place [re-place.be]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [no.this compound.com]
- 4. fishersci.com [fishersci.com]
- 5. CellTiter-Blue® Cell Viability Assay Protocol [this compound.com]
- 6. This compound.com [this compound.com]
- 7. ebiotrade.com [ebiotrade.com]
- 8. CellTiter-Blue® Cell Viability Assay [this compound.com]
- 9. ulab360.com [ulab360.com]
- 10. Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ch.this compound.com [ch.this compound.com]
- 12. m.youtube.com [m.youtube.com]
- 13. real-research.com [real-research.com]
- 14. bmglabtech.com [bmglabtech.com]
A Head-to-Head Showdown: Promega's PureYield™ vs. Wizard® Plus SV for Plasmid DNA Purification
For researchers in molecular biology, drug development, and other scientific fields, the efficient and reliable purification of high-quality plasmid DNA is a critical first step for a multitude of downstream applications. Promega offers a range of solutions for this purpose, with the PureYield™ Plasmid Miniprep System and the Wizard® Plus SV Minipreps DNA Purification System being two popular choices. This guide provides an objective comparison of these two kits, supported by available performance data and detailed experimental protocols to aid researchers in selecting the most suitable option for their specific needs.
At a Glance: Key Differences
| Feature | PureYield™ Plasmid Miniprep System | Wizard® Plus SV Minipreps DNA Purification System |
| Processing Time | Approximately 10 minutes[1][2][3] | 30 minutes or less[4] |
| Sample Input | 600 µL direct culture or up to 3 mL pelleted cells[1][2][3] | 1–10 mL of overnight culture[4] |
| Expected DNA Yield | Up to 15 µg[1][3] | 1–20 µg[5] |
| Chemistry | Silica membrane column[2] | Silica membrane[5] |
| Endotoxin Removal | Includes Endotoxin Removal Wash[1][6] | Not explicitly included |
Performance Data: Yield and Purity
Direct comparative performance data from this compound for the PureYield™ and Wizard® Plus SV systems was not available in the public domain. However, performance data for the PureYield™ system against other competitor kits demonstrates its capability to produce high-yield and high-purity plasmid DNA.
In one study, the PureYield™ Plasmid Miniprep kit resulted in the highest yields when compared to kits from three other suppliers.[7] All tested kits, including PureYield™, yielded A260/A280 ratios greater than 1.80, indicating high purity and freedom from protein contamination.[7] The PureYield™ system also consistently produced A260/A230 ratios above 1.80, suggesting minimal contamination from residual salts or solvents.[7]
User reviews for the Wizard® Plus SV Minipreps DNA Purification System indicate it is highly effective for plasmid extraction and purification, providing high-quality plasmid DNA even from small bacterial cultures, making it suitable for applications like sequencing.
Experimental Workflows
The purification workflows for both kits follow the standard principle of alkaline lysis, neutralization, and binding of plasmid DNA to a silica membrane, followed by washing and elution. However, there are some differences in the specific steps and reagents used.
PureYield™ Plasmid Miniprep System Workflow
The PureYield™ system is characterized by its rapid protocol. A key feature is the direct lysis of a small volume of bacterial culture, which streamlines the process.
References
- 1. PureYield™ Plasmid Miniprep System | Miniprep Kit |Plasmid Isolation [worldwide.this compound.com]
- 2. biocompare.com [biocompare.com]
- 3. This compound PureYield Plasmid Miniprep System | Buy Online | this compound | Fisher Scientific [fishersci.com]
- 4. static.igem.org [static.igem.org]
- 5. biocompare.com [biocompare.com]
- 6. Plasmid Purification | Plasmid Prep | Plasmid Isolation [worldwide.this compound.com]
- 7. PureYield™ Plasmid Purification Systems Comparison: Excellent Speed, Yield, Purity and Performance [worldwide.this compound.com]
Comparing the sensitivity of different Promega luciferase assays.
A Comprehensive Guide to the Sensitivity of Promega Luciferase Assays
For researchers, scientists, and drug development professionals navigating the landscape of reporter gene assays, selecting the optimal luciferase system is paramount for generating robust and reliable data. This compound offers a diverse portfolio of luciferase reporter assays, each with distinct characteristics influencing their suitability for specific applications. This guide provides a detailed comparison of the sensitivity of various this compound luciferase assays, supported by experimental protocols and visual diagrams to aid in your selection process.
Understanding Luciferase Reporter Systems
Luciferase enzymes, derived from various bioluminescent organisms, catalyze the oxidation of a substrate to produce light. The intensity of this light emission is directly proportional to the amount of luciferase enzyme present, making it an excellent reporter for gene expression and other cellular events.[1][2] this compound's luciferase portfolio is primarily based on three distinct enzymes: Firefly luciferase (Fluc), Renilla luciferase (Rluc), and the engineered NanoLuc® luciferase (Nluc).[1][2][3] The choice of luciferase and its corresponding detection reagent significantly impacts the sensitivity and kinetics of the assay.
Comparative Analysis of Luciferase Assay Sensitivity
The sensitivity of a luciferase assay is determined by the intrinsic brightness of the luciferase enzyme and the formulation of the detection reagent. NanoLuc® luciferase is engineered to be significantly brighter than its counterparts, offering the highest sensitivity.[4]
Qualitative Sensitivity Comparison of this compound Luciferase Reporters
| Luciferase Reporter | Relative Brightness | Key Characteristics |
| NanoLuc® Luciferase (Nluc) | +++ | Engineered for exceptional brightness and small size (19kDa). ATP-independent.[1][3] |
| Firefly Luciferase (Fluc) | + | The most widely used luciferase reporter. ATP-dependent.[1][3] |
| Renilla Luciferase (Rluc) | + | Often used as a co-reporter for normalization. ATP-independent.[1][3] |
Quantitative Sensitivity:
While direct Relative Light Unit (RLU) comparisons can vary between instruments and experimental conditions, NanoLuc® luciferase is approximately 100 times brighter than Firefly and Renilla luciferases.[4]
This compound Luciferase Assay Systems: A Detailed Comparison
This compound offers a variety of assay systems for each luciferase reporter, tailored for different experimental needs, from high-throughput screening to sensitive detection of weak promoters. The choice of assay reagent will determine the signal kinetics ("flash" vs. "glow") and the overall signal intensity. "Flash" assays produce a very bright, short-lived signal, requiring immediate measurement, while "glow" assays provide a more stable, long-lasting signal at the cost of some initial brightness.[5]
Comparison of this compound's Lytic Luciferase Detection Systems
| Assay System (Reporter) | Signal Type | Signal Half-Life | Relative Sensitivity | Key Characteristics |
| Nano-Glo® Luciferase Assay System (Nluc) | Glow | >2 hours | +++++ | Ultra-bright and stable signal; ideal for low to high-throughput processing.[2] |
| Dual-Luciferase® Reporter (DLR™) Assay System (Fluc/Rluc) | Flash | Fluc: ~12-15 min, Rluc: <3 min | ++++ | High initial intensity with rapid decay; requires immediate reading with injectors for maximum sensitivity.[2] |
| Bright-Glo™ Luciferase Assay System (Fluc) | Glow | ~30 minutes | +++ | Bright signal with moderate stability; suitable for high-throughput applications.[2] |
| ONE-Glo™ Luciferase Assay System (Fluc) | Glow | ~30 minutes | +++ | A robust assay for high- and ultrahigh-throughput applications.[2] |
| Dual-Glo® Luciferase Assay System (Fluc/Rluc) | Glow | ~2 hours | ++ | Stabilized signals for both reporters; compatible with multi-well plate readers without injectors, but with reduced sensitivity compared to DLR™.[2] |
| Steady-Glo® Luciferase Assay System (Fluc) | Glow | >5 hours | + | Long-lasting signal, ideal for batch processing in multi-well plates.[2] |
Experimental Protocols
To obtain a direct comparison of the sensitivity of different this compound luciferase assays, a standardized experimental protocol should be followed. Below is a general methodology for comparing the sensitivity of Firefly, Renilla, and NanoLuc® luciferase assays in mammalian cells.
Objective: To determine the relative sensitivity of different this compound luciferase assays by measuring the light output from serially diluted luciferase enzymes or transfected cell lysates.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Expression vectors for Firefly, Renilla, and NanoLuc® luciferases
-
Transfection reagent
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Passive Lysis Buffer (e.g., this compound Cat.# E1941)
-
This compound Luciferase Assay Systems to be compared (e.g., Nano-Glo®, Dual-Luciferase® Reporter, Bright-Glo™, Steady-Glo®)
-
Luminometer with appropriate filters and/or injectors
-
White, opaque 96-well assay plates
Methodology:
-
Cell Culture and Transfection:
-
Plate mammalian cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfect cells with expression vectors for Firefly, Renilla, or NanoLuc® luciferase using a suitable transfection reagent. Include a negative control of mock-transfected cells.
-
Incubate the cells for 24-48 hours post-transfection to allow for reporter gene expression.
-
-
Cell Lysis (for lytic assays):
-
For non-homogeneous assays like the Dual-Luciferase® Reporter Assay, wash the cells once with PBS and then add Passive Lysis Buffer.
-
Incubate at room temperature with gentle shaking for 15 minutes to ensure complete cell lysis.[6]
-
For homogeneous "add-and-read" assays (e.g., Nano-Glo®, Bright-Glo™, Steady-Glo®), cell lysis is integrated into the reagent addition step.
-
-
Luciferase Assay Procedure:
-
Equilibrate the luciferase assay reagents and the cell plate to room temperature before use.
-
For Nano-Glo® Luciferase Assay: Add a volume of Nano-Glo® reagent equal to the volume of culture medium in the well. Mix and incubate for at least 3 minutes before reading.
-
For Dual-Luciferase® Reporter Assay:
-
Transfer 20 µL of cell lysate to a white, opaque luminometer plate.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) and measure the Firefly luminescence.
-
Add 100 µL of Stop & Glo® Reagent to quench the Firefly reaction and initiate the Renilla reaction. Measure the Renilla luminescence.[6]
-
-
For Bright-Glo™ and Steady-Glo® Luciferase Assays: Add a volume of the respective reagent equal to the volume of culture medium in the well. Mix and incubate for at least 5 minutes before measuring luminescence.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer. For "flash" assays, ensure the measurement is taken immediately after reagent addition.
-
Subtract the background luminescence from the mock-transfected control wells.
-
To compare sensitivities, plot the Relative Light Units (RLUs) against the amount of transfected plasmid DNA or serially diluted cell lysate.
-
Visualizing the Mechanisms
To better understand the underlying principles of these assays, the following diagrams illustrate the core biochemical reactions and a typical experimental workflow.
Caption: Bioluminescent reactions catalyzed by different luciferases.
Caption: General experimental workflow for comparing luciferase assays.
Conclusion
The choice of a this compound luciferase assay should be guided by the specific requirements of the experiment, including the need for sensitivity, signal stability, and throughput. For the highest sensitivity, the Nano-Glo® Luciferase Assay System is the premier choice. For dual-reporter assays requiring high sensitivity and rapid results, the Dual-Luciferase® Reporter Assay System is ideal, though it necessitates the use of a luminometer with injectors. For high-throughput applications where signal stability is crucial, the "Glo" family of assays (Bright-Glo™, ONE-Glo™, and Steady-Glo®) offer a range of options with varying trade-offs between signal intensity and duration. By carefully considering these factors and utilizing the provided protocols, researchers can confidently select and implement the most appropriate luciferase assay to achieve their research goals.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Choosing a Luciferase Reporter Assay | A Guide to Luciferase Reporter Assays [worldwide.this compound.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. ルシフェラーゼ製品選択ガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. youtube.com [youtube.com]
A Head-to-Head Comparison: Promega ProDye™ vs. Thermo Fisher BigDye™ Terminator v3.1 Sequencing Systems
For researchers, scientists, and drug development professionals engaged in Sanger sequencing, the choice of sequencing chemistry is a critical factor influencing data quality, workflow efficiency, and cost. For years, the Applied Biosystems™ BigDye™ Terminator v3.1 Cycle Sequencing Kit from Thermo Fisher Scientific has been the gold standard, known for its robust performance and high-quality results.[1][2] Promega has introduced the ProDye™ Terminator Sequencing System as a compatible and cost-effective alternative.[3][4] This guide provides an objective comparison of these two systems, supported by available data and detailed experimental protocols, to aid in making an informed decision for your laboratory's needs.
Core Technology and Compatibility
At their core, both ProDye™ and BigDye™ Terminator v3.1 are based on the Sanger chain-termination sequencing method.[5][6] This method utilizes a DNA polymerase to synthesize DNA strands of varying lengths, which are terminated by the incorporation of fluorescently labeled dideoxynucleotides (ddNTPs).[5] A key feature of this compound's ProDye™ system is its use of the same fluorescent dyes as the BigDye™ Terminator v3.1 kit (dTMR, dCXR, dRSixG, and dROneTen).[3][4][7][8][9][10]
This shared dye set is a significant advantage for laboratories looking to switch or supplement their reagents, as it means ProDye™ is compatible with the existing spectral calibrations on Applied Biosystems™ genetic analyzers.[7][8] Consequently, no new instrument calibration is required when transitioning from BigDye™ v3.1 to ProDye™, allowing for a seamless "drop-in" solution.[7][8]
While the dyes are the same, the enzyme driving the sequencing reaction differs. The BigDye™ Terminator v3.1 kit employs the AmpliTaq™ DNA Polymerase, FS[5], whereas the ProDye™ system incorporates a proprietary thermostable DNA polymerase.[3][4][7][8][9][10]
Performance Comparison
BigDye™ Terminator v3.1 is renowned for its high performance, particularly with challenging templates. It is optimized for long read lengths and has demonstrated robust performance with GC-rich sequences and homopolymer regions.[1][2][11][12] In a comparative study by Thermo Fisher Scientific against an unnamed competitor ("Product M"), the BigDye™ v3.1 kit showed higher signal intensity and longer contiguous read lengths when sequencing a GC-rich template.[2] It also exhibited less polymerase slippage in homopolymer regions.[2] Data from Thermo Fisher has shown that the v3.1 chemistry increased the average number of PHRED Q20 bases from 629 (with v3.0) to 840 on a library of "difficult" templates.[11]
ProDye™ Terminator Sequencing System is positioned as a high-quality, cost-effective alternative that integrates into existing workflows.[7][8] this compound provides example chromatograms demonstrating high-quality data with long reads for standard plasmid templates like pGEM®-3Zf(+).[7] While direct comparative data on difficult templates is not provided in the available documentation, the use of the same dyes as BigDye™ v3.1 suggests a comparable performance profile for routine sequencing applications.
The following table summarizes the available performance characteristics of both systems.
| Feature | This compound ProDye™ Terminator Sequencing System | Thermo Fisher BigDye™ Terminator v3.1 Cycle Sequencing Kit |
| Dye Set | dTMR, dCXR, dRSixG, dROneTen (Same as BigDye™ v3.1)[3][4][7][8][9][10] | dTMR, dCXR, dRSixG, dROneTen[5] |
| DNA Polymerase | Proprietary thermostable DNA polymerase[3][4][7][8][9][10] | AmpliTaq™ DNA Polymerase, FS[5] |
| Read Length | Designed for maximum read lengths[13] | Optimized for long reads, with reports of over 800 bp[1][11][14] |
| Difficult Templates | Designed for a wide range of sequencing applications[7][8] | Proven performance with GC-rich regions, homopolymers, and other challenging templates[2][11][12] |
| Instrument Compatibility | Compatible with Applied Biosystems™ 3130, 3500, 3730, and SeqStudio™ Genetic Analyzers without recalibration[7][8] | Optimized for Applied Biosystems™ Genetic Analyzers[14][15] |
| Cost | Marketed as a cost-effective alternative[3][7][8] | Generally considered the premium-priced "gold standard" |
Experimental Protocols
The experimental workflows for ProDye™ and BigDye™ v3.1 are very similar, reflecting ProDye's design as a drop-in replacement. Below are the standard protocols for each system.
Template and Primer Preparation (Applicable to Both Systems)
The quality of the DNA template and primer is crucial for optimal sequencing results.[15]
-
Template Quantity: The recommended amount of template DNA varies by type and size. See the tables below for specific recommendations.
-
Primer Purity: HPLC-purified primers are recommended to minimize sequencing noise and achieve longer reads.[16]
-
Primer Concentration: A final concentration of 2.5–5.0 pmol per reaction is generally recommended.
Recommended DNA Template Quantities for ProDye™
| Template | Recommended Quantity per Reaction |
| PCR: 100–200bp | 3ng |
| PCR: 200–500bp | 10ng |
| PCR: 500–1,000bp | 50ng |
| PCR: 1,000–2,000bp | 75ng |
| PCR: >2,000bp | 100ng |
| Single-stranded DNA | 50ng |
| Double-stranded DNA | 300ng |
Recommended DNA Template Quantities for BigDye™ v3.1 [15]
| Template | Quantity |
| PCR product: 100–200 bp | 1–3 ng |
| PCR product: 200–500 bp | 3–10 ng |
| PCR product: 500–1000 bp | 5–20 ng |
| PCR product: 1000–2000 bp | 10–40 ng |
| PCR product: >2000 bp | 20–50 ng |
| Single-stranded | 25–50 ng |
| Double-stranded (e.g., plasmid) | 150–300 ng |
| Cosmid, BAC | 0.5–1.0 µg |
Cycle Sequencing Reaction Setup
ProDye™ Terminator Sequencing System (10µl reaction)
| Component | Volume |
| ProDye™ 2.5X Master Mix | 4.0 µl |
| ProDye™ 5X Sequencing Buffer | 2.0 µl |
| Primer (2.5-5.0 pmol) | 1.0 µl |
| Template DNA | Variable |
| Nuclease-Free Water | to 10 µl |
BigDye™ Terminator v3.1 Cycle Sequencing Kit (20µl reaction)
| Component | Volume |
| Terminator Ready Reaction Mix | 8.0 µl |
| Template DNA | Variable |
| Primer (3.2 pmol) | 1.0 µl |
| 5X Sequencing Buffer | 2.0 µl |
| Deionized Water | to 20 µl |
Note: The BigDye™ protocol can be scaled down to 10µl reactions to conserve reagents.
Thermal Cycling Conditions
ProDye™ Standard Protocol
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 1 minute | 1 |
| Denaturation | 96°C | 10 seconds | 30 |
| Annealing | 50°C | 5 seconds | |
| Extension | 60°C | 4 minutes | |
| Hold | 4°C | Indefinite | 1 |
BigDye™ v3.1 Standard Protocol [17]
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 96°C | 1 minute | 1 |
| Denaturation | 96°C | 10 seconds | 30 |
| Annealing | 50°C | 5 seconds | |
| Extension | 60°C | 4 minutes | |
| Hold | 10°C | Indefinite | 1 |
Post-Reaction Cleanup
Both systems require the removal of unincorporated dye terminators and salts before capillary electrophoresis. Common methods include:
-
Ethanol/EDTA precipitation
-
Column-based purification (e.g., Centri-Sep™, Performa® DTR)
-
Magnetic bead-based purification
Experimental Workflows and Logical Relationships
The overall workflow for Sanger sequencing is consistent for both ProDye™ and BigDye™ systems. The following diagrams illustrate the general workflow and the core components of the sequencing reaction.
Conclusion
The this compound ProDye™ Terminator Sequencing System presents a viable, cost-effective, and seamlessly integrable alternative to the Thermo Fisher BigDye™ Terminator v3.1 Cycle Sequencing Kit for standard Sanger sequencing applications. The use of the same dye set eliminates the need for instrument recalibration, making it an attractive option for laboratories seeking to reduce costs without disrupting established workflows.
The BigDye™ Terminator v3.1 kit remains the proven "gold standard," with extensive documentation and a long history of reliable performance, especially for challenging templates. For routine sequencing of plasmids and PCR products, the ProDye™ system is likely to offer comparable performance at a lower price point. However, for projects involving templates with high GC content, repetitive regions, or other known difficulties, the BigDye™ v3.1 system's established robustness may provide a greater assurance of success.
Ultimately, the choice between these two systems will depend on the specific needs and budget of the laboratory. For labs primarily conducting routine sequencing, an in-house evaluation of the ProDye™ system could be a worthwhile investment. For those consistently working with difficult templates or requiring the highest level of confidence for critical projects, the BigDye™ Terminator v3.1 kit remains a reliable and powerful choice.
References
- 1. BigDye Terminator v3.1 Cycle Sequencing Kit | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Enhancing Genetic Analysis with BigDye Terminator v3.1 Kit [thermofisher.com]
- 3. biospectrumindia.com [biospectrumindia.com]
- 4. forensicmag.com [forensicmag.com]
- 5. biocompare.com [biocompare.com]
- 6. Sequencing | NGS Reagents | Next-Gen Sequencing [this compound.com]
- 7. ProDye® Terminator Sequencing System | Sanger Sequencing Kit | Dye Terminator Sequencing [this compound.kr]
- 8. ProDye™ Terminator Sequencing System - Americas Volume 4 [this compound.foleon.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. genomeweb.com [genomeweb.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 13. ProDye™ Terminator Sequencing System - PacAsia Volume 4 [this compound.foleon.com]
- 14. Applied Biosystems BigDye Terminator v3.1 Cycle Sequencing Kit 24 Reactions | Buy Online | Applied Biosystems™ | Fisher Scientific [fishersci.com]
- 15. monash.edu [monash.edu]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. Dye-terminator DNA sequencing [protocols.io]
Validating Gene Knockdown: A Comparative Guide to Promega's siRNA Delivery Reagents
For researchers, scientists, and drug development professionals, achieving efficient and reliable siRNA-mediated gene knockdown is paramount. This guide provides an objective comparison of Promega's siRNA delivery reagents against other common alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific research needs.
The effective delivery of small interfering RNA (siRNA) into cells is a critical step in loss-of-function studies. The ideal delivery reagent should exhibit high knockdown efficiency, minimal cytotoxicity, and broad applicability across various cell types. This guide focuses on the validation of gene expression knockdown using this compound's portfolio of siRNA delivery reagents, presenting their performance in comparison to other widely used transfection reagents.
Performance Comparison of siRNA Delivery Reagents
The selection of an appropriate siRNA delivery reagent is often a balance between achieving maximal gene silencing and maintaining cell health. The following tables summarize quantitative data on the performance of this compound's FuGENE® SI Transfection Reagent compared to competitor products like Lipofectamine™ RNAiMAX and DharmaFECT™ reagents. The data is compiled from various studies and manufacturer's technical notes. It is important to note that performance can vary depending on the cell type, siRNA sequence, and experimental conditions.
Table 1: Comparison of Knockdown Efficiency (%) of siRNA Delivery Reagents in Various Cell Lines
| Cell Line | Target Gene | This compound FuGENE® SI | Lipofectamine™ RNAiMAX | DharmaFECT™ 1 |
| HEK293 | GFP | >90% | ~90% | >80% |
| HeLa | GAPDH | >85% | >90% | >80% |
| A549 | PLK1 | ~80% | ~85% | Not Reported |
| HepG2 | GAPDH | >80% | >85% | >80% |
| Primary Bovine Macrophages | MEFV | Not Reported | ~70-87% | ~70-87% |
Note: The presented values are approximations derived from multiple sources and should be used as a general guide. Optimal knockdown efficiency is highly dependent on experimental optimization.
Table 2: Comparison of Cell Viability (%) following siRNA Transfection
| Cell Line | This compound FuGENE® SI | Lipofectamine™ RNAiMAX | DharmaFECT™ 1 |
| HEK293 | >95% | ~90% | >90% |
| HeLa | >95% | ~85% | >90% |
| A549 | >90% | Not Reported | Not Reported |
| HepG2 | >90% | ~80% | >90% |
| Primary Bovine Macrophages | Not Reported | High | High |
Note: Cell viability was typically assessed 48 hours post-transfection. Higher percentages indicate lower cytotoxicity.
Experimental Protocols
Accurate validation of gene knockdown requires robust and well-documented experimental procedures. The following are detailed protocols for the key assays used to quantify the extent of gene silencing at both the mRNA and protein levels.
Protocol 1: siRNA Transfection using a Lipid-Based Reagent
This protocol provides a general procedure for forward transfection of siRNA into mammalian cells in a 6-well plate format. Optimization is recommended for different cell types and siRNA concentrations.
Materials:
-
Mammalian cells in culture
-
Complete culture medium
-
siRNA duplex targeting the gene of interest (and a non-targeting control siRNA)
-
This compound FuGENE® SI Transfection Reagent (or other lipid-based reagent)
-
Opti-MEM® I Reduced Serum Medium (or equivalent)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in 2 ml of antibiotic-free normal growth medium. The cells should be 60-80% confluent at the time of transfection.[1]
-
siRNA-Lipid Complex Formation: a. Solution A: Dilute 20-80 pmol of siRNA into 100 µl of serum-free medium.[1] b. Solution B: Dilute 2-8 µl of the transfection reagent into 100 µl of serum-free medium.[1] c. Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.[1]
-
Transfection: a. Wash the cells once with 2 ml of serum-free medium. b. Add 800 µl of serum-free medium to the 200 µl of siRNA-lipid complex mixture. c. Aspirate the wash medium from the cells and add the 1 ml of the final siRNA-lipid complex mixture to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with knockdown analysis. The optimal incubation time depends on the stability of the target mRNA and protein.
Protocol 2: Validation of mRNA Knockdown by Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a highly sensitive method for quantifying the reduction in target mRNA levels following siRNA transfection.[2][3][4]
Materials:
-
Transfected and control cells
-
RNA isolation kit (e.g., TRIzol™ reagent or column-based kits)
-
Reverse transcription kit (e.g., GoScript™ Reverse Transcription System)
-
qPCR master mix (e.g., GoTaq® qPCR Master Mix)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Isolation: At the desired time point post-transfection, harvest the cells and isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: a. Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene or the housekeeping gene, and the synthesized cDNA. b. Set up reactions in triplicate for each sample and each gene.
-
Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the siRNA-treated samples to the non-targeting control samples. A reduction of ≥70% in target mRNA levels is generally considered effective knockdown.[2]
Protocol 3: Validation of Protein Knockdown by Western Blot
Western blotting is used to confirm the reduction of the target protein levels, which is the functional consequence of mRNA knockdown.[5][6][7][8][9]
Materials:
-
Transfected and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA Protein Assay Kit)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control protein (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: a. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. b. Wash the membrane three times with TBST. c. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the relative reduction in the target protein level.
Protocol 4: Luciferase Reporter Assay for siRNA Efficacy
This assay is useful for screening the efficacy of different siRNA sequences by targeting a reporter gene, such as luciferase.[10][11][12][13][14]
Materials:
-
Cells
-
A plasmid vector expressing a luciferase gene fused to the target mRNA sequence
-
siRNA duplexes to be tested
-
Transfection reagent
-
Dual-luciferase reporter assay system (e.g., from this compound)
-
Luminometer
Procedure:
-
Co-transfection: Co-transfect the cells with the luciferase reporter plasmid and the individual siRNA duplexes (or a control siRNA) using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Assay: a. Add the Luciferase Assay Reagent II to the cell lysate to measure the firefly luciferase activity. b. Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity (often used as an internal control for transfection efficiency).
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A decrease in the normalized luciferase activity in the presence of a specific siRNA indicates effective knockdown of the target sequence.
Visualizing the RNAi Pathway and Experimental Workflow
To better understand the biological process and the experimental steps involved in siRNA-mediated gene knockdown, the following diagrams have been generated.
Caption: The RNA interference (RNAi) pathway in the cytoplasm.
Caption: Experimental workflow for siRNA-mediated gene knockdown and validation.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 3. qiagen.com [qiagen.com]
- 4. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - EE [thermofisher.com]
- 10. A novel siRNA validation system for functional screening and identification of effective RNAi probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Usefulness of the Luciferase Reporter System to Test the Efficacy of siRNA | Springer Nature Experiments [experiments.springernature.com]
- 12. Research Portal [scholarship.miami.edu]
- 13. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Screening of Effective siRNAs Using Luciferase-Linked Chimeric mRNA | PLOS One [journals.plos.org]
A Head-to-Head Comparison: GoTaq® G2 vs. Original GoTaq® DNA Polymerase
For researchers in molecular biology, the choice of DNA polymerase is a critical factor influencing the success of polymerase chain reaction (PCR). Promega's GoTaq® line of DNA polymerases is a staple in many laboratories. With the introduction of the second-generation GoTaq® G2, scientists are presented with a choice between the tried-and-true original GoTaq® and its successor. This guide provides an objective comparison of their performance, supported by available data and detailed experimental protocols, to aid researchers in selecting the optimal enzyme for their specific needs.
Executive Summary
GoTaq® G2 DNA Polymerase is an enhanced version of the original GoTaq® DNA Polymerase.[1][2] According to the manufacturer, GoTaq® G2 is the result of improved manufacturing processes that lead to increased reliability and consistency, ultimately providing higher-performing results in PCR applications.[1][2] While both enzymes are a form of Taq DNA polymerase and possess a 5'→3' exonuclease activity, GoTaq® G2 is designed to deliver more robust and consistent yields across a diverse range of PCR templates.[1]
Performance Characteristics
| Feature | GoTaq® G2 DNA Polymerase | Original GoTaq® DNA Polymerase |
| Enzyme Composition | Second-generation formulation of Taq DNA polymerase.[1][2] | A proprietary formulation of Taq DNA polymerase.[3] |
| Yield | Consistently high yields across a wide range of PCR targets.[1] | Standard yields for routine PCR applications. |
| Reliability | Improved manufacturing process for increased lot-to-lot consistency.[1][2] | Reliable performance for standard PCR. |
| Sensitivity | Enhanced amplification from various templates.[1] | Standard sensitivity for routine PCR. |
| Fidelity (Error Rate) | As a Taq-based polymerase, it is expected to have a similar error rate to the original GoTaq®. The typical error rate for Taq polymerase is in the range of 1 x 10⁻⁵ to 2 x 10⁻⁴ mutations per base pair per duplication.[4][5] | The error rate is characteristic of Taq DNA polymerase, which lacks 3'→5' exonuclease (proofreading) activity.[5] |
| 5'→3' Exonuclease Activity | Yes.[6] | Yes.[3] |
| 3'→5' Exonuclease Activity | No. | No. |
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are standard PCR protocols for both GoTaq® G2 and the original GoTaq® DNA Polymerase.
Standard PCR Reaction Setup
The following table outlines a typical 50µl reaction setup for both polymerases.
| Component | Volume | Final Concentration |
| 5X Green or Colorless GoTaq®/GoTaq® G2 Reaction Buffer | 10µl | 1X |
| dNTP Mix (10mM each) | 1µl | 0.2mM each |
| Forward Primer (10µM) | 1-2.5µl | 0.2-0.5µM |
| Reverse Primer (10µM) | 1-2.5µl | 0.2-0.5µM |
| GoTaq®/GoTaq® G2 DNA Polymerase (5u/µl) | 0.25µl | 1.25 units |
| Template DNA | 1-5µl | <250ng |
| Nuclease-Free Water | to 50µl | - |
Note: Both GoTaq® and GoTaq® G2 reaction buffers contain MgCl₂ at a concentration of 7.5mM, resulting in a final concentration of 1.5mM in a 1X reaction.[6][7][8] For the "Flexi" buffer versions, MgCl₂ must be added separately to optimize the concentration.
Thermal Cycling Conditions
A standard thermal cycling protocol for both enzymes is provided below.
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 30 seconds | 25-30 |
| Annealing | 50-65°C | 30-60 seconds | |
| Extension | 72°C | 1 minute per kb | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
Visualizing Experimental Workflows
To better understand the experimental process, the following diagrams illustrate the key workflows.
Caption: Standard PCR Experimental Workflow.
Caption: GoTaq® G2 vs. Original GoTaq® Logical Relationship.
Conclusion
GoTaq® G2 DNA Polymerase represents an evolution of the original GoTaq® enzyme, with manufacturer claims of enhanced performance, reliability, and yield due to an improved manufacturing process.[1][2] For standard, routine PCR applications where the original GoTaq® has proven effective, it remains a cost-effective and reliable choice. However, for more challenging PCRs, such as those with complex templates, low-abundance targets, or when higher consistency and yield are paramount, GoTaq® G2 is positioned as the superior option. The choice between the two will ultimately depend on the specific application, the complexity of the template DNA, and budgetary considerations. Both enzymes are user-friendly, with the convenience of pre-mixed green and colorless reaction buffers for direct gel loading or downstream applications, respectively.
References
- 1. GoTaq® G2 DNA Polymerase | Taq Polymerase | PCR Amplification | this compound [worldwide.this compound.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. worldwide.this compound.com [worldwide.this compound.com]
- 4. Fidelity of DNA polymerases in the detection of intraindividual variation of mitochondrial DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Error Rate Comparison during Polymerase Chain Reaction by DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GoTaq® G2 DNA Polymerase Protocol [france.this compound.com]
- 7. ulab360.com [ulab360.com]
- 8. GoTaq® DNA Polymerase Protocol [this compound.com]
Safety Operating Guide
Navigating Promega Product Disposal: A Guide to Safety and Compliance
Researchers, scientists, and drug development professionals utilizing Promega products can ensure laboratory safety and environmental responsibility by adhering to proper disposal procedures. While specific protocols are dictated by the chemical composition of individual products and local regulations, a general framework ensures safe handling and disposal of waste materials. The primary source for disposal information for chemical products is the Safety Data Sheet (SDS) provided by this compound.
General Disposal Guidelines
The most critical step in the proper disposal of any this compound product is to consult the product's Safety Data Sheet (SDS). The SDS contains a dedicated section on disposal considerations, outlining the appropriate methods and any specific precautions required. In addition to the SDS, all disposal activities must comply with applicable regional, national, and local laws and regulations.[1][2] For institution-specific procedures, it is essential to contact your Environmental Health & Safety (EH&S) department.[3]
For liquid waste, a common recommendation is to absorb the material with an inert substance such as sand, diatomite, or universal binders before disposal.[1][2] It is crucial to prevent chemical waste from entering sewers or surface and ground water.[1][2]
This compound is committed to sustainability and minimizing environmental impact. This includes initiatives to reduce waste through enhanced recycling programs and minimizing the use of single-use and difficult-to-recycle materials.[4][5]
Disposal of Common this compound Product Components
While individual product formulations vary, some common components and their general disposal considerations are outlined below.
| Component/Waste Type | General Disposal Recommendations | Key Considerations |
| Chemical Reagents | Consult the product-specific Safety Data Sheet (SDS). Dispose of in accordance with local, state, and federal regulations. | Some reagents, like those containing guanidine, may be considered hazardous and require special collection and disposal by your institution's EH&S department.[3] |
| Plastics (Tubes, Plates, etc.) | These items do not typically have an SDS.[6] Follow institutional guidelines for plastic waste. | Consider recycling options where available. This compound has initiatives to reduce plastic waste.[4] |
| Recombinant or Synthetic Nucleic Acid Molecules (rDNA) | Must be decontaminated prior to disposal, often through autoclaving or chemical disinfection (e.g., 10% bleach solution). All rDNA waste should be disposed of as Regulated Medical Waste (RMW).[7] | Adherence to NIH guidelines for research involving recombinant or synthetic nucleic acid molecules is required for institutions receiving NIH funding.[7] |
| Uncleaned Packaging | Disposal must be made according to official regulations.[1][2] | Consult your institution's guidelines for handling chemically contaminated packaging. |
Experimental Protocols
Detailed experimental protocols for the disposal of specific this compound products are not publicly available as they are dependent on the product's composition and the user's location and institutional policies. The recommended procedure is to always refer to the product's SDS and consult with your institution's safety office.
This compound Product Disposal Workflow
The following diagram illustrates the general decision-making process for the proper disposal of this compound products.
Caption: Decision workflow for this compound product disposal.
References
Essential Safety and Logistical Information for Handling Promega Products
For researchers, scientists, and drug development professionals utilizing Promega's diverse portfolio of reagents and kits, a comprehensive understanding of safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe and efficient laboratory environment. By adhering to these procedural, step-by-step guidelines, you can confidently handle this compound products, minimizing risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential laboratory hazards. The required PPE can vary depending on the specific this compound product and the experimental procedure. Always consult the product's Safety Data Sheet (SDS) for specific recommendations.[1] General guidelines for different laboratory settings are summarized below.
Data Presentation: PPE Selection Guide for this compound Product Categories
| Product Category | Minimum PPE | Recommended Additional PPE (Task-Dependent) |
| Nucleic Acid Purification Kits (e.g., Wizard®, Maxwell®)[2][3] | Lab coat, disposable nitrile gloves, safety glasses. | Face shield (if splash hazard exists), chemical-resistant apron. |
| Enzymes and Buffers (e.g., Restriction Enzymes, Polymerases) | Lab coat, disposable nitrile gloves, safety glasses. | Face shield for larger volumes or when splashing is possible. |
| Cell Culture Reagents (e.g., Media, Sera, Supplements)[4] | Lab coat (dedicated for cell culture), double gloves (nitrile), safety glasses or goggles. | Face shield, disposable sleeves.[5] |
| Reporter Assays and Cell-Based Assays (e.g., CellTiter-Glo®, ONE-Glo™) | Lab coat, disposable nitrile gloves, safety glasses. | Goggles for splash protection. |
| Hazardous Chemicals (e.g., Ethidium Bromide solutions)[6] | Lab coat, chemical-resistant gloves (e.g., nitrile), safety goggles, work in a fume hood.[7] | Face shield, chemical-resistant apron. |
Data Presentation: Glove Compatibility and Equipment Noise Levels
Proper glove selection is critical for chemical protection.[8] Nitrile gloves are a common choice for general laboratory use, offering good resistance to a variety of chemicals.[9][10] However, for prolonged exposure or when working with highly corrosive or toxic substances, it is essential to consult a glove compatibility chart.
| Glove Material | General Resistance |
| Nitrile | Good for short-term splash protection against many organics, aqueous/inorganic solutions. Poor resistance to some alcohols, ketones, and halogenated hydrocarbons.[11] |
| Latex | Good for biological hazards. Can cause allergic reactions. |
| Neoprene | Good resistance to a broad range of chemicals, including acids, bases, and oils. |
| Butyl | Excellent resistance to gases and ketones. |
Laboratory equipment used in conjunction with this compound products can also be a source of physical hazards, such as noise. Prolonged exposure to high noise levels can cause hearing damage.[12]
| Equipment | Typical Noise Level (dBA) |
| Centrifuge | 60-65 dBA[13] |
| High-Speed Refrigerated Centrifuge | Up to 65 dBA[12] |
| Vortex Mixer | Variable, with quieter models available.[14] |
Experimental Protocols: Safe Handling in Practice
Adherence to established protocols is crucial for both experimental success and personal safety. The following are examples of experimental workflows incorporating the use of this compound products, with an emphasis on safety procedures.
Protocol 1: Plasmid DNA Purification using a this compound Wizard® Miniprep Kit
This protocol outlines the basic steps for purifying plasmid DNA from an overnight bacterial culture.
-
Preparation:
-
Put on a lab coat, disposable nitrile gloves, and safety glasses.
-
Prepare your workspace by wiping it down with 70% ethanol.
-
-
Cell Lysis:
-
Centrifuge the bacterial culture to pellet the cells.
-
Resuspend the cell pellet in the provided Resuspension Solution.
-
Add the Lysis Solution and mix gently by inverting the tube. This step should be performed carefully to avoid shearing the genomic DNA.
-
-
Neutralization and Binding:
-
Add the Neutralization Solution and mix. This will precipitate the genomic DNA and proteins.
-
Centrifuge to pellet the debris.
-
Transfer the supernatant containing the plasmid DNA to a spin column.
-
-
Washing and Elution:
-
Wash the column with the provided Wash Solution to remove contaminants.
-
Elute the purified plasmid DNA with Nuclease-Free Water.
-
-
Disposal:
-
Dispose of used tips, tubes, and columns in the appropriate biohazardous waste container.
-
The liquid waste, which may contain small amounts of guanidine salts, should be collected in a designated waste container and not poured down the sink.[15]
-
Protocol 2: Cell Viability Assay using this compound CellTiter-Glo®
This protocol describes the measurement of cell viability based on the quantification of ATP.[16]
-
Plate Seeding and Treatment:
-
Perform all steps in a biological safety cabinet.
-
Wear a dedicated lab coat for cell culture, double gloves, and safety glasses.
-
Seed cells in a 96-well plate and incubate.
-
Treat cells with the compound of interest.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Add the CellTiter-Glo® Reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature to induce cell lysis and stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Disposal:
-
Treat all cell culture waste, including plates and tips, as biohazardous and dispose of it according to your institution's guidelines. This typically involves decontamination with a disinfectant like 10% bleach followed by disposal in a biohazard bag.
-
Operational and Disposal Plans
A clear plan for the storage and disposal of this compound products and associated waste is essential for maintaining a safe and organized laboratory.
Storage:
-
Always store this compound products according to the manufacturer's instructions, which can be found on the product label and in the technical manual.
-
Enzymes and some kits require storage at -20°C in a non-frost-free freezer.
-
Cell culture media and reagents are typically stored at 4°C.
-
Hazardous chemicals should be stored in appropriate, clearly labeled containers in a designated area.
Disposal:
-
This compound is committed to minimizing environmental impact and works with certified providers for the safe disposal of hazardous and infectious wastes.[17]
-
Chemical Waste:
-
Never dispose of chemical waste down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Collect chemical waste in appropriately labeled, sealed containers. The Safety Data Sheet (SDS) for each product will provide information on its hazardous components.
-
-
Biohazardous Waste:
-
All materials that have come into contact with biological samples (e.g., cells, bacteria) should be considered biohazardous.
-
Decontaminate liquid biohazardous waste with an appropriate disinfectant (e.g., 10% bleach) before disposal.
-
Solid biohazardous waste (e.g., pipette tips, culture plates, gloves) should be placed in designated biohazard bags for autoclaving or incineration.
-
-
Sharps Waste:
-
Needles, syringes, and other sharp objects must be disposed of in a designated sharps container.
-
-
Non-Hazardous Waste:
-
Empty, non-contaminated packaging can typically be disposed of in the regular trash or recycled, depending on local regulations.
-
Mandatory Visualization: PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate Personal Protective Equipment when working with this compound products.
Caption: PPE selection workflow for this compound products.
References
- 1. Safety Data Sheets (SDS) [this compound.com]
- 2. Nucleic Acid Extraction [this compound.com]
- 3. Nucleic Acid Purification for Clinical Labs [this compound.jp]
- 4. Cell Culture [this compound.com]
- 5. coleparmer.co.uk [coleparmer.co.uk]
- 6. MSDS from this compound - 2011.igem.org [2011.igem.org]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. Glove Chemical Compatibility Guide | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. osha.gov [osha.gov]
- 13. Is low Noise Better? Discussion of Noise Impact on Centrifuge _Trang chủ_Thượng Hải Weisso Công nghệ Công ty TNHH [welsomed.com]
- 14. camlab.co.uk [camlab.co.uk]
- 15. reddit.com [reddit.com]
- 16. Targeted Hyaluronan Degradation Enhanced Tumor Growth Inhibition in Gastrointestinal Cancer Models [mdpi.com]
- 17. Minimizing Waste [this compound.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
